Lewis X antigen
Description
Properties
Molecular Formula |
C32H55NO25 |
|---|---|
Molecular Weight |
853.8 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C32H55NO25/c1-7-14(39)17(42)21(46)30(50-7)57-26-13(33-8(2)38)29(54-12(6-37)25(26)56-31-22(47)18(43)15(40)9(3-34)52-31)58-27-16(41)10(4-35)53-32(23(27)48)55-24-11(5-36)51-28(49)20(45)19(24)44/h7,9-32,34-37,39-49H,3-6H2,1-2H3,(H,33,38)/t7-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27-,28?,29+,30+,31-,32-/m0/s1 |
InChI Key |
CMQZRJBJDCVIEY-JKWAXHHSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O |
Synonyms |
lacto-N-fucopentaose III LNFPIII |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Elucidation of the Lewis X Antigen: A Technical Guide
Introduction
The Lewis X (LeX) antigen, also known as cluster of differentiation 15 (CD15) or stage-specific embryonic antigen-1 (SSEA-1), is a carbohydrate epitope that plays a pivotal role in a multitude of biological processes, ranging from embryogenesis and immune responses to cancer progression.[1][2][3] This trisaccharide, with the structure Galβ1-4[Fucα1-3]GlcNAc, and its sialylated form, Sialyl Lewis X (sLeX), are key players in cell-cell recognition and adhesion.[1][3] This technical guide provides an in-depth historical account of the discovery of the Lewis X antigen, details the experimental methodologies that were crucial for its characterization, and presents a summary of its biological significance for researchers, scientists, and drug development professionals.
A Historical Timeline of Discovery
The journey to understanding the this compound is rooted in the broader history of blood group serology and glycobiology. The "Lewis" nomenclature itself originates from studies on a family with red blood cell incompatibility.[1]
-
1946 & 1948: The Lewis Blood Group System. The foundation was laid with the discovery of the Lewis blood group antigens, Le^a in 1946 and Le^b in 1948.[4] It was established that these antigens are not intrinsic to the red blood cell membrane but are adsorbed from the plasma.[5]
-
1978: Identification of Stage-Specific Embryonic Antigen-1 (SSEA-1). Working with mouse teratocarcinoma cells, researchers identified a stage-specific embryonic antigen, SSEA-1, which was later found to be structurally identical to the this compound.[6][7] This discovery highlighted the role of LeX in early embryonic development.
-
Early 1980s: Structural Characterization of Sialyl Lewis X. The precise chemical structure of the more complex, sialylated form of Lewis X (sLeX) was elucidated.[8] This tetrasaccharide was identified as a terminal structure on both glycoproteins and glycolipids.
-
1982: Standardization of Nomenclature. With the advent of monoclonal antibodies for classifying cell-surface antigens, a systematic nomenclature was established. Sialyl-Lewis X was assigned the designation CD15s to differentiate it from the non-sialylated Lewis X (CD15).[1]
-
Mid-1980s: Association with Cancer. The development of the monoclonal antibody CSLEX1, which specifically recognizes sLeX, led to the identification of sLeX as a tumor-associated antigen.[9][10] Its overexpression was observed in various adenocarcinomas.
-
1990s: Role in Leukocyte Adhesion. A major breakthrough occurred with the discovery that sLeX is a critical ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[11] This interaction was shown to be fundamental for the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation.[1]
-
2000s: Elucidation of Biosynthetic Pathways. Genetic studies identified the specific fucosyltransferases (FUTs) and sialyltransferases (STs) responsible for the synthesis of LeX and sLeX, providing a molecular basis for their expression patterns.[5][12]
Experimental Protocols
The characterization of the this compound has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Immunoprecipitation of Lewis X-Containing Glycoproteins
This protocol is used to isolate and identify proteins that are modified with the this compound.
Materials:
-
Cell lysate from cells expressing Lewis X.
-
Anti-Lewis X antibody (e.g., clone CSLEX1 for sLeX).
-
Protein A/G magnetic beads.
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with protease inhibitors).
-
Wash buffer (Lysis buffer with 0.1% Triton X-100).
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Neutralization buffer (1 M Tris-HCl, pH 8.5).
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Pre-clearing (Optional): Add Protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a fresh tube.
-
Immunoprecipitation: Add the anti-Lewis X antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash three times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using either a low-pH elution buffer (followed by neutralization) or by boiling in SDS-PAGE sample buffer for subsequent analysis by Western blotting or mass spectrometry.
Flow Cytometry for Quantification of Cell Surface Lewis X Expression
This method allows for the quantitative analysis of Lewis X expression on single cells.
Materials:
-
Single-cell suspension of cells to be analyzed.
-
FITC-conjugated anti-Lewis X antibody (or a primary unlabeled antibody and a fluorescently labeled secondary antibody).
-
Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Isotype control antibody.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash with cold flow cytometry buffer.
-
Blocking: Incubate cells with a blocking solution (e.g., Fc block) to prevent non-specific antibody binding.
-
Antibody Staining: Incubate cells with the fluorescently labeled anti-Lewis X antibody or the primary antibody on ice for 30-60 minutes in the dark. If using a primary antibody, wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Washing: Wash the cells twice with flow cytometry buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer. An isotype control should be used to set the gates for positive staining.
Selectin-Dependent Cell Adhesion Assay under Flow Conditions
This assay mimics the physiological conditions of leukocyte rolling on the endothelium to study sLeX-selectin interactions.
Materials:
-
Flow chamber coated with recombinant E-selectin or P-selectin.
-
Syringe pump.
-
Inverted microscope with a camera.
-
Cell suspension of leukocytes or cancer cells expressing sLeX.
-
Assay medium (e.g., HBSS with Ca2+ and Mg2+).
Procedure:
-
Chamber Assembly: Assemble the flow chamber and coat the surface with selectins.
-
Perfusion: Perfuse the chamber with the cell suspension at a defined shear stress using the syringe pump.
-
Data Acquisition: Record videos of the cells interacting with the selectin-coated surface using the inverted microscope.
-
Analysis: Analyze the videos to quantify the number of rolling and firmly adhered cells, and to measure the rolling velocity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound.
Table 1: Binding Affinities of Sialyl Lewis X to Selectins
| Selectin | Ligand | Method | Dissociation Constant (K_D) | Reference |
| P-selectin | sLeX analogue (TBC1269) | Surface Plasmon Resonance | ~111.4 µM | [13] |
| L-selectin | sLeX | Cell Adhesion Inhibition | Low affinity (µM range) | [13] |
| E-selectin | sLeX | ELISA | Calcium-dependent binding | [11] |
Note: The affinity of sLeX for selectins is generally low, which is characteristic of carbohydrate-protein interactions and facilitates the dynamic nature of cell rolling.
Table 2: Expression of Sialyl Lewis X in Cancer
| Cancer Type | Expression Level | Method | Association with Prognosis | Reference |
| Colorectal Cancer | Overexpressed | Immunohistochemistry | Poor prognosis, associated with metastasis | [14] |
| Pancreatic Cancer | Overexpressed | Immunohistochemistry | Associated with tumor progression | [15] |
| Breast Cancer (ER-) | Increased | Gene Expression | Correlated with metastasis to bone in ER+ tumors | [14] |
| Lung Cancer (A549) | High | Flow Cytometry | Potential role in metastasis | [16] |
| Colon Cancer (HCT 116) | High | Flow Cytometry | Implicated in adhesion to endothelial cells | [16] |
Signaling Pathways and Experimental Workflows
Sialyl Lewis X Biosynthesis Pathway
The synthesis of sLeX is a multi-step enzymatic process involving sialyltransferases and fucosyltransferases.
Caption: Biosynthesis of Sialyl Lewis X.
Selectin-Mediated Leukocyte Adhesion Cascade
The interaction of sLeX on leukocytes with selectins on endothelial cells initiates a cascade of events leading to leukocyte extravasation.
Caption: The leukocyte adhesion cascade.
Experimental Workflow for Identifying sLeX-Binding Proteins
A typical workflow to identify proteins that bind to sLeX.
Caption: Workflow for sLeX-binding protein identification.
PSGL-1 Downstream Signaling upon P-selectin Binding
Binding of P-selectin to PSGL-1 on leukocytes triggers an intracellular signaling cascade that leads to integrin activation.[11][17]
Caption: P-selectin/PSGL-1 signaling pathway.
References
- 1. Selectin-Mediated Signaling-Shedding Light on the Regulation of Integrin Activity in Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lewis antigen system - Wikipedia [en.wikipedia.org]
- 3. Lewis x/CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK-p38 signaling serves as a potential target for reverting matrix stiffness-modulated liver sinusoidal endothelial cell defenestration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Some Important Milestones in the History of Glycobiology - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carbohydrate - Wikipedia [en.wikipedia.org]
- 9. Breakthrough of glycobiology in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E-selectin engages PSGL-1 and CD44 through a common signaling pathway to induce integrin αLβ2-mediated slow leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kinetics of E-selectin- and P-selectin-induced intermediate activation of integrin αLβ2 on neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Monoclonal Antibodies to Sialyl-Lewis a (CA19.9) with Potent CDC, ADCC and Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. web.pkusz.edu.cn [web.pkusz.edu.cn]
The Biosynthesis of Lewis X Antigen: A Technical Guide for Researchers
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a crucial carbohydrate epitope involved in a myriad of biological processes, from embryonic development and immune responses to cancer metastasis. Its synthesis is a complex and highly regulated process occurring within the Golgi apparatus, orchestrated by a series of glycosyltransferases. This in-depth technical guide provides a comprehensive overview of the LeX biosynthesis pathway, detailed experimental protocols for its study, and quantitative data to support further research and drug development in this field.
The Core Biosynthesis Pathway of Lewis X Antigen
The biosynthesis of the this compound is a multi-step enzymatic process that takes place in the Golgi apparatus. It involves the sequential addition of monosaccharides to a precursor oligosaccharide chain, typically an N-acetyllactosamine (LacNAc) unit on a glycoprotein (B1211001) or glycolipid. The core pathway can be summarized in two key enzymatic steps:
-
Formation of the N-acetyllactosamine (LacNAc) Precursor: The synthesis of the LeX antigen begins with the formation of the Type 2 LacNAc structure (Galβ1-4GlcNAc). This reaction is catalyzed by β-1,4-galactosyltransferase 1 (B4GALT1), which transfers a galactose (Gal) residue from the donor substrate UDP-galactose to a terminal N-acetylglucosamine (GlcNAc) residue on the growing glycan chain.[1][2] This enzyme is a type II membrane protein located in the trans-Golgi cisternae.[3]
-
Fucosylation of N-acetyllactosamine: The final and defining step in LeX biosynthesis is the addition of a fucose (Fuc) residue in an α1,3-linkage to the GlcNAc of the LacNAc unit. This reaction is catalyzed by α1,3-fucosyltransferases (FUTs). Several FUT enzymes can synthesize the LeX structure, with FUT4 and FUT9 being the most prominent, particularly during early embryogenesis.[4] These enzymes utilize GDP-fucose as the fucose donor. The localization of these enzymes within the Golgi apparatus is critical for the correct assembly of the LeX antigen.[5][6][7]
The sialylated form of Lewis X, sialyl Lewis X (sLeX), is synthesized via a related pathway where sialylation of the LacNAc precursor by a sialyltransferase precedes fucosylation.[8][9]
Quantitative Data
Understanding the kinetics of the enzymes involved in Lewis X biosynthesis is crucial for modeling the pathway and for the development of inhibitors. The following table summarizes key kinetic parameters for the primary enzymes involved.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/h) | Organism/Source |
| β-1,4-Galactosyltransferase 1 | Agalacto-poly-N-acetyllactosamine | 170 | Not specified | Recombinant Human (E. coli) |
| Lacto-N-triose II | 190 | Not specified | Recombinant Human (E. coli) | |
| Lacto-N-triaosylceramide | 830 | Not specified | Recombinant Human (E. coli) | |
| α1,3-Fucosyltransferase 4 (FUT4) | GDP-fucose | 40 | Not specified | Human (Embryonic) |
| H-type-2 acceptor | Not specified | Not specified | Human (Embryonic) | |
| α1,3-Fucosyltransferase 9 (FUT9) | GDP-fucose | 21 | Not specified | Human (Embryonic) |
| H-type-2 acceptor | Not specified | Not specified | Human (Embryonic) |
Note: Vmax values are often dependent on the specific assay conditions and acceptor substrates used and are not always reported in a standardized manner.
The concentration of sugar nucleotide donors within the Golgi is a key factor regulating the rate of glycosylation. While precise measurements are challenging, studies have estimated the cytosolic concentration of GDP-fucose to be in the low micromolar range, and it can increase to millimolar concentrations with fucose supplementation.[10] The transport of these nucleotide sugars into the Golgi lumen is an active process mediated by specific transporters.[11][12]
Regulation of Lewis X Biosynthesis
The expression of the LeX antigen is tightly controlled at the transcriptional level, with the regulation of fucosyltransferase and galactosyltransferase gene expression playing a pivotal role.
-
Regulation of Fucosyltransferases: The expression of FUT genes is tissue-specific and developmentally regulated.[13] For instance, FUT4 and FUT9 are highly expressed during early human embryogenesis.[4] The transcription of FUT1 has been shown to be regulated by the transcription factor Elk-1 in colon cancer cells.[14][15] Furthermore, the expression of FUT4 in the human endometrium is upregulated by progesterone, suggesting hormonal regulation.[10] Cytokines can also modulate FUT expression; for example, IL-12 enhances FUT7 expression in T cells, while IL-4 inhibits it.[13]
-
Regulation of β-1,4-Galactosyltransferase: The expression of the B4GALT1 gene is regulated during the cell cycle, with peak expression in the late G1, S, and early G2 phases.[14] The transcription factor E2F1 has been identified as a key regulator of B4GALT1 expression, linking glycosylation to cell cycle progression.[15] Additionally, focal adhesion kinase (FAK) can regulate the expression and activity of B4GALT1.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of the this compound.
Fucosyltransferase Activity Assay
This protocol describes the measurement of α1,3-fucosyltransferase activity using a fluorescently labeled acceptor substrate and analysis by HPLC.[16]
Materials:
-
Cell lysate containing fucosyltransferase or purified recombinant enzyme.
-
GDP-fucose (donor substrate).
-
Pyridylaminated (PA)-N-acetyllactosamine (acceptor substrate).
-
Reaction buffer: 50 mM MES buffer (pH 6.0), 25 mM MnCl₂, 0.1% Triton X-100.
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
Procedure:
-
Enzyme Preparation: Prepare a cell lysate by sonication in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 0.1% Triton X-100) or use a purified recombinant fucosyltransferase.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
10 µL of enzyme solution.
-
5 µL of 1 mM GDP-fucose.
-
5 µL of 1 mM PA-N-acetyllactosamine.
-
30 µL of reaction buffer.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by boiling for 3 minutes.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitated protein.
-
HPLC Analysis: Inject the supernatant onto the C18 column. Elute with an appropriate gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer.
-
Detection: Monitor the eluate using a fluorescence detector (excitation at 320 nm, emission at 400 nm).
-
Quantification: The amount of fucosylated product is determined by integrating the area of the corresponding peak and comparing it to a standard curve.
Analysis of Lewis X Expression by Flow Cytometry
This protocol details the detection of cell surface this compound using a specific antibody.[17][18]
Materials:
-
Single-cell suspension of the cells of interest.
-
Anti-CD15 (Lewis X) monoclonal antibody (e.g., clone ICRF29-2 or BRA4F1).
-
Isotype control antibody (e.g., Mouse IgM).
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgM).
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the anti-CD15 antibody at the recommended dilution (typically 2.5 µg/10⁶ cells). For the negative control, add the isotype control antibody at the same concentration to a separate tube.
-
Incubation: Incubate the tubes on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells twice by adding 2 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Secondary Antibody Incubation: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorescently labeled secondary antibody at the recommended dilution.
-
Incubation: Incubate on ice for 30 minutes, protected from light.
-
Washing: Repeat the washing step as in step 4.
-
Acquisition: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter. Analyze the fluorescence intensity of the cells stained with the anti-CD15 antibody compared to the isotype control to determine the percentage of Lewis X-positive cells and the mean fluorescence intensity.
N-Glycan Analysis by Mass Spectrometry
This protocol provides a general workflow for the release and analysis of N-glycans from glycoproteins to identify Lewis X structures.[19][20][21][22][23]
Materials:
-
Purified glycoprotein or cell lysate.
-
PNGase F (Peptide-N-Glycosidase F).
-
DTT (dithiothreitol) and iodoacetamide.
-
Trypsin.
-
Solid-phase extraction (SPE) cartridges (e.g., C18 and porous graphitized carbon).
-
MALDI-TOF or ESI-LC-MS mass spectrometer.
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds of the glycoprotein with DTT and then alkylate the free thiols with iodoacetamide.
-
Proteolytic Digestion: Digest the protein into smaller peptides using trypsin.
-
N-Glycan Release: Release the N-glycans from the peptides by incubation with PNGase F.
-
Purification: Purify the released N-glycans from peptides and other contaminants using SPE cartridges.
-
Derivatization (Optional): For improved ionization and fragmentation in the mass spectrometer, the glycans can be permethylated or labeled with a fluorescent tag.
-
Mass Spectrometry Analysis: Analyze the purified N-glycans by MALDI-TOF MS for profiling or by ESI-LC-MS/MS for detailed structural characterization and sequencing.
-
Data Analysis: The resulting mass spectra are analyzed to identify the masses corresponding to Lewis X-containing glycan structures. Fragmentation data (MS/MS) can confirm the sequence and linkage of the monosaccharides.
Transient Transfection of CHO Cells with Fucosyltransferase Genes
This protocol describes the transient transfection of Chinese Hamster Ovary (CHO) cells to overexpress a fucosyltransferase for studying its role in Lewis X synthesis.[24][25][26][27]
Materials:
-
CHO-K1 cells.
-
Expression vector containing the fucosyltransferase gene of interest (e.g., FUT4 or FUT9).
-
Transfection reagent (e.g., PolyFect or X-tremeGENE HP).
-
Cell culture medium (e.g., IMDM with 10% FBS).
-
Serum-free medium for complex formation.
-
96-well or 6-well plates.
Procedure:
-
Cell Seeding: Seed CHO-K1 cells in a culture plate 18-24 hours prior to transfection to achieve 65-75% confluency on the day of transfection.
-
DNA-Transfection Reagent Complex Formation:
-
Dilute the plasmid DNA in serum-free medium.
-
Dilute the transfection reagent in a separate tube of serum-free medium.
-
Add the diluted transfection reagent to the diluted DNA and mix gently.
-
Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in their culture medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Analysis: After incubation, the cells can be harvested and analyzed for Lewis X expression by flow cytometry or western blotting, or used for fucosyltransferase activity assays.
Western Blotting for this compound
This protocol outlines the detection of Lewis X-containing glycoproteins by western blotting.[28][29][30]
Materials:
-
Cell lysate or protein sample.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Anti-CD15 (Lewis X) monoclonal antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the anti-CD15 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
Immunofluorescence for Golgi Localization of Glycosyltransferases
This protocol describes the visualization of glycosyltransferase localization within the Golgi apparatus using immunofluorescence microscopy.[31][32][33][34]
Materials:
-
Cells grown on coverslips.
-
4% paraformaldehyde in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody against the glycosyltransferase of interest.
-
Primary antibody against a Golgi marker (e.g., anti-GM130).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (against the glycosyltransferase and the Golgi marker) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Co-localization of the glycosyltransferase with the Golgi marker will indicate its subcellular localization.
Visualizations
The following diagrams illustrate the core biosynthesis pathway of the this compound and its regulation.
Caption: Core biosynthesis pathway of the this compound in the Golgi apparatus.
References
- 1. B4GALT1 - Wikipedia [en.wikipedia.org]
- 2. Tracking N-Acetyllactosamine on Cell Surface Glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. Structure and Function of β-1,4-Galactosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Isolation of Golgi Vesicles from Human and Animal Hearts by Flotation through a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. lubio.ch [lubio.ch]
- 10. researchgate.net [researchgate.net]
- 11. GDP-Fucose Uptake into the Golgi Apparatus during Xyloglucan Biosynthesis Requires the Activity of a Transporter-Like Protein Other Than the UDP-Glucose Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endoplasmic reticulum/golgi nucleotide sugar transporters contribute to the cellular release of UDP-sugar signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Beta 1-4-galactosyltransferase gene expression is regulated during entry into the cell cycle and during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of the beta1,4-Galactosyltransferase I promoter by E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of the expression and activity of beta1,4-galactosyltransferase I by focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rndsystems.com [rndsystems.com]
- 18. CD15/Lewis X antigen/alpha-(1,3)-fucosyltransferase 4 Monoclonal Antibody (BRA4F1) (MUB0367P) [thermofisher.com]
- 19. Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 22. researchgate.net [researchgate.net]
- 23. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. origene.com [origene.com]
- 25. qiagen.com [qiagen.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. sinobiological.com [sinobiological.com]
- 28. origene.com [origene.com]
- 29. researchgate.net [researchgate.net]
- 30. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 31. Simultaneous Golgi-Cox and immunofluorescence using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Recycling of Golgi-resident Glycosyltransferases through the ER Reveals a Novel Pathway and Provides an Explanation for Nocodazole-induced Golgi Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Fluorescent microscopy as a tool to elucidate dysfunction and mislocalization of Golgi glycosyltransferases in COG complex depleted mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Chemoenzymatic Synthesis of Lewis X and Sialyl Lewis X
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and chemoenzymatic synthesis of the biologically significant oligosaccharides, Lewis X (LeX) and sialyl Lewis X (sLeX). These carbohydrate antigens are crucial mediators of various physiological and pathological processes, including immune responses, inflammation, and cancer metastasis, primarily through their interaction with selectin proteins. A thorough understanding of their synthesis is paramount for the development of novel therapeutics targeting these interactions.
Introduction to Lewis X and Sialyl Lewis X
The Lewis X (LeX) trisaccharide has the structure Galβ1-4(Fucα1-3)GlcNAc, while the sialyl Lewis X (sLeX) tetrasaccharide is its sialylated counterpart, Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc.[1] These structures are prominently displayed on the surface of various cells and play a critical role in cell-cell recognition.[2] The sLeX antigen, in particular, is a well-established ligand for the selectin family of adhesion molecules (E-, P-, and L-selectin), mediating the initial tethering and rolling of leukocytes on endothelial surfaces during inflammation.[3] Its overexpression on cancer cells is associated with increased metastatic potential, making it a key target in oncology research.[3]
The complex, branched structures of LeX and sLeX pose significant challenges to their chemical synthesis, requiring sophisticated strategies involving protecting groups and stereoselective glycosylation reactions. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic transformations, have emerged as powerful alternatives.
Chemical Synthesis Strategies
The chemical synthesis of LeX and sLeX has been approached through several strategies, primarily categorized as linear, convergent, and solid-phase synthesis.
Convergent Synthesis of Sialyl Lewis X
A convergent approach involves the synthesis of oligosaccharide fragments (building blocks) that are subsequently coupled to form the final product. This strategy often improves overall efficiency and yield. A common convergent strategy for sLeX involves the synthesis of a sialylated galactose donor and a fucosylated N-acetylglucosamine acceptor.
Illustrative Convergent Synthetic Pathway for Sialyl Lewis X
Caption: Convergent synthesis of sialyl Lewis X.
Solid-Phase Synthesis
Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound oligosaccharide. The synthesis typically proceeds by sequential addition of monosaccharide building blocks to a growing chain attached to a solid support.
General Workflow for Solid-Phase Synthesis of Sialyl Lewis X
Caption: Solid-phase synthesis workflow for sLeX.
Chemoenzymatic Synthesis
Chemoenzymatic synthesis leverages the high regio- and stereoselectivity of enzymes to overcome challenges in purely chemical methods, particularly for the formation of challenging glycosidic linkages like the α-sialoside and α-fucoside bonds. One-pot multienzyme systems have been developed for the efficient synthesis of LeX and sLeX.[1]
One-Pot Three-Enzyme Synthesis of Lewis X
This approach utilizes a bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP), an inorganic pyrophosphatase (PpA), and a fucosyltransferase. L-fucose is converted in situ to the expensive sugar nucleotide donor GDP-fucose, which is then used by the fucosyltransferase to fucosylate a suitable acceptor.[4]
One-Pot Enzymatic Synthesis of Lewis X
Caption: One-pot three-enzyme synthesis of Lewis X.
Chemoenzymatic Synthesis of Sialyl Lewis X
A powerful chemoenzymatic strategy for sLeX involves the enzymatic sialylation of a chemically synthesized LacNAc acceptor, followed by enzymatic fucosylation.[5]
Chemoenzymatic Pathway to Sialyl Lewis X
Caption: Chemoenzymatic synthesis of sialyl Lewis X.
Quantitative Data Summary
The following tables summarize representative yields for key steps in the chemical and chemoenzymatic synthesis of LeX and sLeX, compiled from various literature sources. It is important to note that yields can vary significantly based on the specific protecting groups, activating agents, and reaction conditions employed.
Table 1: Representative Yields in Chemical Synthesis of LeX and sLeX Intermediates
| Reaction Step | Donor/Acceptor | Product | Yield (%) | Reference |
| Galactosylation of GlcNAc acceptor | Galactose thioglycoside | Protected Lactosamine | ~70-85% | [6] |
| Fucosylation of Lactosamine acceptor | Fucosyl donor | Protected LeX | ~60-80% | [7] |
| Sialylation of Lactosamine acceptor | Sialyl donor | Protected Sialyl-LacNAc | ~50-70% | [2] |
| Convergent [2+2] Glycosylation | Sialyl-Gal donor + Fuc-GlcNAc acceptor | Protected sLeX | ~86% | [2] |
| Solid-Phase Fucosylation | Resin-bound trisaccharide | Resin-bound sLeX | High | [2] |
Table 2: Representative Yields in Chemoenzymatic Synthesis
| Reaction | Enzyme(s) | Substrates | Product | Yield (%) | Reference |
| One-pot LeX synthesis | FKP, PpA, α-1,3-FucT | L-Fucose, LacNAc | Lewis X | >90% | [4] |
| Enzymatic Sialylation | α-2,3-Sialyltransferase | LacNAc, CMP-Neu5Ac | Sialyl-LacNAc | High | [5] |
| Enzymatic Fucosylation | α-1,3-Fucosyltransferase | Sialyl-LacNAc, GDP-Fucose | Sialyl Lewis X | Excellent | [5] |
Detailed Experimental Protocols
General Procedure for a Chemical Glycosylation Step (Fucosylation of a Lactosamine Acceptor)
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: Dry the lactosamine acceptor (1.0 eq) and fucosyl donor (1.5 eq) under high vacuum for several hours.
-
Reaction Setup: Dissolve the acceptor and donor in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere. Add freshly activated molecular sieves (4 Å).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Activation: Add the promoter/activator (e.g., N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH)) portionwise while monitoring the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench with triethylamine (B128534) or saturated sodium bicarbonate solution.
-
Workup: Filter the mixture through Celite, wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected LeX trisaccharide.[7]
General Procedure for One-Pot Chemoenzymatic Synthesis of Lewis X
-
Reaction Mixture Preparation: In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine the LacNAc acceptor, L-fucose, ATP, and GTP.[4]
-
Enzyme Addition: Add the enzymes: L-fucokinase/GDP-fucose pyrophosphorylase (FKP), inorganic pyrophosphatase (PpA), and α-1,3-fucosyltransferase.[4]
-
Incubation: Incubate the reaction mixture at 37 °C with gentle shaking for a specified period (e.g., 2-24 hours), monitoring the progress by TLC or HPLC.
-
Reaction Termination: Terminate the reaction by heating or adding ethanol.
-
Purification: Centrifuge to remove precipitated proteins. The supernatant containing the LeX trisaccharide can be purified by size-exclusion chromatography or other suitable methods.
Signaling Pathways Involving Sialyl Lewis X
The interaction of sLeX on leukocytes with E-selectin and P-selectin on endothelial cells is a critical step in the inflammatory cascade, initiating a signaling pathway that leads to leukocyte activation and extravasation.
Selectin-Mediated Signaling Cascade
Caption: Simplified selectin-mediated signaling cascade in leukocytes.
Binding of sLeX on P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) to selectins can trigger an intracellular signaling cascade involving Src family kinases like p56(lck).[8] This leads to the activation of the Ras-MAPK pathway (Ras/Raf/MEK/ERK), ultimately resulting in the activation of integrins.[8][9] Activated integrins mediate the firm adhesion of leukocytes to the endothelium, a prerequisite for their transmigration into tissues. A similar signaling cascade involving focal adhesion kinase (FAK) and ERK1/2 can be activated in endothelial cells upon E-selectin engagement.[10]
Conclusion
The synthesis of Lewis X and sialyl Lewis X remains a challenging yet crucial area of research. The development of sophisticated chemical and chemoenzymatic strategies has enabled access to these complex oligosaccharides, facilitating detailed studies of their biological functions. The methodologies and data presented in this guide offer a valuable resource for researchers in glycobiology, medicinal chemistry, and drug discovery, paving the way for the development of novel therapeutics targeting selectin-mediated pathologies. Further advancements in automated synthesis and enzymatic methods are expected to accelerate progress in this exciting field.
References
- 1. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. pnas.org [pnas.org]
- 5. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of Lewis(X) using a late-stage crystalline intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Pre-activation and Reactivity Based Chemoselective One-Pot Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-Selectin activates the Ras pathway via the tyrosine kinase p56lck - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular events in transmembrane signaling via E-selectin. SHP2 association, adaptor protein complex formation and ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Lewis X Antigen in Embryogenesis: A Technical Guide
Introduction
The Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a trisaccharide carbohydrate structure (Galβ1-4[Fucα1-3]GlcNAc) that plays a multifaceted and critical role during embryonic development. Its expression is tightly regulated both spatially and temporally, appearing on the surface of cells from the early morula stage and persisting on various progenitor and stem cell populations. This technical guide provides an in-depth exploration of the core functions of the LeX antigen and its sialylated form, sialyl Lewis X (sLeX), in embryogenesis, with a focus on cell adhesion, signaling, and differentiation. This document is intended for researchers, scientists, and drug development professionals working in the fields of developmental biology, glycobiology, and regenerative medicine.
Core Functions of Lewis X in Embryogenesis
The function of the LeX antigen is intrinsically linked to its role as a recognition motif in cell-cell interactions. Its dynamic expression and modification are crucial for several key developmental processes.
Cell Adhesion and Compaction in the Pre-implantation Embryo
LeX is first prominently detected at the 8-cell stage of mouse embryonic development and is implicated in the process of compaction, where blastomeres flatten against each other to form a compact morula. This process is a critical first step in the segregation of the inner cell mass and the trophectoderm. The proposed mechanism involves homotypic LeX-LeX interactions, contributing to the initial adhesion between blastomeres.
Embryo Implantation: A Sialyl Lewis X-Mediated Process
Successful implantation of the blastocyst into the uterine wall is a highly orchestrated event that relies on precise molecular interactions. The sialylated form of LeX, sLeX, is a key player in this process, mediating the initial attachment of the trophoblast to the endometrial epithelium.
-
Trophoblast-Endometrial Adhesion: The interaction is primarily mediated by L-selectin expressed on the surface of trophoblast cells and its carbohydrate ligand, sLeX, which is abundantly expressed on the receptive endometrium.[1][2] This selectin-ligand binding facilitates the initial tethering and rolling of the blastocyst along the uterine wall, a prerequisite for firm adhesion and subsequent invasion.
-
Cytokine Regulation: The expression of sLeX on endometrial cells can be upregulated by inflammatory cytokines such as Interleukin-1 beta (IL-1β), which is present at the feto-maternal interface.[3][4] This suggests a mechanism by which the local microenvironment can modulate uterine receptivity.
A Definitive Marker for Pluripotent and Multipotent Stem Cells
LeX, as SSEA-1, is a well-established cell surface marker for identifying and isolating pluripotent and multipotent stem cells, although its expression pattern differs between species.
-
Mouse Embryonic Stem Cells (ESCs): SSEA-1 is highly expressed on undifferentiated mouse ESCs and is downregulated upon differentiation.[4][5] It is routinely used in combination with other markers for the characterization and sorting of these cells.
-
Human Embryonic Stem Cells (ESCs): In contrast to mouse ESCs, undifferentiated human ESCs are SSEA-1 negative. Its expression is induced upon differentiation.
-
Neural Stem and Progenitor Cells (NSPCs): LeX is also expressed on the surface of both embryonic and adult neural stem cells and progenitor cells.[6] Antibodies against LeX can be used to enrich for these cell populations from the central nervous system.
Role in Neural Development
Beyond its role as a marker, the LeX antigen is actively involved in the development of the nervous system, influencing cell migration and neurite outgrowth. Its expression is observed in various neural cell types during fetal development, suggesting a role in intercellular recognition and the establishment of neural circuits.[7][8]
Signaling Pathways Involving Lewis X
While LeX itself is not a signaling molecule, its presence as a glycan modification on cell surface receptors is critical for the proper functioning of key developmental signaling pathways, most notably the Notch signaling pathway.
The Role of O-Fucosylation in Notch Signaling
The Notch signaling pathway is an evolutionarily conserved mechanism that regulates cell fate decisions through direct cell-cell contact. The proper glycosylation of the Notch receptor is essential for its function, and this is where fucosyltransferases play a critical role.
Protein O-fucosyltransferase 1 (POFUT1) is an enzyme that adds O-linked fucose to the epidermal growth factor-like (EGF) repeats in the extracellular domain of the Notch receptor.[1][3] This fucosylation is a prerequisite for the subsequent addition of N-acetylglucosamine (GlcNAc) by Fringe glycosyltransferases. These modifications are critical for modulating the binding of Notch to its ligands (Delta-like and Jagged).[4]
-
Ligand Binding and Activation: The O-fucose glycans generated by POFUT1 are crucial for efficient Notch-ligand binding.[4] The absence of POFUT1 leads to a loss of Notch signaling, resulting in severe developmental defects that phenocopy Notch mutants, including defects in somitogenesis, cardiogenesis, and neurogenesis.[7]
Quantitative Data on Lewis X Expression and Interactions
Table 1: Expression of SSEA-1 in Undifferentiated Mouse Embryonic Stem Cells
| Cell Line/Condition | Percentage of SSEA-1 Positive Cells (%) | Reference |
| Undifferentiated ES Cells | 51.5 ± 1.6 | [4] |
Table 2: Binding Affinities of Selectins to Sialyl Lewis X and its Analogs
| Selectin | Ligand | Binding Affinity (Kd) | Method | Reference |
| P-selectin | sLeX analog (TBC1269) | ~111.4 µM | Surface Plasmon Resonance | [1] |
| L-selectin | Glycosulfopeptide with C2-sLeX | ~5 µM | [3] |
Note: Binding affinities can vary significantly depending on the experimental setup, including the specific ligand presentation (e.g., monovalent vs. multivalent) and the presence of other modifications like sulfation.
Experimental Protocols
Immunohistochemistry (IHC) for Lewis X (SSEA-1) in Mouse Embryos
This protocol provides a general framework for the detection of LeX in whole-mount mouse embryos.
Materials:
-
Mouse embryos (e.g., E8.5-E10.5)
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Blocking solution: 1% BSA, 10% normal goat serum, 0.3 M glycine (B1666218) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Anti-SSEA-1 monoclonal antibody (e.g., clone MC-480, diluted 1:1000)
-
Secondary antibody: Goat anti-mouse IgM conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
Procedure:
-
Fixation: Fix embryos in 4% PFA for 1-2 hours at 4°C.
-
Washing: Wash embryos three times in PBST for 15 minutes each.
-
Permeabilization: Permeabilize embryos with 0.5% Triton X-100 in PBS for 30 minutes.
-
Blocking: Block non-specific binding by incubating embryos in blocking solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate embryos with the anti-SSEA-1 antibody overnight at 4°C.
-
Washing: Wash embryos extensively in PBST (5-6 times for 1 hour each).
-
Secondary Antibody Incubation: Incubate embryos with the fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.
-
Washing: Wash embryos in PBST (3-4 times for 15 minutes each) in the dark.
-
Counterstaining: Incubate with DAPI for 10-15 minutes.
-
Mounting and Imaging: Mount embryos and image using a confocal microscope.
Flow Cytometry for SSEA-1 Positive Embryonic Stem Cells
This protocol outlines the identification and sorting of SSEA-1 positive mouse ESCs.
Materials:
-
Mouse embryonic stem cell culture
-
Trypsin-EDTA
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Primary antibody: FITC-conjugated anti-SSEA-1 antibody (e.g., clone MC-480) or an unconjugated primary antibody and a corresponding fluorescent secondary antibody.
-
Viability dye (e.g., Propidium Iodide or DAPI)
Procedure:
-
Cell Dissociation: Dissociate ESCs into a single-cell suspension using trypsin-EDTA.
-
Cell Counting: Count the cells and resuspend in cold FACS buffer at a concentration of 1x106 cells/100 µL.
-
Antibody Staining: Add the anti-SSEA-1 antibody to the cell suspension and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark. Wash twice.
-
Viability Staining: Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
Flow Cytometry Analysis and Sorting: Analyze the cells on a flow cytometer. Gate on the live, single-cell population and then identify the SSEA-1 positive population for analysis or sorting.
In Vitro Trophoblast Adhesion Assay
This assay is used to quantify the adhesion of trophoblast cells to endometrial cells and to assess the role of sLeX in this interaction.
Materials:
-
Trophoblast cell line (e.g., JAR)
-
Endometrial epithelial cell line (e.g., RL95-2)
-
Cell culture medium and plates
-
Blocking antibody: Anti-sLeX antibody
-
Control antibody (e.g., mouse IgM)
-
Fluorescent cell tracker (B12436777) dye
Procedure:
-
Prepare Endometrial Monolayer: Plate RL95-2 cells in a 96-well plate and grow to confluence to form a monolayer.
-
Label Trophoblast Cells: Label JAR cells with a fluorescent dye according to the manufacturer's protocol.
-
Adhesion Assay:
-
Add the fluorescently labeled JAR cells to the RL95-2 monolayer.
-
For blocking experiments, pre-incubate the JAR cells with the anti-sLeX antibody or a control antibody for 30 minutes before adding them to the monolayer.
-
Co-culture for a defined period (e.g., 30-60 minutes).
-
-
Washing: Gently wash the wells to remove non-adherent JAR cells.
-
Quantification: Measure the fluorescence intensity in each well using a plate reader. The intensity is proportional to the number of adherent cells.
-
Data Analysis: Calculate the percentage of adhesion relative to the total number of cells added. Compare the adhesion in the presence of the anti-sLeX antibody to the control to determine the contribution of sLeX to the adhesion. In some studies, overexpression of fucosyltransferase VII (FUT7), a key enzyme for sLeX synthesis, has been shown to significantly increase embryo adhesion.[6]
Conclusion
The Lewis X antigen and its sialylated counterpart are not mere cell surface decorations but are integral components of the molecular machinery that drives early embryonic development. From mediating the fundamental processes of compaction and implantation to acting as a hallmark of pluripotency and guiding neural development, the influence of LeX is profound. The critical role of fucosylation in modulating key signaling pathways like Notch further underscores the importance of glycosylation in embryogenesis. A deeper understanding of the regulation of LeX expression and its functional interactions will continue to provide valuable insights into developmental processes and may open new avenues for regenerative medicine and the treatment of developmental disorders.
References
- 1. Terminal α1,2-fucosylation of glycosphingolipids by FUT1 is a key regulator in early cell-fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in OCT4 expression play a crucial role in the lineage specification and proliferation of preimplantation porcine blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Protein Expression to Study Lineage Specification in Mouse Preimplantation Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overexpression of fucosyltransferase VII (FUT7) promotes embryo adhesion and implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Critical Role of Lewis X and Sialyl Lewis X Antigens in Immune Cell Trafficking
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Thank you for your detailed request. Please note that while I can generate in-depth technical text, tables, and outline complex experimental protocols based on the latest research, my current capabilities do not include the generation of diagrams using the Graphviz (DOT language).
Below is the comprehensive technical guide on the role of Lewis X antigen in immune cell trafficking, structured to meet all other aspects of your request.
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract The trafficking of immune cells from the bloodstream to tissues is a fundamental process in immune surveillance, inflammation, and adaptive immunity. This process is orchestrated by a multi-step adhesion cascade involving a series of molecular interactions between leukocytes and the vascular endothelium. Central to the initial steps of this cascade—tethering and rolling—are the selectin family of adhesion molecules and their carbohydrate ligands. The sialylated tetrasaccharide, Sialyl Lewis X (sLex), and its non-sialylated precursor, Lewis X (Lex), are key glycan determinants expressed on the surface of immune cells. They function as critical ligands for selectins, mediating the initial capture of circulating leukocytes, a prerequisite for their subsequent firm adhesion and extravasation. This technical guide provides an in-depth examination of the biosynthesis of Lex/sLex, their specific roles in the trafficking of various immune cell subsets, and their implications in both health and disease, particularly in inflammation and cancer metastasis. Furthermore, this document details key experimental protocols for studying these interactions and summarizes relevant quantitative data to serve as a resource for researchers in immunology and drug development.
Introduction to Lewis X Antigens
The Lewis X (Lex) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope defined by the trisaccharide structure Galβ1-4[Fucα1-3]GlcNAc.[1] Its sialylated form, Sialyl Lewis X (sLex or CD15s), is a tetrasaccharide (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc) that is prominently displayed on the termini of glycoproteins and glycolipids on the surface of most circulating leukocytes.[1][2]
The primary function of sLex in the immune system is to serve as a ligand for the selectin family of C-type lectins.[3][4] This family includes E-selectin (expressed on activated endothelial cells), P-selectin (expressed on activated platelets and endothelial cells), and L-selectin (expressed constitutively on leukocytes).[3] The interaction between sLex on a leukocyte and E- or P-selectin on the vascular endothelium is a low-affinity bond that is strong enough to capture the cell from the bloodstream but weak enough to be broken by the force of blood flow, leading to a characteristic rolling motion along the vessel wall.[4][5] This rolling is the first and most critical step in leukocyte extravasation, allowing the cell to sense inflammatory signals from the tissue before undergoing firm adhesion and transmigration.[5][6]
Biosynthesis of Lewis X and Sialyl Lewis X
The expression of Lex and sLex is tightly regulated by the sequential action of specific glycosyltransferases within the Golgi apparatus. The synthesis of these structures is a complex process that critically depends on the addition of a fucose residue.[7]
-
Precursor Formation : The synthesis begins with a Type 2 lactosamine precursor (Galβ1-4GlcNAc), which is a common terminal structure on N-linked and O-linked glycans of cell surface proteins.
-
Sialylation (for sLex) : For sLex synthesis, a sialic acid is added to the galactose residue by an α2,3-sialyltransferase (e.g., ST3Gal3, ST3Gal4, ST3Gal6), forming the sialylated precursor.[2]
-
Fucosylation : The final and rate-limiting step is the addition of a fucose residue to the N-acetylglucosamine (GlcNAc) in an α1,3 linkage. This reaction is catalyzed by α(1,3)-fucosyltransferases (FUTs).[7] In humans, several FUTs can perform this step, with FUT3, FUT4, FUT5, FUT6, and FUT7 being the most relevant for sLex synthesis.[2][7] FUT4 and FUT9 are considered dominant in biosynthesizing Lex.[7] The specific FUT expressed determines the efficiency and context of Lex/sLex synthesis. For instance, FUT7 and FUT6 are highly potent in generating sLex, which is essential for leukocyte rolling.[7]
These glycan structures are presented on various scaffold proteins and lipids, which can further modulate their binding affinity to selectins. A key scaffold on leukocytes is the P-selectin Glycoprotein Ligand-1 (PSGL-1), which presents sLex on its O-linked glycans and is a primary ligand for all three selectins.[2] Other important carriers include CD43, CD44, and the integrin Mac-1 (CD11b/CD18).[2][8]
The Leukocyte Adhesion Cascade: The Role of sLex
Leukocyte extravasation is a sequential, multi-step process:
-
Tethering and Rolling : In response to inflammation, endothelial cells lining post-capillary venules upregulate E-selectin and P-selectin.[5] Circulating leukocytes, which constitutively express sLex-bearing glycoproteins like PSGL-1, are captured from the bloodstream.[2] The low-affinity interactions between selectins and sLex mediate a characteristic rolling movement along the endothelium, significantly slowing the leukocyte's velocity.[5][9]
-
Activation : As the leukocyte rolls, it is activated by chemokines displayed on the endothelial surface. This activation triggers intracellular signaling pathways.
-
Firm Adhesion : Activation leads to a conformational change in leukocyte integrins (e.g., LFA-1, Mac-1), switching them to a high-affinity state. These activated integrins bind tightly to their ligands on the endothelium, such as Intercellular Adhesion Molecule-1 (ICAM-1), causing the leukocyte to arrest its movement.[10]
-
Transmigration (Diapedesis) : The arrested leukocyte then squeezes between endothelial cells to enter the underlying tissue, a process also involving integrins and other adhesion molecules.[9]
The sLex-selectin interaction is indispensable for the initial tethering and rolling phase. A genetic defect in sLex synthesis leads to Leukocyte Adhesion Deficiency Type II (LAD-II), a rare disorder characterized by the inability of neutrophils to exit the bloodstream, resulting in severe recurrent infections.[11][12]
Lex/sLex Function on Specific Immune Cells
The expression and function of Lex/sLex vary among different immune cell populations.
-
Neutrophils : These are the most abundant leukocytes and are first responders to infection. They constitutively express high levels of sLex on scaffolds like PSGL-1 and Mac-1.[8] This allows for their rapid recruitment to sites of inflammation. Blockade of terminal Lex on neutrophils has been shown to inhibit their transepithelial migration while paradoxically increasing phagocytosis and degranulation.[13]
-
Monocytes : Monocytes also express sLex and utilize selectin-dependent rolling to migrate into tissues, where they differentiate into macrophages.
-
Lymphocytes : Naïve T and B lymphocytes express low levels of sLex.[2] Upon activation, its expression is strongly induced, particularly on memory (CD45RO+) T cells.[14] This allows activated and memory lymphocytes to home to sites of inflammation. sLex expression is preferentially found on Th1 cells over Th2 cells.[2] L-selectin on naïve lymphocytes binds to sulfated sLex analogues on the high endothelial venules (HEVs) of lymph nodes, mediating their entry into secondary lymphoid organs for immune surveillance.[4][15]
-
Dendritic Cells (DCs) : Immature DCs migrate from peripheral tissues to draining lymph nodes to present antigens to T cells. This migration also involves selectin-dependent interactions. Monocyte-derived DCs require sLex for maximal binding to activated endothelial cells.[16][17] Furthermore, Lex is a ligand for DC-SIGN (CD209), a C-type lectin on DCs that plays a role in antigen capture and cell-cell interactions.[18][19]
Quantitative Data Summary
Quantitative analysis of Lex/sLex interactions is crucial for understanding their biological function. The data is often presented in terms of binding affinities, cell rolling velocities, and expression levels.
| Parameter | Description | Typical Values / Observations | Reference(s) |
| Binding Affinity (sLex-Selectin) | The strength of the interaction between sLex and selectins, typically measured as the dissociation constant (Kd). | Generally characterized as low affinity (millimolar range), which is essential for the rapid on/off kinetics required for cell rolling. | [4] |
| Cell Rolling Velocity | The speed at which leukocytes roll along a selectin-coated surface under defined shear stress conditions. | Varies depending on the selectin and its density. L-selectin interactions are typically faster (25-225 µm/s) than E- or P-selectin mediated rolling. Velocity decreases as selectin density increases. | [20] |
| Shear Threshold Effect | The requirement of a minimum level of shear stress to initiate or maintain rolling, particularly for L-selectin. | At an L-selectin density of 800 sites/µm ², the peak rolling flux occurs at a shear stress of 0.7 dynes/cm². | [20] |
| Lex/sLex Expression on Immune Cells | Relative levels of antigen expression on different cell types, often measured by flow cytometry as Mean Fluorescence Intensity (MFI). | High: Granulocytes, Monocytes. Inducible/Moderate: Activated T cells, Memory T cells, Dendritic cells. Low/Negative: Naïve lymphocytes, Resting T cells. | [2][14][21] |
Key Experimental Protocols
Investigating the role of Lex/sLex requires a combination of biochemical, cell-based, and in vivo techniques.
Protocol: Flow Cytometry for sLex Surface Expression
This protocol allows for the quantification of sLex expression on different immune cell populations.
-
Cell Preparation : Isolate primary immune cells (e.g., neutrophils, PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash cells twice with cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Cell Counting and Aliquoting : Count the cells and adjust the concentration to 1 x 107 cells/mL. Aliquot 100 µL (1 x 106 cells) into each flow cytometry tube.
-
Fc Receptor Blocking (Optional but Recommended) : Add an Fc block reagent to each tube and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Primary Antibody Staining : Add a primary monoclonal antibody specific for sLex (e.g., clone CSLEX1 or HECA-452) at a pre-titrated optimal concentration. For multi-color analysis, add other cell surface marker antibodies (e.g., anti-CD3 for T cells, anti-CD14 for monocytes). Include an isotype control antibody in a separate tube.
-
Incubation : Incubate for 30 minutes on ice in the dark.
-
Washing : Wash the cells twice by adding 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Secondary Antibody Staining (if primary is not directly conjugated) : If the anti-sLex antibody is unconjugated, resuspend the cell pellet in 100 µL of buffer containing a fluorescently-labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgM). Incubate for 20-30 minutes on ice in the dark.
-
Final Wash : Repeat the washing step (Step 6) twice.
-
Resuspension and Acquisition : Resuspend the final cell pellet in 300-500 µL of staining buffer. If not fixing, analyze immediately on a flow cytometer.
-
Data Analysis : Gate on the cell population of interest based on forward and side scatter, and then on specific markers. Quantify sLex expression by comparing the fluorescence intensity of the stained sample to the isotype control.
Protocol: Parallel Plate Flow Chamber Adhesion Assay
This assay simulates physiological blood flow to measure leukocyte rolling and adhesion on an endothelial monolayer or purified selectin substrate.
-
Substrate Preparation : Culture human umbilical vein endothelial cells (HUVECs) to confluence on glass slides or culture dishes that fit the flow chamber. Alternatively, coat the surface with purified recombinant E-selectin or P-selectin.
-
Endothelial Activation : To study inflammation, activate the HUVEC monolayer with a cytokine such as TNF-α or IL-1β for 4-6 hours to induce E-selectin expression.
-
Leukocyte Preparation : Isolate leukocytes (e.g., neutrophils) and label them with a fluorescent dye like Calcein-AM for easy visualization. Resuspend the labeled cells in assay medium at a concentration of 1 x 106 cells/mL.
-
Assay Assembly : Assemble the parallel plate flow chamber with the prepared substrate. Connect the chamber to a syringe pump to control the flow rate and thus the wall shear stress.
-
Perfusion : Perfuse the labeled leukocyte suspension through the chamber at a defined physiological shear stress (e.g., 1-2 dynes/cm²).
-
Data Acquisition : Record the interactions using video microscopy connected to a digital camera. Record several fields of view for a set duration (e.g., 5-10 minutes).
-
Data Analysis : Analyze the recorded videos to quantify:
-
Number of tethering cells : Cells that initially attach from the flow stream.
-
Number of rolling cells : Cells moving slower than the hydrodynamic velocity.
-
Rolling velocity : Track individual cells over time to calculate their speed.
-
Number of firmly adhered cells : Cells that remain stationary for >30 seconds.
-
To confirm selectin-dependency, perform blocking experiments by pre-incubating leukocytes or the endothelial monolayer with blocking antibodies against sLex or selectins, respectively.
-
Protocol: In Vivo Immune Cell Trafficking Models
These models allow for the direct visualization of immune cell migration in a living animal.
-
Animal Model : Use a suitable animal model, such as a mouse with a surgically installed dorsal skinfold chamber or an exteriorized cremaster muscle, which allows for microscopic imaging of the microvasculature.
-
Cell Labeling and Transfer : Isolate immune cells (e.g., lymphocytes, neutrophils) from a donor mouse (often a fluorescent reporter strain like an actin-GFP mouse) and label them if necessary. Adoptively transfer these cells via intravenous injection into the recipient mouse.
-
Intravital Microscopy : Anesthetize the mouse and position it on the stage of a multiphoton or confocal microscope.[22] Visualize the labeled immune cells trafficking through the blood vessels of the prepared tissue.
-
Inducing Inflammation : To study inflammatory trafficking, locally inject a chemoattractant or inflammatory agent (e.g., TNF-α, LTB4) into the tissue of interest.
-
Image Acquisition and Analysis : Record time-lapse videos of the microcirculation. Analyze the videos to quantify cell rolling, adhesion, and extravasation in real-time within a complex physiological environment.[22][23]
Clinical Relevance and Therapeutic Implications
The pivotal role of the sLex-selectin axis in leukocyte trafficking makes it a prime target for therapeutic intervention in various diseases.
-
Inflammatory Diseases : In chronic inflammatory conditions such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis, excessive leukocyte infiltration drives tissue damage.[13][24] Targeting selectins or their sLex ligands can potentially reduce this harmful inflammation.
-
Cancer Metastasis : Many cancer cells aberrantly express high levels of sLex and related antigens.[3][24][25] This allows tumor cells to co-opt the leukocyte trafficking machinery, using selectin interactions to adhere to the endothelium of distant organs, facilitating extravasation and the formation of metastatic colonies.[25][26][27] High sLex expression on tumors is often correlated with poor prognosis.[1][28]
-
Therapeutic Strategies : Drug development efforts have focused on:
-
Selectin Inhibitors : Small molecules or antibodies that block the lectin domain of selectins.
-
Glycomimetic Drugs : Small molecules that mimic the structure of sLex and act as competitive inhibitors.[29]
-
Fucosyltransferase Inhibitors : Compounds that block the enzymes responsible for sLex synthesis, thereby reducing its expression on cancer or immune cells.
-
Conclusion
The Lewis X and Sialyl Lewis X antigens are not merely cell surface markers but are functional determinants that play an indispensable role in directing the traffic of the immune system. Their function as selectin ligands is fundamental to the initial capture and rolling of leukocytes at sites of inflammation and for lymphocyte homing. The intricate regulation of their biosynthesis and expression allows for precise control over which cells are recruited and where. Understanding the molecular details of these interactions has not only illuminated a key aspect of immunology but has also opened promising avenues for therapeutic intervention in a wide range of diseases driven by aberrant cell trafficking, from chronic inflammation to cancer metastasis. Continued research into the glyco-immunology of Lex/sLex will undoubtedly yield further insights and novel therapeutic opportunities.
References
- 1. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 2. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 3. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation in immune cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukocyte extravasation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical role of mac-1 sialyl lewis x moieties in regulating neutrophil degranulation and transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prezi.com [prezi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Neutrophil adhesion in leukocyte adhesion deficiency syndrome type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neutrophil adhesion in leukocyte adhesion deficiency syndrome type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting of Neutrophil Lewis X Blocks Transepithelial Migration and Increases Phagocytosis and Degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Expression of sialyl Lewis(x) antigen on human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific expression of a complex sialyl this compound on high endothelial venules of human lymph nodes: possible candidate for L-selectin ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sialyl Lewisx-dependent Binding of Human Monocyte-derived Dendritic Cells to Selectins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sialyl Lewisx-dependent binding of human monocyte-derived dendritic cells to selectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lewis X oligosaccharides targeting to DC-SIGN enhanced antigen-specific immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and Isolation of Dendritic Cells Using Lewis X-functionalized Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-free rolling mediated by L-selectin and sialyl Lewis(x) reveals the shear threshold effect - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rndsystems.com [rndsystems.com]
- 22. pnas.org [pnas.org]
- 23. Understanding immune cell trafficking patterns via in vivo bioluminescence imaging [pubmed.ncbi.nlm.nih.gov]
- 24. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Sialylated Lewis × Antigen Bearing Glycoproteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sialyl Lewis X mimetics attenuate E-selectin-mediated adhesion of leukocytes to irradiated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lewis X Antigen: A Technical Guide to its Role as a Pluripotent Stem Cell Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a carbohydrate epitope that serves as a critical surface marker for the identification and characterization of pluripotent stem cells (PSCs). Its expression is dynamically regulated during early embryonic development and cellular differentiation, making it an invaluable tool for distinguishing between pluripotent and differentiated cell states. This technical guide provides an in-depth overview of the LeX antigen, including its structure, biosynthesis, expression in different PSC types, and its potential role in key signaling pathways that govern pluripotency. Detailed protocols for the detection and analysis of LeX are also provided to facilitate its use in research and drug development.
Data Presentation: Quantitative Expression of Lewis X (SSEA-1) in Pluripotent Stem Cells
The expression of the Lewis X antigen is a key characteristic that distinguishes pluripotent stem cells of different species and states. The following table summarizes the typical expression patterns of SSEA-1 in various PSCs.
| Cell Type | Species | Pluripotency State | SSEA-1 (Lewis X) Expression Level | Reference |
| Embryonic Stem Cells (ESCs) | Mouse | Naïve | High (~91.1% positive) | [1] |
| Embryonic Stem Cells (ESCs) | Mouse | Differentiated | Low/Negative | [2] |
| Embryonic Stem Cells (ESCs) | Human | Primed | Negative | [2][3] |
| Embryonic Stem Cells (hESCs) | Human | Differentiating | Transiently expressed (~8% on day 7) | |
| Induced Pluripotent Stem Cells (iPSCs) | Human | Primed | Negative | [2] |
| Induced Pluripotent Stem Cells (iPSCs) | Human | Naïve-like | Increased expression | [4] |
| Embryonal Carcinoma (EC) Cells (F9) | Mouse | Undifferentiated | High | [5] |
| Embryonic Germ (EG) Cells | Mouse/Human | Undifferentiated | High | [2] |
Structure and Biosynthesis of the this compound
The this compound is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc. Its synthesis is dependent on the activity of specific fucosyltransferases (FUTs). In pluripotent stem cells, the key enzymes responsible for the final fucosylation step are FUT4 and FUT9.[6][7]
Experimental Protocols
Immunocytochemistry for SSEA-1 Detection in Mouse Embryonic Stem Cells
This protocol describes the staining of SSEA-1 on fixed mouse embryonic stem cells (mESCs).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Blocking Buffer (e.g., 1.5% normal goat serum in PBS)
-
Primary Antibody: Anti-SSEA-1 (clone MC-480), IgM
-
Secondary Antibody: Goat anti-mouse IgM conjugated to a fluorophore (e.g., Alexa Fluor 568)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Cell Culture: Culture mESCs on a suitable substrate (e.g., gelatin-coated coverslips) to approximately 70-80% confluency.
-
Fixation:
-
Blocking:
-
Incubate the cells with Blocking Buffer for at least 30 minutes at room temperature to block non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated goat anti-mouse IgM secondary antibody in Blocking Buffer. A typical dilution is 1:1000.[9]
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a DAPI solution (e.g., 500 ng/ml in PBS) for 5 minutes at room temperature to stain the nuclei.[9]
-
-
Mounting and Imaging:
-
Rinse the cells once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Flow Cytometry for SSEA-1 Analysis in Pluripotent Stem Cells
This protocol outlines the procedure for analyzing SSEA-1 expression on the surface of single-cell suspensions of PSCs.
Materials:
-
PBS (Ca2+/Mg2+-free)
-
Cell dissociation reagent (e.g., Accutase)
-
Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)
-
Primary Antibody: Fluorochrome-conjugated Anti-SSEA-1 (clone MC-480) or a purified version with a corresponding secondary antibody.
-
Isotype Control: Fluorochrome-conjugated IgM isotype control.
-
Viability Dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Cell Preparation:
-
Harvest PSCs by treating with a gentle cell dissociation reagent like Accutase to obtain a single-cell suspension.[10]
-
Wash the cells with cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer and determine the cell concentration.
-
-
Staining:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the fluorochrome-conjugated anti-SSEA-1 antibody or the corresponding isotype control to the respective tubes at the manufacturer's recommended concentration. A starting concentration of 0.5 µg per test can be used.[11]
-
Incubate the cells on ice or at 4°C for 20-30 minutes, protected from light.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Just before analysis, add a viability dye to distinguish live from dead cells.
-
Analyze the samples on a flow cytometer. Gate on the live, single-cell population to determine the percentage of SSEA-1 positive cells.[10]
-
Role of Lewis X in Pluripotency Signaling Pathways
The precise role of the this compound in regulating the core pluripotency signaling networks is an active area of research. Glycans on the cell surface are known to modulate the activity of key signaling pathways such as Fibroblast Growth Factor (FGF) and Wnt signaling by acting as co-receptors or by influencing receptor dimerization and ligand binding.[9] Given the dynamic expression of LeX during the transition between naïve and primed pluripotency, a state change that is heavily dependent on FGF and Wnt signaling, it is plausible that LeX plays a modulatory role.[10]
The diagram below illustrates a hypothesized model where the this compound, as part of the glycocalyx, could influence the activity of FGF and Wnt signaling pathways, thereby impacting the maintenance of pluripotency or the initiation of differentiation.
Conclusion
The this compound is a fundamental marker in the field of pluripotent stem cell research. Its distinct expression patterns provide a reliable means to identify and isolate specific PSC populations. The detailed protocols and data presented in this guide offer a practical framework for the integration of LeX analysis into research and development workflows. Further investigation into the functional role of LeX in modulating key signaling pathways will undoubtedly provide deeper insights into the intricate regulation of pluripotency and differentiation, paving the way for advancements in regenerative medicine and drug discovery.
References
- 1. Gene regulatory networks mediating canonical Wnt signal directed control of pluripotency and differentiation in embryo stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational Glycoprotein Modifications Regulate Colon Cancer Stem Cells and Colon Adenoma Progression in Apcmin/+ Mice through Altered Wnt Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The balance of WNT and FGF signaling influences mesenchymal stem cell fate during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycosylation and stem cells: Regulatory roles and application of iPSCs in the study of glycosylation-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt signaling blockade is essential for maintaining the pluripotency of chicken embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of SSEA-1 expressing enhanced reprogramming (SEER) cells in porcine embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The evolving roles of Wnt signaling in stem cell proliferation and differentiation, the development of human diseases, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of FGF signaling in stem cell self-renewal, senescence and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Differences Between Lewis X and Lewis Y Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core structural differences between Lewis X (LeX) and Lewis Y (LeY) antigens. It includes detailed structural information, biosynthetic pathways, a comparative analysis of their expression, and relevant experimental protocols.
Core Structural Differences
Lewis X and Lewis Y are fucosylated oligosaccharides belonging to the type 2 blood group antigens, which are characterized by a Galβ1-4GlcNAc core structure.[1][2] The fundamental difference between them lies in the number of fucose residues attached to this core.
-
Lewis X (LeX) , also known as stage-specific embryonic antigen-1 (SSEA-1), is a monofucosylated trisaccharide.[1] Its structure is Galβ1-4[Fucα1-3]GlcNAcβ1-R.[3]
-
Lewis Y (LeY) is a difucosylated tetrasaccharide.[4][5] It is structurally an α1-2-fucosylated form of Lewis X.[6] Its chemical structure is Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-R.[4][5]
This seemingly minor addition of a single fucose residue results in significant conformational changes and distinct biological recognition patterns.
Biosynthesis of Lewis X and Lewis Y
The synthesis of LeX and LeY occurs on a common precursor, the type 2 chain (Galβ1-4GlcNAc-R), through the sequential action of specific fucosyltransferases (FUTs).[1]
-
Synthesis of Lewis X: The formation of the LeX antigen is catalyzed by an α1,3-fucosyltransferase, such as FUT4, which adds a fucose residue in an α1-3 linkage to the N-acetylglucosamine (GlcNAc) of the type 2 precursor.[7]
-
Synthesis of Lewis Y: The LeY antigen is synthesized from the LeX antigen. An α1,2-fucosyltransferase, specifically FUT2 (also known as the Secretor enzyme), adds a second fucose residue in an α1-2 linkage to the galactose (Gal) residue of the LeX structure.[7][8] Therefore, the expression of LeY is dependent on the prior expression of LeX and the activity of the FUT2 enzyme.
The biosynthetic pathway can be visualized as follows:
Comparative Data
Structural and Biosynthetic Comparison
| Feature | Lewis X (LeX) | Lewis Y (LeY) |
| Structure | Galβ1-4[Fucα1-3]GlcNAcβ1-R | Fucα1-2Galβ1-4[Fucα1-3]GlcNAcβ1-R |
| Fucosylation | Monofucosylated | Difucosylated |
| Fucose Linkages | α1-3 to GlcNAc | α1-3 to GlcNAc and α1-2 to Gal |
| Precursor | Type 2 Chain (Galβ1-4GlcNAc-R) | Lewis X Antigen |
| Key Synthesizing Enzyme | α1,3-Fucosyltransferase (e.g., FUT4) | α1,2-Fucosyltransferase (FUT2) |
Expression in Cancer
Both LeX and LeY are considered tumor-associated carbohydrate antigens (TACAs) and are overexpressed in various epithelial cancers.[6]
| Cancer Type | Lewis X Expression (%) | Lewis Y Expression (%) | References |
| Colorectal Carcinoma | Detected on most tumors | ~100% | [9] |
| Ovarian Cancer | - | ~75% | [4] |
| Lung Cancer (NSCLC) | High in adenocarcinoma and squamous cell carcinoma | Strongly expressed in adenocarcinoma and squamous cell carcinoma | [6] |
| Breast Cancer | - | 44-90% | [10] |
| Gastric Cancer | - | High | [10] |
| Oral Squamous Cell Carcinoma | - | 91.3% | [3] |
Signaling Pathways
The overexpression of these antigens on the cell surface can modulate intracellular signaling pathways, contributing to cancer progression.
Lewis Y Signaling
Lewis Y is known to be a modulator of several signaling pathways that promote cell proliferation, survival, and invasion.[3][5] It can be found on receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[4]
-
PI3K/Akt Pathway: Overexpression of LeY in ovarian cancer cells has been shown to activate the PI3K/Akt signaling pathway, leading to increased cell proliferation.[4] Inhibition of this pathway can reduce the growth of LeY-overexpressing cells.[4]
-
EGFR/MAPK Pathway: Anti-LeY antibodies can inhibit the activation of the MAPK signaling pathway in cancer cells, thereby preventing cell proliferation.[4] In some contexts, LeY has been observed to attenuate malignant properties by down-regulating EGF signaling.[3]
Lewis X Signaling
The direct signaling pathways initiated by Lewis X are less well-defined compared to Lewis Y. However, LeX is a well-known ligand for selectins, particularly E-selectin and P-selectin on endothelial cells.[11] This interaction is crucial for the adhesion of cancer cells to the endothelium, which is a critical step in metastasis.[11] The binding of LeX on cancer cells to selectins on endothelial cells can trigger signaling events within the cancer cell that promote invasion and survival.
Experimental Protocols
Immunohistochemistry (IHC) for Lewis Antigen Detection
This protocol provides a general workflow for the detection of Lewis antigens in paraffin-embedded tissue sections.
5.1.1. Materials
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen peroxide in methanol (B129727)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-LeX or anti-LeY monoclonal antibody)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
5.1.2. Protocol
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene twice for 10 minutes each.
-
Immerse slides in 100% ethanol twice for 10 minutes each.
-
Immerse slides in 95% ethanol for 5 minutes.
-
Immerse slides in 70% ethanol for 5 minutes.
-
Rinse with running tap water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Inactivation of Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LeX or anti-LeY antibody in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times with PBS.
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides three times with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Staining:
-
Wash slides three times with PBS.
-
Apply DAB chromogen substrate and incubate until the desired color intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Mass Spectrometry for Lewis Antigen Analysis
This protocol outlines a general workflow for the analysis of N-linked glycans, including Lewis antigens, from glycoproteins by mass spectrometry.
5.2.1. Materials
-
Glycoprotein (B1211001) sample
-
PNGase F (Peptide-N-Glycosidase F)
-
Denaturation buffer (e.g., containing SDS and DTT)
-
Reaction buffer (e.g., NP-40 containing)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-LC-MS)
5.2.2. Protocol
-
Glycan Release:
-
Denature the glycoprotein sample by heating in denaturation buffer.
-
Add reaction buffer and PNGase F to release N-linked glycans.
-
Incubate overnight at 37°C.
-
-
Purification of Released Glycans:
-
Use a C18 SPE cartridge to separate the released glycans from the deglycosylated protein and other impurities.
-
The glycans will be in the flow-through and wash fractions, while the protein will be retained on the column.
-
-
Optional: Fluorescent Labeling (for LC-MS with fluorescence detection):
-
The purified glycans can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) for improved detection.
-
-
Mass Spectrometry Analysis:
-
Sample Preparation: Mix the purified glycans with an appropriate matrix (for MALDI-MS) or dissolve in a suitable solvent (for LC-MS).
-
Data Acquisition: Acquire mass spectra in positive or negative ion mode.
-
Data Analysis: Identify LeX and LeY containing structures based on their mass-to-charge ratio and fragmentation patterns (if MS/MS is performed).
-
Conclusion
The structural distinction between the monofucosylated Lewis X and the difucosylated Lewis Y antigens, arising from the activity of an additional fucosyltransferase, has profound implications for their biological roles. These differences influence their recognition by antibodies and lectins, their expression patterns in normal and cancerous tissues, and the signaling pathways they modulate. A thorough understanding of these structural nuances is critical for researchers and drug development professionals aiming to leverage these antigens as diagnostic markers or therapeutic targets in oncology and other fields.
References
- 1. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Released N-Linked Glycan Analysis Workflow of Adalimumab [sigmaaldrich.com]
- 5. Humanized anti-Lewis Y antibodies: in vitro properties and pharmacokinetics in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Lewis and Blood Group Carbohydrate Epitopes by Ion Mobility-Tandem-Mass Spectrometry Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transiently binding antibody fragments against Lewis x and sialyl-Lewis x - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and application of GlycanDIA workflow for glycomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sialylated Lewis × Antigen Bearing Glycoproteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Lewis X Antigen Expression: A Comparative Analysis in Normal and Cancerous Tissues
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a carbohydrate structure defined by the sequence Galβ1-4(Fucα1-3)GlcNAc.[1] It is a crucial molecule involved in cell-cell recognition, adhesion, and signaling. In normal physiological processes, Lewis X is expressed on leukocytes, neuronal stem cells, and is involved in neurodevelopment and inflammatory responses.[2][3][4] However, the landscape of its expression is dramatically altered in malignancy. Aberrant glycosylation is a hallmark of cancer, and the overexpression of fucosylated epitopes, including Lewis X and its sialylated form, sialyl-Lewis X (sLeX), is a common feature on malignant cells.[2][5] This altered expression is frequently associated with tumor progression, metastasis, and poor patient prognosis, making the Lewis X antigen and its biosynthetic pathways compelling targets for diagnostics and therapeutic intervention.[3][4][6]
This technical guide provides a comprehensive overview of this compound expression in normal versus cancerous tissues, details the molecular pathways it influences, and presents standardized protocols for its detection and quantification.
Quantitative Data Presentation: Lewis X Expression
The expression of Lewis X and its sialylated counterpart, sialyl-Lewis X, varies significantly between normal tissues and various cancers. Generally, these antigens are minimally expressed in normal epithelial tissues but become markedly upregulated during malignant transformation.
| Tissue Type | Condition | Lewis X (LeX) Expression (%) | Sialyl-Lewis X (sLeX) Expression (%) | Reference(s) |
| Colon | Normal | Detected throughout normal colon | Low / Expressed in only a few specimens | [7][8] |
| Colorectal Carcinoma | Detected on most colonic tumors; decrease in poorly differentiated cancer | 75.3% / Upregulated | [7][9][10] | |
| Breast | Normal | Negative Staining | Lower than cancerous tissue | [11] |
| Breast Cancer | Positive Staining | Higher in ER-negative tumors | [11] | |
| Lung | Normal | Not specified | Not specified | |
| Non-Small Cell Lung Cancer | High immunoreactivity | Higher in adenocarcinoma | [9] | |
| Gastric | Normal | Not specified | Not specified | |
| Gastric Cancer | Not specified | 60% (primary), 51% (metastatic) | [9] | |
| Ovarian | Normal | Not specified | Not specified | |
| Ovarian Cancer | Not specified | ~75% (as part of Lewis Y) | [9] | |
| Leukocytes | Normal | Constitutively expressed on granulocytes and monocytes | Constitutively expressed on granulocytes and monocytes | [3] |
| Blood Cancers (e.g., Hodgkin's) | Expressed in Hodgkin disease, some CLL, ALL, and most ANLL | Mediates phagocytosis and chemotaxis | [3][12] |
Signaling and Biosynthetic Pathways
The biological function of Lewis X in cancer is intrinsically linked to its biosynthesis and its role as a ligand in crucial signaling pathways that drive malignancy.
Biosynthesis of Lewis X and Sialyl-Lewis X
The synthesis of Lewis X is catalyzed by fucosyltransferases (FUTs), particularly FUT4, which transfers a fucose residue to a precursor N-acetyllactosamine chain.[2][13] The creation of the sialylated form, sLeX, involves the prior action of a sialyltransferase. The overexpression of these enzymes, especially FUT4, is correlated with increased LeX/sLeX expression and poor prognosis in several cancers, including lung and cholangiocarcinoma.[13][14][15]
Caption: Biosynthesis of Lewis X and Sialyl-Lewis X antigens.
Sialyl-Lewis X in Cancer Metastasis
Sialyl-Lewis X plays a critical role in the metastatic cascade by acting as a ligand for selectin proteins (E-selectin and P-selectin) expressed on endothelial cells.[5] This interaction mediates the initial tethering and rolling of cancer cells on the blood vessel wall, a crucial first step for extravasation and the formation of distant metastases.[3][16] This process can activate downstream signaling pathways within the cancer cell, such as the FAK/paxillin pathway, promoting cell migration and invasion.[6] The enzyme FUT4 has been shown to augment oncogenic signaling through pathways like Epidermal Growth Factor (EGF) and Transforming Growth Factor-β (TGF-β).[17]
Caption: Role of sialyl-Lewis X in the cancer metastasis cascade.
Experimental Protocols
Accurate detection and quantification of Lewis X expression are essential for both research and clinical applications. Immunohistochemistry (IHC), Western Blotting, and Flow Cytometry are standard methods employed for this purpose.
Immunohistochemistry (IHC) for Lewis X
IHC allows for the visualization of this compound expression within the context of tissue architecture.
Caption: Standard workflow for Immunohistochemistry (IHC).
Detailed Protocol:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each). Hydrate through graded ethanol (B145695) solutions (100% 2x, 95%, 80%, 70% for 3-5 min each) and finally in distilled water.[18][19]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in 10mM Sodium Citrate buffer (pH 6.0) and heating in a steamer or microwave for 20-30 minutes. Allow slides to cool to room temperature.[20]
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15-40 minutes at room temperature to block endogenous peroxidase activity.[19][20]
-
Blocking: Wash slides in PBS. Block non-specific binding by incubating with 5-10% normal serum (from the same species as the secondary antibody) for 1 hour at room temperature.[18][20]
-
Primary Antibody Incubation: Incubate sections with a primary monoclonal antibody against Lewis X (CD15) at a pre-optimized concentration (e.g., 5-25 µg/mL) in a humidified chamber for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides 3x with PBS. Apply an HRP-conjugated secondary antibody (e.g., Anti-Mouse IgG VisUCyte™ HRP Polymer Antibody) and incubate for 30-60 minutes at room temperature.
-
Detection: Wash slides 3x with PBS. Apply a diaminobenzidine (DAB) substrate solution and incubate until the desired brown staining intensity develops. Stop the reaction by immersing the slide in water.[19]
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin (B73222) for 30-60 seconds. "Blue" the stain in running tap water.[20]
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene. Mount with a permanent mounting medium.
-
Analysis: Evaluate staining intensity and the percentage of positive cells under a microscope.
Western Blot for Lewis X
Western blotting is used to detect Lewis X-carrying glycoproteins in protein lysates from tissues or cells, providing information on their molecular weight.
Caption: Standard workflow for Western Blot analysis.
Detailed Protocol:
-
Sample Preparation: Lyse cells or homogenized tissue in a suitable buffer (e.g., NP40 or RIPA) containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.[21]
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with an anti-Lewis X primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[21][22]
-
Secondary Antibody Incubation: Wash the membrane 3x for 5-10 minutes each in TBST. Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[21]
-
Detection: Wash the membrane 3x for 5-10 minutes each in TBST. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using X-ray film or a digital imager.[21]
Flow Cytometry for Lewis X
Flow cytometry enables the quantification of Lewis X expression on the surface of single cells in a suspension.
References
- 1. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis Antigen Introduction - Creative Biolabs [creative-biolabs.com]
- 3. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 4. Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. thno.org [thno.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ddescholar.acemap.info [ddescholar.acemap.info]
- 13. FUT4 promotes the progression of Cholangiocarcinoma by modulating epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fucosyltransferase 4 shapes oncogenic glycoproteome to drive metastasis of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fucosyltransferase 4 shapes oncogenic glycoproteome to drive metastasis of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C-Type Lectins and Sialyl Lewis X Oligosaccharides: Versatile Roles in Cell–Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 20. lab.moffitt.org [lab.moffitt.org]
- 21. origene.com [origene.com]
- 22. researchgate.net [researchgate.net]
The Architects of Adhesion: A Technical Guide to Fucosyltransferases in Lewis X Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a terminal carbohydrate structure (Galβ1-4[Fucα1-3]GlcNAc-R) displayed on the surface of glycoproteins and glycolipids. This seemingly simple trisaccharide plays a profound role in a multitude of biological processes, from embryonic development and immune cell trafficking to cancer progression and metastasis. The synthesis of LeX is a critical final step in glycan maturation, orchestrated by a specific family of Golgi-resident enzymes: the α(1,3)-fucosyltransferases (FUTs). Understanding the specificities, kinetics, and regulation of these enzymes is paramount for developing novel diagnostics and therapeutics that target glycosylation pathways in disease.
This technical guide provides an in-depth overview of the core fucosyltransferases involved in Lewis X biosynthesis. It details their enzymatic properties, substrate specificities, and regulatory mechanisms. Furthermore, it supplies detailed experimental protocols for their study and outlines their significance as targets for drug development.
Core Fucosyltransferases in Lewis X Synthesis
In humans, a subset of the α(1,3)-fucosyltransferase family is responsible for catalyzing the addition of an L-fucose residue from the donor substrate, GDP-fucose, to a terminal N-acetyllactosamine (LacNAc) acceptor on a Type 2 glycan chain. The primary architects of the LeX antigen are FUT3, FUT4, FUT5, FUT6, and FUT9.[1] While all can synthesize the LeX structure, they exhibit distinct substrate specificities, tissue expression patterns, and kinetic properties, suggesting specialized biological roles.[2]
-
FUT3 (Lewis enzyme): This is a bifunctional enzyme that can create both α(1,3) and α(1,4) linkages.[3] It acts on both Type 1 and Type 2 chains, enabling it to synthesize LeX on Type 2 chains and the related Lewis a antigen on Type 1 chains.[3][4] It preferentially acts on Type 1 acceptors.[3]
-
FUT4: This enzyme is strongly expressed during early human embryogenesis and in myeloid cells.[1][5] It preferentially fucosylates internal GlcNAc residues within polylactosamine chains, rather than the terminal residue.[5][6] This suggests a role in creating internal LeX structures.
-
FUT5: Closely related to FUT3 and FUT6, FUT5 is also a bifunctional α(1,3/4)-fucosyltransferase.[2] Its expression is generally lower and more restricted than its paralogs.[7] In some cancer cells, its downregulation has been linked to reduced sialyl-Lewis antigen expression and decreased cell adhesion.[8]
-
FUT6: This enzyme synthesizes α(1,3)-fucosyl linkages exclusively on Type 2 chains to generate LeX and its sialylated form, sialyl-Lewis X (sLeX).[2][9] It is a key enzyme for sLeX biosynthesis on leukocytes, which is critical for their adhesion to endothelial selectins during inflammation.[10][11]
-
FUT9: Recognized as a highly efficient LeX-synthesizing enzyme, FUT9 preferentially fucosylates the terminal (distal) GlcNAc residue of polylactosamine chains.[5][6] In the brain, FUT9 is the dominant fucosyltransferase responsible for LeX expression, exhibiting activity over 10-fold higher than FUT4 on oligosaccharide acceptors.
Quantitative Analysis of LeX-Synthesizing Fucosyltransferases
The efficiency and substrate preference of each FUT are defined by its kinetic parameters. While comprehensive kinetic data for all LeX-synthesizing FUTs with identical substrates are not available in the literature, key values have been determined for some, providing a basis for comparison.
| Enzyme | Donor Substrate | Acceptor Substrate | K_m_ (Donor) | K_m_ (Acceptor) | k_cat_ (s⁻¹) | Reference |
| FUT9 | GDP-β-L-fucose | N-acetyllactosamine | 2.6 µM | 0.61 mM | 0.41 | [12] |
| FUT9 | GDP-β-L-fucose | Lacto-N-neotetraose (LNnT) | - | 204 µM | 0.59 | [12] |
| FUT3 | GDP-β-L-fucose | Type 1 Acceptor¹ | - | 1.0 mM | - | [3] |
| FUT5 | GDP-β-L-fucose | N-acetyllactosamine | - | >100x lower with hydrophobic tag | - | [13] |
| ¹Substrate used was β-D-Gal-(1->3)-β-D-GlcNAc-O-CH₂(CH₂)₇COOCH₃ |
Relative Gene Expression
The biological impact of a FUT is also determined by its expression level in a given tissue. Studies in various models have revealed distinct expression hierarchies.
| Tissue/Cell Type | FUT Comparison | Observation | Reference |
| Mouse Brain (developing) | Fut9 vs Fut4 | Fut9 mRNA is 15-100 times more abundant than Fut4. | |
| Human Embryos (early) | FUT4, FUT9 vs others | FUT4 and FUT9 are the earliest and most strongly expressed α(1,3)-FUTs. | [5] |
| Oral Cancer Tissue | FUT3, FUT4, FUT5, FUT6 | mRNA levels are significantly lower compared to adjacent normal tissue. |
Biosynthesis and Regulatory Pathways
The synthesis of the LeX antigen is a concise enzymatic reaction. However, the expression of the fucosyltransferases that catalyze this step is under complex transcriptional control, responding to developmental cues and pathological signals.
Lewis X Biosynthesis Pathway
The pathway begins with a Type 2 N-acetyllactosamine precursor, which is a common terminal structure on N- and O-glycans. A specific α(1,3)-fucosyltransferase then transfers a fucose from GDP-fucose to the GlcNAc residue.
Transcriptional Regulation of FUT4
The expression of fucosyltransferases is often dysregulated in cancer, contributing to malignant phenotypes. As an example, the FUT4 gene is known to be transcriptionally upregulated in breast cancer cells through the action of multiple signaling pathways and transcription factors, including HSF1 and Sp1, which are downstream of the ERK1/2 MAPK and PI3K/Akt pathways.
Experimental Protocols & Methodologies
Studying the fucosyltransferases involved in LeX synthesis requires robust methods for quantifying both enzyme activity and gene expression.
Fucosyltransferase Activity Assay (HPLC-Based)
This protocol describes a highly sensitive method for measuring the activity of α(1,3)-fucosyltransferases using a fluorescently labeled acceptor substrate and analysis by High-Performance Liquid Chromatography (HPLC).
1. Preparation of Enzyme Source (Cell Lysate) a. Culture cells known or transfected to express the fucosyltransferase of interest (e.g., HEK293T, COS-1). b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 1% Triton X-100, protease inhibitors). d. Solubilize the enzyme by sonication in an ultrasonic bath for 10 minutes on ice. e. Clarify the lysate by centrifugation at ~14,000 x g for 10 minutes at 4°C. f. Collect the supernatant, which serves as the enzyme source. Determine total protein concentration using a standard method (e.g., BCA assay).
2. Enzymatic Reaction a. In a microcentrifuge tube, assemble the following reaction mixture on ice (example for a 10 µL final volume):
- 50 mM Cacodylate buffer, pH 6.8
- 25 mM MnCl₂ (required cofactor)
- 5 mM ATP
- 7.5 µM GDP-fucose (donor substrate)
- 25 µM Pyridylaminated (PA)-N-acetyllactosamine (acceptor substrate)
- 5-10 µg of cell lysate (enzyme source)
- Nuclease-free water to final volume. b. Initiate the reaction by adding the enzyme source. c. Incubate the reaction at 37°C for 1-2 hours. The incubation time should be within the linear range of the assay. d. Terminate the reaction by boiling for 5 minutes or by adding an equal volume of ice-cold 20 mM EDTA. e. Centrifuge at 20,000 x g for 5 minutes at 4°C to pellet precipitated protein.
3. Product Detection and Quantification by HPLC a. Inject the supernatant from the terminated reaction onto an HPLC system equipped with a reverse-phase column (e.g., C18, ODS). b. Elute the reaction products using an appropriate mobile phase (e.g., 20 mM ammonium (B1175870) acetate (B1210297) buffer, pH 4.0) at a constant flow rate (e.g., 1.0 mL/min). c. Detect the fluorescently labeled acceptor and product using a fluorescence spectrophotometer. d. Quantify the amount of product formed by integrating the area of the product peak. Calculate the specific activity based on the amount of product generated per unit time per amount of total protein.
Gene Expression Analysis (Quantitative RT-PCR)
This protocol outlines the measurement of FUT mRNA levels to assess the transcriptional activity of fucosyltransferase genes.
1. RNA Isolation a. Harvest cells or tissue and immediately lyse in a suitable reagent (e.g., TRIzol) to preserve RNA integrity. b. Isolate total RNA using a standard phenol-chloroform extraction followed by isopropanol (B130326) precipitation, or by using a commercial column-based kit. c. Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for intact ribosomal RNA bands.
2. cDNA Synthesis (Reverse Transcription) a. In a PCR tube, combine 1-2 µg of total RNA with random hexamers or oligo(dT) primers. b. Denature the RNA/primer mix by heating to 65-70°C for 5 minutes, then chill on ice. c. Add a reverse transcription master mix containing:
- RT buffer
- dNTPs
- RNase inhibitor
- Reverse transcriptase enzyme (e.g., M-MLV) d. Incubate the reaction according to the enzyme manufacturer's protocol (e.g., 37-42°C for 1 hour) to synthesize the first-strand cDNA. e. Heat-inactivate the reverse transcriptase.
3. Quantitative PCR (qPCR) a. Prepare a qPCR reaction mix containing:
- SYBR Green or TaqMan master mix
- Forward and reverse primers specific for the FUT gene of interest
- Diluted cDNA template
- Nuclease-free water b. Run the reaction on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C). c. Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. Analyze the data using the comparative C_T_ (ΔΔC_T_) method to determine the relative expression of the target FUT gene compared to a control sample.
Therapeutic Implications and Drug Development
The aberrant expression of LeX and related fucosylated antigens on the surface of cancer cells is strongly associated with metastasis, chemoresistance, and poor prognosis. This makes the fucosyltransferases responsible for their synthesis attractive targets for therapeutic intervention.
-
Inhibitor Development: Small molecule inhibitors that target the active site of specific FUTs are being actively researched. These inhibitors can be designed as mimics of the GDP-fucose donor or the acceptor substrate.[14] The goal is to block the fucosylation of key proteins and lipids involved in cell adhesion and signaling, thereby reducing the metastatic potential of cancer cells.
-
Diagnostic and Prognostic Markers: Measuring the mRNA or protein levels of specific FUTs (e.g., FUT4, FUT6, FUT9) in tumor biopsies can serve as a valuable prognostic marker. High expression levels may indicate a more aggressive disease and guide treatment decisions.
Conclusion
The fucosyltransferases that synthesize the this compound are not merely housekeeping enzymes but are critical regulators of cell fate and function. FUTs 3, 4, 5, 6, and 9 each contribute to the cellular landscape of LeX expression with distinct specificities and under different regulatory controls. Their central role in pathological processes, particularly cancer metastasis, has positioned them as high-value targets for future therapies. A thorough understanding of their biochemistry and the application of robust analytical methods, as detailed in this guide, are essential for continued progress in this promising field of glycobiology and drug development.
References
- 1. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. Alpha1,3-fucosyltransferase 9 (FUT9; Fuc-TIX) preferentially fucosylates the distal GlcNAc residue of polylactosamine chain while the other four alpha1,3FUT members preferentially fucosylate the inner GlcNAc residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene - FUT5 [maayanlab.cloud]
- 8. Down-regulation of FUT3 and FUT5 by shRNA alters Lewis antigens expression and reduces the adhesion capacities of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. researchgate.net [researchgate.net]
- 11. Altered expression of Sialyl Lewis X in experimental models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Mechanism and specificity of human alpha-1,3-fucosyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Sialyl Lewis X as a Ligand for Selectins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, biosynthesis, and function of sialyl Lewis X (sLeX) as a critical ligand for the selectin family of adhesion molecules. It delves into the quantitative aspects of this interaction, details key experimental protocols for its study, and explores its significant roles in physiological and pathological processes, offering insights for therapeutic development.
Introduction: The sLeX-Selectin Axis in Cellular Adhesion
The interaction between the tetrasaccharide sialyl Lewis X and the selectin family of C-type lectins is a cornerstone of cell-cell recognition, governing a wide array of biological phenomena. This axis is central to the initial tethering and subsequent rolling of leukocytes on the vascular endothelium, a prerequisite for their extravasation to sites of inflammation and immune surveillance.[1] Beyond its role in immunity, the aberrant expression of sLeX on cancer cells facilitates their metastasis by co-opting the leukocyte adhesion cascade.[2] Furthermore, this interaction is pivotal in processes such as fertilization.[1]
Sialyl Lewis X is a carbohydrate epitope with the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc.[1] It is typically presented as a terminal motif on N- and O-linked glycoproteins and glycolipids on the cell surface. The selectin family consists of three members: E-selectin (expressed on activated endothelial cells), P-selectin (found on activated platelets and endothelial cells), and L-selectin (constitutively expressed on most leukocytes).[3] The binding of sLeX to selectins is calcium-dependent and characterized by rapid on- and off-rates, facilitating the transient nature of cell rolling.[4]
Molecular Interaction of sLeX and Selectins
The recognition of sLeX by selectins is a highly specific interaction mediated by the lectin domain of the selectin proteins. The binding affinity, however, is not solely dependent on the sLeX tetrasaccharide itself but is significantly influenced by the underlying protein or lipid scaffold and post-translational modifications, such as sulfation.[2]
For instance, high-affinity binding of sLeX to P-selectin is critically dependent on its presentation on the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), which includes sulfation of tyrosine residues near the N-terminus.[1] Similarly, L-selectin preferentially binds to sulfated versions of sLeX, such as 6-sulfo-sLeX, often presented on O-glycans.[2] E-selectin can bind to sLeX on various glycoproteins like PSGL-1, CD43, and CD44.[1] These observations underscore the importance of the molecular context in modulating the avidity of the sLeX-selectin interaction.
Quantitative Analysis of sLeX-Selectin Binding
The interaction between sLeX and selectins is characterized by relatively low affinity (in the micromolar to millimolar range for the monovalent tetrasaccharide) but rapid kinetics, which is essential for the dynamic process of cell rolling. Various biophysical techniques, most notably Surface Plasmon Resonance (SPR), have been employed to quantify these interactions.
| Ligand | Selectin | Kd (μM) | kon (M-1s-1) | koff (s-1) | Experimental Method | Reference |
| sLeX analogue (TBC1269) | P-selectin | ~111.4 | >27,000 | >3 | Surface Plasmon Resonance | [4] |
| Fluorescent sLeX[Glc] | E-selectin | 107 ± 26 | Not Reported | Not Reported | Fluorescence Polarization | [5] |
| Free sLeX[Glc] | E-selectin | 120 ± 31 | Not Reported | Not Reported | Fluorescence Polarization | [5] |
Note: The binding kinetics of sLeX itself are expected to be similar to its analogue TBC1269. The relatively high Kd values highlight the low intrinsic affinity of the monovalent interaction. The functional affinity (avidity) in a cellular context is significantly enhanced by the multivalent presentation of sLeX on the cell surface.
Biosynthesis of Sialyl Lewis X
The synthesis of sLeX is a multi-step enzymatic process that occurs in the Golgi apparatus. It involves the sequential action of specific glycosyltransferases that add monosaccharide units to a precursor glycan chain, typically a type 2 lactosamine (Galβ1-4GlcNAc) present on N- or O-glycans or glycolipids.
The key enzymatic steps are:
-
Sialylation: An α2,3-sialyltransferase (e.g., ST3Gal-III, ST3Gal-IV) adds a sialic acid residue to the terminal galactose of the lactosamine precursor.
-
Fucosylation: An α1,3-fucosyltransferase (e.g., FUT-III, FUT-IV, FUT-V, FUT-VI, or FUT-VII) adds a fucose residue to the N-acetylglucosamine.
The expression and activity of these glycosyltransferases are tightly regulated and can be altered in response to inflammatory stimuli or during malignant transformation, leading to changes in cell surface sLeX expression.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding of sialyl Lewis x to E-selectin as measured by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lewis X Antigen in Neural Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a carbohydrate epitope defined by the trisaccharide structure Galβ1-4(Fucα1-3)GlcNAc. Long recognized as a key marker for pluripotent stem cells, LeX is now understood to be a critical functional molecule in the developing nervous system. Its expression is tightly regulated both spatially and temporally, where it plays pivotal roles in neural stem cell maintenance, differentiation, neuronal migration, and axon guidance. This technical guide provides an in-depth overview of LeX expression and function during neural development, details key experimental protocols for its study, and presents quantitative data and signaling pathways integral to its activity.
Synthesis and Regulation of Lewis X Expression
The biosynthesis of the LeX epitope is a post-translational modification occurring on glycoproteins and glycolipids. The final and rate-limiting step is the addition of an α1,3-linked fucose to an N-acetylglucosamine (GlcNAc) residue on a lactosamine acceptor chain. This reaction is catalyzed by α1,3-fucosyltransferases (FUTs).
In the developing brain, Fucosyltransferase 9 (Fut9) is the primary enzyme responsible for LeX synthesis.[1][2] Studies have shown that Fut9 exhibits significantly higher activity for LeX synthesis compared to other fucosyltransferases like Fut4.[2] The expression of Fut9 itself is developmentally regulated, correlating closely with the expression profile of the LeX antigen.[2] In the context of neuronal differentiation, Wnt4 has been shown to upregulate Fut9 expression.[3] The major scaffolding for the LeX epitope in the developing mouse brain is the O-mannose-linked glycans on phosphacan/receptor protein tyrosine phosphatase β (RPTPβ).[4]
Diagram: Lewis X Biosynthesis
Caption: Enzymatic synthesis of the this compound by FUT9.
Spatiotemporal Expression of Lewis X in the Nervous System
LeX expression is highly dynamic during neural development, primarily marking populations of neural stem and progenitor cells (NSPCs).[5][6] It is abundant in the ventricular zone (VZ) of the embryonic mouse brain, where NSPCs reside.[1] As development proceeds and cells differentiate, LeX expression is generally downregulated, although it persists on certain mature cell types.[6]
In primary cultures from fetal human brains (12-15 weeks gestation), distinct LeX-related structures show cell-type specificity:
-
Monomeric Lewis X: Expressed in over 15% of astrocytes and 100% of oligodendrocytes, but not in neurons or microglia.[7]
-
Sialylated Oligomeric Lewis X (Sialyl-LeX): Expressed in over 95% of microglia.[7]
Studies in mice show Fut9-expressing cells, and by extension LeX-positive cells, are also positive for markers of deep-layer cortical neurons (Ctip2) and corticothalamic projection neurons (TLE4).[1][8][9]
Functional Roles of Lewis X in Neural Development
LeX is not merely a passive cell marker; its presence on the cell surface actively mediates crucial developmental processes through cell-cell and cell-matrix interactions.
-
Neural Stem Cell Proliferation and Differentiation: LeX is integral to the regulation of the NSPC pool. The enzyme Fut9, which synthesizes LeX, suppresses the self-renewal of neural stem cells, thereby promoting neuronal differentiation.[1] This function is partly mediated through the suppression of Notch signaling.[3] Overexpression of Fut9 promotes the transition of NSCs into neurons.[3]
-
Neuronal Migration and Maturation: The correct expression of LeX is essential for the proper migration and maturation of neural precursor cells.[1][8] Deficiency in Fut9 leads to a reduction in specific neuronal populations in both the cortex and the retina, indicating defects in migration and/or differentiation.[1][8][9]
-
Neurite Outgrowth and Axon Guidance: LeX-containing glycans are implicated in modulating neurite outgrowth.[10] These effects can be either promotional or inhibitory depending on the neuronal type and the interacting partner molecules. For instance, LeX on the mucin-type adhesion molecule CD24 interacts with TAG-1 and Contactin to mediate neurite extension.[10] These interactions are fundamental for establishing the complex wiring of the nervous system.[11][12]
Signaling Pathways Modulated by Lewis X
The functional effects of Lewis X are transduced through established signaling pathways that control cell fate and behavior.
Wnt and Notch Signaling in Neuronal Differentiation
A key pathway involves the interplay between Wnt, Fut9, and Notch signaling. Wnt4 signaling upregulates the expression of Fut9.[3] The resulting increase in LeX synthesis and presentation on the cell surface contributes to the suppression of Notch signaling activation.[3] Since active Notch signaling typically maintains cells in a proliferative, undifferentiated state, its suppression by Fut9/LeX activity promotes neuronal differentiation.[3][13]
Caption: Wnt/Fut9/Notch signaling axis in neuronal fate decisions.
Quantitative Data Summary
Quantitative analyses from various studies provide specific insights into the expression and enzymatic activity related to the this compound.
| Parameter | Finding | Organism/System | Reference |
| Relative Fut9 vs. Fut4 Activity | Fut9 has >10-fold stronger activity for oligosaccharide acceptors and >100-fold stronger activity for glycolipid acceptors. | Recombinant Mouse Enzymes | [2] |
| Relative Fut9 vs. Fut4 Transcript | Primary cultured neurons and astrocytes express 10–15 times more Fut9 transcript than Fut4. | Mouse Primary Cell Culture | [2] |
| Monomeric LeX Expression | Expressed in >15% of astrocytes and 100% of oligodendrocytes. | Fetal Human Brain Culture | [7] |
| Sialyl-LeX Expression | Expressed in >95% of microglia. | Fetal Human Brain Culture | [7] |
| Neuronal Reduction in Fut9-/- Mice | Reduction in the percentage of neurons produced at embryonic day 11.5 in layer VI/subplate of the cortex. | P0 Fut9-/- Mouse Brain | [1][9] |
Experimental Protocols
The study of the this compound relies on a combination of immunohistochemical, cell sorting, and functional assays.
Protocol 1: Immunohistochemistry (IHC) for LeX in Brain Tissue
This protocol describes the detection of LeX in fixed, sectioned brain tissue using a fluorescent secondary antibody.
-
Tissue Preparation:
-
Perfuse animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the dissected brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS until it sinks.
-
Section the brain into 40 µm sections on a freezing microtome or cryostat. Store sections free-floating in PBS with sodium azide.[14]
-
-
Staining Procedure:
-
Wash sections three times for 5 minutes each in PBS-Triton (0.3% Triton X-100 in PBS).
-
Incubate sections in a blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS) for 2 hours at room temperature.
-
Incubate sections with the primary antibody (e.g., anti-SSEA-1/LeX monoclonal antibody) diluted in antibody solution (e.g., 1% normal goat serum, 0.3% Triton X-100 in PBS) overnight at 4°C.[14]
-
Wash sections three times for 10 minutes each in PBS-Triton.
-
Incubate sections with a fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgM-Alexa Fluor 488) diluted in antibody solution for 2 hours at room temperature, protected from light.[15]
-
Wash sections three times for 10 minutes each in PBS-Triton.
-
(Optional) Counterstain nuclei with DAPI or Hoechst stain for 10 minutes.[16]
-
Mount sections onto slides using an anti-fade mounting medium.
-
-
Visualization:
-
Image the slides using a confocal or fluorescence microscope with appropriate filter sets.
-
References
- 1. shiga-med.repo.nii.ac.jp [shiga-med.repo.nii.ac.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. Fucosyltransferase 9 promotes neuronal differentiation and functional recovery after spinal cord injury by suppressing the activation of Notch signaling: Fucosyltransferase 9 promotes neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major glycan structure underlying expression of the Lewis X epitope in the developing brain is O-mannose-linked glycans on phosphacan/RPTPβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LewisX: a neural stem cell specific glycan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential expression of Lewis(x) and sialyl-Lewis(x) antigens in fetal human neural cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fut9 Deficiency Causes Abnormal Neural Development in the Mouse Cerebral Cortex and Retina | Semantic Scholar [semanticscholar.org]
- 9. Fut9 Deficiency Causes Abnormal Neural Development in the Mouse Cerebral Cortex and Retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lewisx and α2,3-Sialyl Glycans and Their Receptors TAG-1, Contactin, and L1 Mediate CD24-Dependent Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. McConnell Lab [web.stanford.edu]
- 12. Tangential Neuronal Migration Controls Axon Guidance: A Role for Neuregulin-1 in Thalamocortical Axon Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adult neurogenesis and the molecular signalling pathways in brain: the role of stem cells in adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
- 15. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 16. protocols.io [protocols.io]
The Pivotal Role of Lewis X in Hematopoietic Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a trisaccharide carbohydrate structure that plays a critical role in the complex process of hematopoietic cell differentiation. Its expression is dynamically regulated throughout hematopoiesis, serving as a key marker for specific lineages and maturation stages. This technical guide provides an in-depth exploration of the multifaceted functions of Lewis X and its sialylated precursor, sialyl-Lewis X (sLeX), in hematopoietic stem and progenitor cell (HSPC) fate decisions. We will delve into the molecular mechanisms governing LeX expression, its function as a critical adhesion molecule, and its involvement in distinct hematopoietic lineages. This guide also offers detailed experimental protocols and summarizes key quantitative data to facilitate further research and therapeutic development in this field.
Introduction: The Significance of Glycans in Hematopoiesis
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification that profoundly impacts protein function, cell signaling, and cell-cell interactions. Within the hematopoietic system, cell surface glycans are key regulators of cell trafficking, adhesion, and differentiation. Among the vast array of cellular glycans, the Lewis X antigen has emerged as a molecule of significant interest due to its distinct expression patterns and functional roles in hematopoietic cell development.
LeX is a distinguishing marker for human myeloid cells, particularly those of the granulocytic lineage.[1][2] Its sialylated form, sLeX, is more prominently expressed on primitive hematopoietic progenitors.[1] The regulated transition from sLeX to LeX is a hallmark of myeloid differentiation and is crucial for the proper functioning of mature myeloid cells. This guide will illuminate the intricate mechanisms that control this transition and the downstream consequences for hematopoietic cell fate.
The Molecular Landscape of Lewis X and sialyl-Lewis X
The core structure of Lewis X is a trisaccharide, Galβ1-4[Fucα1-3]GlcNAc.[1] The addition of a sialic acid residue to the galactose of LeX creates sialyl-Lewis X (NeuNAcα2-3Galβ1-4[Fucα1-3]GlcNAc).[1] This seemingly subtle modification has profound functional implications, as sLeX is the primary ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[3][4][5][6]
Enzymatic Regulation of Lewis X Expression
The expression of LeX and sLeX is tightly controlled by the coordinated action of glycosyltransferases and glycosidases.
-
Fucosyltransferases (FUTs): The addition of fucose to create the LeX structure is catalyzed by α(1,3)-fucosyltransferases. In hematopoietic cells, FUT4, FUT7, and FUT9 are the key enzymes involved in this process.[6][7] FUT4 and FUT9 are primarily responsible for the synthesis of the LeX antigen, while FUT7 is crucial for the synthesis of the sLeX ligand for selectins.[6]
-
Sialyltransferases: These enzymes add sialic acid to precursor structures, contributing to the formation of sLeX.
-
Sialidases (Neuraminidases): The conversion of sLeX to LeX is mediated by the enzymatic removal of sialic acid by sialidases, such as NEU1 and NEU3.[1][4] This desialylation is a critical step in myeloid differentiation.[1][2]
The dynamic interplay between these enzymes dictates the cell surface presentation of LeX and sLeX, thereby influencing cell fate and function.
References
- 1. Lewis x/CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression and transcriptional regulation of the human alpha1, 3-fucosyltransferase 4 (FUT4) gene in myeloid and colon adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sialidases as regulators of bioengineered cellular surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Silencing α1,3-Fucosyltransferases in Human Leukocytes Reveals a Role for FUT9 Enzyme during E-selectin-mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing α1,3-fucosyltransferases in human leukocytes reveals a role for FUT9 enzyme during E-selectin-mediated cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lewis X Antigen Immunohistochemistry on Paraffin Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope involved in crucial cell-cell recognition and adhesion processes.[1][2] It plays a significant role in various physiological and pathological events, including inflammation, immune responses, and cancer metastasis.[1][3] In oncology, the overexpression of Lewis X on tumor cells is often correlated with advanced disease and poor prognosis, as it mediates the adhesion of circulating cancer cells to the vascular endothelium, a critical step in the metastatic cascade.[1][3][4] Immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissues is a powerful technique to visualize the expression and localization of the Lewis X antigen within the tissue context, providing valuable insights for both basic research and clinical studies.[5][6] This document provides a detailed protocol for the successful immunohistochemical staining of the this compound on paraffin (B1166041) sections.
Experimental Protocols
This protocol outlines the complete workflow for this compound immunohistochemistry on paraffin-embedded tissue sections, from deparaffinization to visualization. Optimization of certain parameters, such as antibody concentration and incubation times, may be required for specific tissues and antibodies.
Reagents and Materials
| Reagent/Material | Manufacturer/Cat. No. (Example) | Notes |
| Primary Antibody | ||
| Anti-Lewis X/CD15 Mouse Monoclonal Antibody | Abcam (abXXXXX), Bio-Rad (XXXX), Novus Biologicals (MAB7368) | Choose an antibody validated for IHC-P. |
| Antigen Retrieval Solution | ||
| 10 mM Sodium Citrate Buffer, pH 6.0 | Thermo Fisher Scientific (00-5000) | Commonly used for heat-induced epitope retrieval (HIER).[7][8][9] |
| Tris-EDTA Buffer, pH 9.0 | Abcam (ab93684) | An alternative HIER buffer that may require optimization.[10] |
| Detection System | ||
| HRP-Polymer Anti-Mouse IgG Detection Kit | Abcam (ab209101) | Provides high sensitivity and low background. |
| Chromogen | ||
| DAB (3,3'-Diaminobenzidine) Substrate Kit | Vector Laboratories (SK-4100) | Produces a stable brown precipitate. |
| Blocking Solution | ||
| 10% Normal Goat Serum in PBS | Vector Laboratories (S-1000) | Use serum from the same species as the secondary antibody. |
| Wash Buffer | ||
| Phosphate Buffered Saline (PBS), pH 7.4 | ||
| Counterstain | ||
| Mayer's Hematoxylin | For nuclear counterstaining. | |
| General Reagents | ||
| Xylene | For deparaffinization. | |
| Ethanol (100%, 95%, 70%) | For rehydration. | |
| Distilled Water | ||
| Mounting Medium | For coverslipping. |
Detailed Immunohistochemistry Protocol
| Step | Procedure | Incubation Time | Temperature | Notes |
| 1. Deparaffinization and Rehydration | ||||
| Immerse slides in Xylene (I) | 5 minutes | Room Temp | ||
| Immerse slides in Xylene (II) | 5 minutes | Room Temp | ||
| Immerse slides in 100% Ethanol (I) | 3 minutes | Room Temp | ||
| Immerse slides in 100% Ethanol (II) | 3 minutes | Room Temp | ||
| Immerse slides in 95% Ethanol | 3 minutes | Room Temp | ||
| Immerse slides in 70% Ethanol | 3 minutes | Room Temp | ||
| Rinse slides in distilled water | 2 minutes | Room Temp | ||
| 2. Antigen Retrieval | ||||
| Preheat Antigen Retrieval Solution (10 mM Sodium Citrate, pH 6.0) in a pressure cooker or water bath. | 95-100°C | Heat-Induced Epitope Retrieval (HIER) is recommended for Lewis X.[5] | ||
| Immerse slides in the preheated solution and incubate. | 20-30 minutes | 95-100°C | Do not allow sections to dry out. | |
| Allow slides to cool down in the buffer. | 20 minutes | Room Temp | ||
| Rinse slides in Wash Buffer (PBS). | 2 x 2 minutes | Room Temp | ||
| 3. Peroxidase Block | ||||
| Incubate slides with 3% Hydrogen Peroxide in methanol. | 10 minutes | Room Temp | To block endogenous peroxidase activity. | |
| Rinse slides in Wash Buffer (PBS). | 2 x 2 minutes | Room Temp | ||
| 4. Blocking | ||||
| Incubate slides with 10% Normal Goat Serum in PBS. | 30 minutes | Room Temp | To block non-specific antibody binding. | |
| Drain excess blocking solution. | Do not rinse. | |||
| 5. Primary Antibody Incubation | ||||
| Apply diluted anti-Lewis X/CD15 primary antibody. | 60 minutes | Room Temp | Optimal dilution should be determined by titration (e.g., 1:25 - 1:50).[6] | |
| Rinse slides in Wash Buffer (PBS). | 3 x 2 minutes | Room Temp | ||
| 6. Secondary Antibody Incubation | ||||
| Apply HRP-Polymer anti-mouse IgG secondary antibody. | 30 minutes | Room Temp | ||
| Rinse slides in Wash Buffer (PBS). | 3 x 2 minutes | Room Temp | ||
| 7. Chromogen Development | ||||
| Apply DAB chromogen solution. | 5-10 minutes | Room Temp | Monitor staining development under a microscope. | |
| Stop the reaction by immersing slides in distilled water. | ||||
| 8. Counterstaining | ||||
| Immerse slides in Mayer's Hematoxylin. | 1-2 minutes | Room Temp | ||
| Rinse slides in running tap water. | 5 minutes | Room Temp | ||
| "Blue" the sections in Scott's Tap Water or 0.1% sodium bicarbonate. | 30 seconds | Room Temp | ||
| 9. Dehydration and Mounting | ||||
| Immerse slides in 70% Ethanol. | 1 minute | Room Temp | ||
| Immerse slides in 95% Ethanol. | 1 minute | Room Temp | ||
| Immerse slides in 100% Ethanol (I). | 1 minute | Room Temp | ||
| Immerse slides in 100% Ethanol (II). | 1 minute | Room Temp | ||
| Immerse slides in Xylene (I). | 2 minutes | Room Temp | ||
| Immerse slides in Xylene (II). | 2 minutes | Room Temp | ||
| Mount coverslip with a permanent mounting medium. |
Visualizations
Experimental Workflow
Caption: Workflow for Lewis X Immunohistochemistry.
Lewis X-Mediated Cell Adhesion Signaling Pathway
Caption: Lewis X and E-Selectin interaction in metastasis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genomeme.ca [genomeme.ca]
- 6. pathnsitu.com [pathnsitu.com]
- 7. immunologic.nl [immunologic.nl]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Citrate Buffer For Heat-Induced Epitope Retrieval - Epredia [epredia.com]
- 10. Antigen Retrieval in IHC: Why It Matters and How to Get It Right [atlasantibodies.com]
Detecting Lewis X Positive Cells Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope expressed on the surface of various cell types. It plays a crucial role in cell-cell recognition and adhesion processes.[1][2] In the context of human health and disease, the detection of Lewis X positive cells is of significant interest as its expression is dynamically regulated during development and disease progression. LeX is a well-established marker for myelomonocytic cells, including neutrophils and eosinophils, and is also expressed on some monocytes.[3] Furthermore, Lewis X is recognized as a marker for certain populations of stem cells, including neural stem and progenitor cells (NSPCs), and its expression has been associated with various types of cancer, where it may play a role in metastasis.[4][5]
Flow cytometry is a powerful and high-throughput technique for the identification and quantification of Lewis X positive cells within a heterogeneous population. This method utilizes fluorescently-labeled antibodies that specifically bind to the Lewis X antigen on the cell surface. As cells pass through the flow cytometer's laser, the fluorochromes are excited, and the emitted light is detected, allowing for the precise enumeration and characterization of LeX-expressing cells. These application notes provide a detailed protocol for the detection of Lewis X positive cells using flow cytometry, along with data presentation and interpretation guidelines.
Biological Role of Lewis X in Cell Adhesion
The this compound is a key player in mediating cell adhesion, a fundamental process in immunology and cancer biology. It functions as a ligand for selectins, a family of cell adhesion molecules, thereby facilitating the tethering and rolling of leukocytes on the endothelial cell surface during inflammation. This interaction is a critical initial step in the extravasation of leukocytes from the bloodstream to the site of inflammation. In cancer, the expression of Lewis X on tumor cells can mimic this process, promoting their adhesion to the endothelium and contributing to metastasis.
Caption: Lewis X-mediated cell adhesion.
Experimental Protocols
This section provides a detailed protocol for the staining of Lewis X on the cell surface for subsequent analysis by flow cytometry.
Reagents and Materials
-
Primary Antibody: Fluorochrome-conjugated anti-human CD15 (Lewis X) antibody (e.g., FITC, PE, APC). The choice of fluorochrome will depend on the instrument's laser and filter configuration.
-
Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host species and immunoglobulin subclass of the primary antibody.
-
Cells: Single-cell suspension of peripheral blood mononuclear cells (PBMCs), cultured cells, or dissociated tissue.
-
Staining Buffer: Phosphate-buffered saline (PBS) containing 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05% sodium azide.
-
Red Blood Cell (RBC) Lysis Buffer (for whole blood): Commercially available or laboratory-prepared RBC lysis buffer.
-
Flow Cytometer: A flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochrome.
-
Flow cytometry tubes
-
Centrifuge
-
Pipettes and tips
Experimental Workflow
Caption: Experimental workflow for Lewis X detection.
Step-by-Step Staining Protocol
-
Cell Preparation:
-
For whole blood: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions. Wash the remaining leukocytes twice with cold Staining Buffer by centrifuging at 300-400 x g for 5 minutes.
-
For cultured cells: Harvest cells and wash twice with cold Staining Buffer.
-
For tissue samples: Prepare a single-cell suspension using mechanical dissociation and/or enzymatic digestion. Pass the cell suspension through a 40-70 µm cell strainer to remove clumps. Wash the cells twice with cold Staining Buffer.
-
-
Cell Counting and Viability:
-
Count the cells and determine viability using a method such as trypan blue exclusion. Ensure cell viability is >90% for optimal results.
-
Resuspend the cells in cold Staining Buffer to a final concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD15 antibody to the designated tubes. A common starting recommendation is 2.5 µg/10^6 cells, but titration is highly recommended for each new antibody lot.
-
Add the same concentration of the corresponding isotype control antibody to a separate tube.
-
Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Staining Buffer.
-
Acquire the samples on the flow cytometer. Collect a sufficient number of events (typically 10,000-100,000) for statistically significant analysis.
-
Data Presentation and Analysis
Gating Strategy
A proper gating strategy is crucial for accurate identification of Lewis X positive cells.
-
Forward Scatter (FSC) vs. Side Scatter (SSC) Gate: First, gate on the cell population of interest based on their size (FSC) and granularity (SSC) to exclude debris and dead cells. For peripheral blood, distinct populations of lymphocytes, monocytes, and granulocytes can be identified in this plot.[6][7]
-
Singlet Gate: To exclude cell doublets or aggregates, gate on singlets using FSC-A (Area) versus FSC-H (Height) or FSC-W (Width).
-
Lewis X (CD15) Positive Gate: From the singlet population of interest, create a histogram or a dot plot showing the fluorescence intensity of the CD15 antibody. Set the positive gate based on the isotype control, where the isotype-stained population should be negative.
Quantitative Data Summary
The following table summarizes representative data on Lewis X expression in different human cell populations.
| Cell Type | Subpopulation | Percentage of Lewis X (CD15) Positive Cells | Reference |
| Leukocytes | Granulocytes | >90% | [8] |
| Monocytes | Variable, often low to moderate expression | [3][8] | |
| Lymphocytes | Generally negative | [3] | |
| Neural Cells | Embryonic Mouse Forebrain (E10.5) | ~31% | [9] |
| Embryonic Mouse Cortex (E14.5) | ~22% | [9] | |
| Cancer Cell Lines | Head and Neck Squamous Cell Carcinoma (UMSCC-103) | High expression | [10] |
| Lung Cancer (A549) | Moderate expression | [11] | |
| Colon Cancer (HCT 116) | Low to moderate expression | [11] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | - Antibody concentration too high- Inadequate washing- Dead cells present | - Titrate the antibody to determine the optimal concentration- Increase the number of wash steps- Use a viability dye to exclude dead cells from the analysis |
| Weak or no signal | - Antibody concentration too low- Improper antibody storage- Low or no expression of Lewis X on the cells | - Titrate the antibody- Check antibody storage conditions and expiration date- Use a positive control cell line known to express Lewis X |
| Cell clumps | - High cell concentration- Presence of DNA from dead cells | - Reduce cell concentration- Add DNase to the cell suspension |
Conclusion
The detection of Lewis X positive cells by flow cytometry is a robust and valuable tool for researchers in various fields, including immunology, stem cell biology, and oncology. The protocol provided in these application notes, along with the data interpretation guidelines, offers a comprehensive framework for the successful implementation of this technique. Adherence to proper sample preparation, antibody titration, and gating strategies is essential for obtaining accurate and reproducible results.
References
- 1. Lewis X structure increases cell substratum adhesion in L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Method for Identification and Analysis of Non-Overlapping Myeloid Immunophenotypes in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Lewis X Antibody for Immunofluorescence Staining of Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a carbohydrate epitope expressed on the surface of various stem and progenitor cells.[1] Its dynamic expression during development makes it a valuable marker for the identification, isolation, and characterization of pluripotent stem cells (PSCs), neural stem cells (NSCs), and other progenitor populations.[1] This document provides detailed application notes and protocols for the use of anti-Lewis X antibodies in immunofluorescence (IF) staining of stem cells.
Data Presentation: Lewis X Expression in Stem Cell Populations
The following table summarizes quantitative data on Lewis X (SSEA-1) expression in different stem cell populations, as determined by immunofluorescence and flow cytometry analysis. This data highlights the differential expression of the marker across various cell types and developmental stages.
| Cell Type | Species | Marker Co-expression | Percentage of Positive Cells (%) | Method of Analysis | Reference |
| Embryonic Forebrain Cells | Mouse | Hoechst | 31.34 ± 5.79 (E10.5) | Immunofluorescence | [1] |
| Embryonic Cortex Cells | Mouse | Hoechst | 21.78 ± 3.53 (E14.5) | Immunofluorescence | [1] |
| Embryonic Cortex Cells | Mouse | Hoechst | 10.70 ± 3.36 (E18.5) | Immunofluorescence | [1] |
| 5750-Sorted Embryonic Brain Cells | Mouse | Nestin | 76.25 ± 6.53 | Immunofluorescence | [1] |
| 5750-Sorted Embryonic Brain Cells | Mouse | βIII-tubulin | 7.59 ± 1.56 | Immunofluorescence | [1] |
| Bone Marrow Derived Cells | Mouse | OCT-4 | Not specified | Immunofluorescence | |
| Bone Marrow Derived Cells | Mouse | SSEA-1 | 63.45 ± 2.2 | Flow Cytometry | |
| Bone Marrow Derived Cells | Mouse | CXCR4 | 82.65 ± 1.8 | Flow Cytometry | |
| Bone Marrow Derived Cells | Mouse | SCA-1 | 53.28 ± 1.7 | Flow Cytometry | |
| Naïve-like Human iPSCs | Human | - | Increased expression | Immunocytochemistry |
Signaling Pathway
Lewis X-carrying N-glycans have been shown to play a role in regulating the proliferation of mouse embryonic neural stem cells through the Notch signaling pathway. The binding of Lewis X on the cell surface can influence the activation of Notch receptors, which subsequently leads to the cleavage and nuclear translocation of the Notch intracellular domain (NICD). In the nucleus, NICD complexes with CSL and MAML to activate the transcription of target genes, such as Hes, which are involved in maintaining the undifferentiated state and promoting proliferation of NSCs.
References
Application Notes and Protocols for Lewis X-Mediated Cancer Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a static cell adhesion assay to study the interaction of Lewis X (LeX) expressing cancer cells with endothelial monolayers. This process is a critical step in cancer metastasis, primarily mediated by the binding of sialyl Lewis X (sLeX), a mature form of LeX, to selectins on the surface of endothelial cells.[1][2][3][4][5] Understanding and quantifying this interaction is crucial for the development of novel anti-cancer therapies.
Introduction
Cancer metastasis is a complex cascade of events, with a crucial step being the adhesion of circulating tumor cells (CTCs) to the vascular endothelium of distant organs.[2][4] This adhesion is often mediated by the interaction between carbohydrate structures on the cancer cell surface and adhesion molecules on endothelial cells.[1][4] One of the most significant interactions involves the sialyl Lewis X (sLeX) antigen, which is overexpressed on various cancer cells, and E-selectin, which is expressed on activated endothelial cells in response to inflammatory signals.[1][2][6][7] This binding facilitates the initial tethering and rolling of cancer cells along the vessel wall, preceding their extravasation and the formation of metastatic lesions.[3][8]
This document provides a detailed protocol for a static cell adhesion assay, a fundamental method to quantify the adhesion of LeX-expressing cancer cells to an endothelial cell monolayer. Additionally, principles of a flow-based adhesion assay are described for studies requiring physiological shear stress conditions.
Signaling Pathway
The adhesion of sLeX-expressing cancer cells to E-selectin on endothelial cells initiates a signaling cascade that promotes cancer cell arrest and extravasation. This interaction is a key target for therapeutic intervention.
Caption: Sialyl Lewis X - E-selectin signaling pathway in cancer cell adhesion.
Experimental Protocols
Static Cell Adhesion Assay Protocol
This protocol details a static adhesion assay to quantify the binding of LeX-expressing cancer cells to a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
-
LeX-expressing cancer cell line (e.g., colon, lung, or breast cancer cell lines)[2][9]
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate culture media for both cell types (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Recombinant human tumor necrosis factor-alpha (TNF-α) or Interleukin-1β (IL-1β)[2]
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) or Calcein-AM for cell labeling
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Trypsin-EDTA
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Endothelial Cell Culture and Activation:
-
Seed HUVECs into a 96-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once confluent, activate the HUVEC monolayer by adding media containing TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 1 ng/mL) for 4-6 hours at 37°C.[2][8] This induces the expression of E-selectin.
-
Include non-activated HUVEC wells as a negative control.[2]
-
-
Cancer Cell Preparation and Labeling:
-
Culture the LeX-expressing cancer cells to 70-80% confluency.
-
Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Wash the cells with PBS and resuspend them in serum-free media.
-
Label the cancer cells with a fluorescent dye like BCECF-AM (e.g., 5 nM) or Calcein-AM for 30 minutes at 37°C in the dark.[2]
-
Wash the labeled cells twice with media containing 10% FBS to remove excess dye and resuspend them in the appropriate assay medium.[2]
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Carefully wash the HUVEC monolayer with warm PBS to remove any residual media.
-
Add 100 µL of the labeled cancer cell suspension (1 x 10^5 cells) to each well of the 96-well plate containing the HUVEC monolayer.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C in a 5% CO2 incubator.
-
For blocking experiments, pre-incubate the cancer cells with an anti-sLeX antibody (e.g., 20 µg/mL) for 30 minutes before adding them to the HUVECs.[9]
-
-
Washing and Quantification:
-
After incubation, gently wash the wells 2-3 times with warm PBS to remove non-adherent cells. Be careful not to disturb the cell monolayer.
-
After the final wash, add 100 µL of PBS or lysis buffer to each well.
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., 485/535 nm for BCECF-AM/Calcein-AM).
-
To create a standard curve, serially dilute a known number of labeled cancer cells and measure their fluorescence. This will allow for the conversion of fluorescence intensity to the number of adherent cells.
-
Experimental Workflow Diagram:
Caption: Workflow for the static cancer cell adhesion assay.
Flow-Based Adhesion Assay
For a more physiologically relevant assessment that mimics blood flow, a parallel plate flow chamber assay can be used.[8]
Principle: In this assay, a confluent monolayer of activated endothelial cells is cultured on a coverslip which is then assembled into a flow chamber.[8] LeX-expressing cancer cells are then perfused over the monolayer at a defined shear stress, simulating the conditions in blood vessels.[8][10] The adhesion, rolling, and arrest of the cancer cells are observed and quantified using video microscopy.[10][11] This method allows for the dynamic analysis of cell-cell interactions under flow.[10]
Data Presentation
The results of the cell adhesion assay can be presented as the percentage of adherent cells relative to the total number of cells added. The data should be presented in a clear and structured format for easy comparison between different experimental conditions.
Table 1: Representative Data from a Static Adhesion Assay
| Cancer Cell Line | Endothelial Treatment | Blocking Antibody | % Adhesion (Mean ± SD) |
| High LeX-Expressing | TNF-α Activated HUVEC | None | 45 ± 5% |
| High LeX-Expressing | TNF-α Activated HUVEC | Anti-sLeX | 12 ± 3% |
| High LeX-Expressing | Unactivated HUVEC | None | 8 ± 2% |
| Low LeX-Expressing | TNF-α Activated HUVEC | None | 10 ± 2.5% |
Note: The data presented in this table is representative and will vary depending on the specific cell lines and experimental conditions used.
Conclusion
The provided protocols offer a robust framework for investigating the adhesive properties of Lewis X-expressing cancer cells. These assays are invaluable tools for basic cancer research, target validation, and the preclinical evaluation of therapeutics aimed at disrupting the metastatic cascade. The static assay is a high-throughput method suitable for initial screening, while the flow-based assay provides more detailed insights into the dynamics of cell adhesion under physiological shear stress.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 4. Carbohydrate-mediated cell adhesion in cancer metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]
- 7. Custom Anti-sLeX Antibody Development for Cancer Metastasis Research - Creative Biolabs [creative-biolabs.com]
- 8. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 1: [Nonstatic monolayer cell adhesion assay...]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. DSpace [repository.upenn.edu]
Application Notes and Protocols for FACS Sorting of Neural Stem Cells using Lewis X Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of pure populations of neural stem cells (NSCs) is crucial for basic research, drug discovery, and the development of cell-based therapies for neurological disorders. Lewis X (LeX), also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a carbohydrate epitope expressed on the surface of embryonic and adult neural stem and progenitor cells, but it is downregulated upon differentiation.[1][2][3] This differential expression makes LeX an effective surface marker for the prospective isolation of NSCs from heterogeneous cell populations using Fluorescence-Activated Cell Sorting (FACS).
These application notes provide detailed protocols for the enrichment of NSCs from embryonic mouse brain tissue using anti-LeX antibodies. The sorted LeX-positive cells are viable and exhibit key characteristics of NSCs, including the ability to self-renew and differentiate into neurons, astrocytes, and oligodendrocytes.
Data Presentation
The following tables summarize quantitative data related to the efficiency of FACS sorting of neural stem cells using Lewis X antibodies and the functional characteristics of the sorted cells.
Table 1: Enrichment and Neurosphere Formation Efficiency of LeX-Positive Neural Stem Cells
| Parameter | Value | Reference |
| Percentage of LeX+ cells in acutely isolated embryonic mouse brain | ~4% | [4] |
| Neurosphere Formation Efficiency (LeX+ sorted cells) | 1 in 8.5 cells | [1] |
| Neurosphere Formation Efficiency (Unsorted cells) | 1 in 12 cells | [1] |
| Purity of sorted LeX+ population | >90% (typical) | [5] |
| Post-sort cell viability | >85% (typical) | [6] |
Table 2: Multipotency of LeX-Positive Sorted Neural Stem Cells after Differentiation
| Differentiated Cell Type | Marker | Percentage of Total Differentiated Cells | Reference |
| Neurons | βIII-tubulin (Tuj1) | ~30-40% | [7][8] |
| Astrocytes | Glial Fibrillary Acidic Protein (GFAP) | ~50-60% | [7][8] |
| Oligodendrocytes | O4 | ~5-10% | [7] |
Signaling Pathway
The expression of the Lewis X epitope is regulated by specific glycosyltransferases. The enzyme fucosyltransferase 9 (Fut9) is a key fucosyltransferase responsible for the synthesis of LeX in the brain.[9][10] The Wnt/β-catenin signaling pathway has been shown to upregulate the expression of Fut9, thereby promoting the presentation of the LeX antigen on the surface of neural stem cells. The Notch signaling pathway is also implicated in maintaining the neural stem cell state, and its interplay with glycosylation pathways is an active area of research.[11][12]
References
- 1. Distinct Populations of Forebrain Neural Stem and Progenitor Cells Can Be Isolated Using Side-Population Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Sorting of Neural Stem and Progenitor Cells from the Adult Mouse Subventricular Zone and Live-imaging of their Cell Cycle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LewisX: a neural stem cell specific glycan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neural stem cells LewisX+ CXCR4+ modify disease progression in an amyotrophic lateral sclerosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Markers and Methods for Cell Sorting of Human Embryonic Stem Cell-Derived Neural Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deep learning-based predictive identification of neural stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Expression of glycogenes in differentiating human NT2N neurons. Downregulation of fucosyltransferase 9 leads to decreased Lewis(x) levels and impaired neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fucosyltransferase 9 promotes neuronal differentiation and functional recovery after spinal cord injury by suppressing the activation of Notch signaling: Fucosyltransferase 9 promotes neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling mechanisms regulating adult neural stem cells and neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Lewis X on Glycoproteins via Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of the Lewis X (Lex) antigen, also known as CD15 or SSEA-1, on glycoproteins using the Western blot technique. The Lewis X antigen is a carbohydrate epitope involved in various biological processes, including cell adhesion, immune responses, and cancer metastasis.[1][2] Its detection on specific glycoproteins is crucial for understanding their function and for biomarker discovery.
I. Principle
The Western blot protocol for detecting Lewis X on glycoproteins follows the standard workflow of separating proteins by size, transferring them to a solid support membrane, and probing with specific antibodies. Key considerations for glycoproteins include ensuring efficient extraction and transfer, as they can be large and possess complex post-translational modifications. The protocol outlined below is optimized for the sensitive and specific detection of the Lewis X glycan moiety.
II. Experimental Protocols
A comprehensive protocol is provided below, from sample preparation to signal detection.
A. Sample Preparation and Protein Extraction
Effective lysis and protein solubilization are critical for accurately analyzing glycoproteins.[3]
-
Cell Lysate Preparation (from adherent cell culture):
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).[3]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer or NP-40 buffer) supplemented with protease and phosphatase inhibitors.[4][5] A common recommendation is 1 mL of lysis buffer per 107 cells.[3]
-
Scrape the cells using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[3]
-
Maintain constant agitation for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-cooled tube.
-
-
Tissue Lysate Preparation:
-
Dissect the tissue of interest on ice to minimize protein degradation.
-
For a ~5 mg piece of tissue, add approximately 300 µL of ice-cold lysis buffer with freshly added protease and phosphatase inhibitors.
-
Homogenize the tissue using an electric homogenizer on ice.
-
Maintain constant agitation for 2 hours at 4°C.[5]
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
B. SDS-PAGE
-
Sample Preparation for Loading:
-
Mix the protein lysate with 2X Laemmli sample buffer in a 1:1 ratio.[6]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[3]
-
Load 10-50 µg of total protein per lane onto a polyacrylamide gel.[3] The percentage of the gel should be chosen based on the molecular weight of the glycoprotein (B1211001) of interest. For high molecular weight glycoproteins, a lower percentage gel (e.g., 6-8%) or a gradient gel (e.g., 4-12%) is recommended.[7][8]
-
-
Electrophoresis:
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
C. Protein Transfer (Electroblotting)
The transfer of high molecular weight glycoproteins requires optimized conditions.[9]
-
Membrane Selection:
-
Polyvinylidene difluoride (PVDF) membranes are generally recommended for glycoproteins, especially those of high molecular weight, due to their higher protein binding capacity and durability compared to nitrocellulose.[10][11][12][13][14]
-
If using a PVDF membrane, pre-activate it by soaking in methanol (B129727) for 15-30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[15]
-
-
Transfer Conditions:
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the layers.
-
Perform the transfer using a wet (tank) transfer system, which is generally preferred for large proteins.[7]
-
Use a transfer buffer containing a low percentage of methanol (10% or less) and optionally a small amount of SDS (up to 0.1%) to aid in the elution of large proteins from the gel.[7]
-
For high molecular weight proteins, consider an overnight transfer at a low constant current (e.g., 40 mA) at 4°C or a shorter transfer at a higher voltage (e.g., 70-100V for 2-3 hours) with cooling.[8][9]
-
D. Immunodetection
-
Blocking:
-
After transfer, block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane in a blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[16]
-
Common blocking buffers include 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[17] For detecting glycoproteins, specialized protein-free or glycoprotein-based blocking buffers can also be effective.[18][19]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Lewis X antibody in the blocking buffer. The optimal dilution should be determined experimentally, but a starting point of 1:1000 is common.[20]
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[21][22]
-
-
Washing:
-
After primary antibody incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibody.[17]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP) or alkaline phosphatase (AP)-conjugated secondary antibody that is specific for the primary antibody's host species and isotype (e.g., anti-mouse IgM if the primary is a mouse IgM).[1]
-
Dilute the secondary antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate for 1 hour at room temperature with gentle agitation.[16]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
E. Signal Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane in the substrate solution for the recommended time.
-
Detect the signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.
III. Data Presentation
The following table summarizes typical quantitative parameters for a Western blot experiment to detect Lewis X on glycoproteins. Optimal conditions may vary depending on the specific glycoprotein, antibody, and detection system used.
| Parameter | Typical Range/Value | Purpose |
| Protein Load | 10 - 50 µg per lane | To ensure sufficient antigen for detection. |
| Gel Percentage | 6-12% Acrylamide or 4-15% Gradient | To achieve optimal separation based on glycoprotein size. |
| Transfer Time (Wet) | 2-3 hours at 70-100V or Overnight at 40mA | To ensure efficient transfer of glycoproteins to the membrane. |
| Blocking Time | 1 hour at RT or Overnight at 4°C | To minimize non-specific antibody binding. |
| Primary Antibody Dilution | 1:500 - 1:2000 | To achieve a high signal-to-noise ratio. |
| Primary Antibody Incubation | 1-2 hours at RT or Overnight at 4°C | To allow for specific binding of the antibody to the this compound. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | To amplify the signal from the primary antibody. |
| Secondary Antibody Incubation | 1 hour at RT | To allow for binding to the primary antibody. |
IV. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Western blot protocol for detecting Lewis X on glycoproteins.
Caption: Western Blot Workflow for Lewis X Detection.
References
- 1. scbt.com [scbt.com]
- 2. Lewis x/CD15 expression in human myeloid cell differentiation is regulated by sialidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 4. origene.com [origene.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western blotting of high and low molecular weight proteins using heat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. biossusa.com [biossusa.com]
- 12. PVDF vs Nitrocellulose? How to Choose a Blot Membrane - Life in the Lab [thermofisher.com]
- 13. biopolymermaterials.com.sg [biopolymermaterials.com.sg]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. assaybiotechnology.com [assaybiotechnology.com]
- 18. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 19. maokangbio.com [maokangbio.com]
- 20. A novel monoclonal antibody against 6-sulfo sialyl Lewis x glycans attenuates murine allergic rhinitis by suppressing Th2 immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. google.com [google.com]
Application Notes: Quantitative Determination of Soluble Lewis X (sLeX) by Enzyme-Linked Immunosorbent Assay (ELISA)
Introduction
Soluble Lewis X (sLeX), also known as Sialyl-Lewis X or CD15s, is a tetrasaccharide carbohydrate antigen that plays a critical role in various physiological and pathological processes.[1] It functions as a crucial ligand for selectins (E-selectin, P-selectin, L-selectin), a family of cell adhesion molecules.[2] This interaction mediates the initial tethering and rolling of leukocytes on activated endothelial surfaces, a key step in the inflammatory response.
In the context of oncology, sLeX is a well-recognized tumor-associated antigen. Its overexpression on the surface of cancer cells facilitates their adhesion to the vascular endothelium, promoting extravasation and metastasis.[1] Elevated serum levels of sLeX have been associated with tumor stage, metastasis, recurrence, and overall prognosis in various cancers, including breast, colorectal, and pancreatic cancer.[3][4] Consequently, the quantitative measurement of soluble sLeX in biological fluids like serum and plasma is a valuable tool for cancer research, biomarker discovery, and monitoring disease progression.
Assay Principle
This protocol describes a solid-phase sandwich ELISA designed to quantify soluble Lewis X in biological samples. The assay utilizes a pair of monoclonal antibodies specific for the sLeX antigen. A capture antibody, pre-coated onto the wells of a microplate, binds soluble sLeX from the sample. After washing away unbound substances, a second, enzyme-conjugated detection antibody (e.g., Horseradish Peroxidase - HRP) is added, which binds to a different epitope on the captured sLeX. Following another wash step, a substrate solution is added to the wells. The enzyme catalyzes a colorimetric reaction, and the intensity of the resulting color is directly proportional to the amount of sLeX captured. The concentration of sLeX in the samples is determined by comparing their absorbance readings to a standard curve generated from known concentrations of a sLeX standard.
Application in Drug Development
In the pharmaceutical and biotechnology sectors, this ELISA serves as a critical tool for:
-
Biomarker Research: Investigating the potential of soluble sLeX as a prognostic or predictive biomarker in clinical trials.
-
Pharmacodynamic (PD) Studies: Assessing the biological effect of therapeutic agents that target glycosylation pathways or selectin-mediated cell adhesion.
-
Patient Stratification: Identifying patient populations with high sLeX expression who may be more likely to respond to specific anti-cancer or anti-inflammatory therapies. ELISA is a well-established method for measuring drug and biomarker concentrations in pharmacokinetic (PK) and immunogenicity studies.[5][6]
Assay Performance Characteristics
The following tables summarize typical quantitative data for a soluble Lewis X ELISA. These values are representative and may vary between specific kits and laboratories.
Table 1: Assay Parameters
| Parameter | Specification |
| Assay Type | Sandwich ELISA |
| Format | 96-well plate |
| Detection Method | Colorimetric (450 nm) |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
| Sample Volume | 100 µL |
Table 2: Performance Data
| Parameter | Specification | Reference |
| Standard Curve Range | 1 - 50 U/mL (Typical) | N/A |
| Sensitivity | < 1 pmol | [7] |
| Specificity | Specific for sLeX, no significant cross-reactivity with sLeA or LeY | [1][8] |
| Intra-Assay Precision (CV%) | 4% - 8% | [9] |
| Inter-Assay Precision (CV%) | 6% - 12% | [7][9] |
| Recovery | 97% - 104% (Typical for spiked samples) | [10] |
CV = Coefficient of Variation
Visualized Workflows and Pathways
sLeX-Mediated Leukocyte Adhesion
The diagram below illustrates the critical role of Sialyl-Lewis X in the initial phase of leukocyte extravasation during an inflammatory response.
Caption: Role of sLeX in selectin-mediated leukocyte adhesion.
Soluble Lewis X ELISA Workflow
The following diagram outlines the key steps of the sandwich ELISA protocol for quantifying soluble Lewis X.
Caption: Step-by-step workflow for the sLeX Sandwich ELISA.
Experimental Protocol: Soluble Lewis X ELISA
This protocol is a guideline. Optimization may be required for specific sample types or matrices. It is recommended that all standards and samples be run in duplicate or triplicate.
Materials and Reagents
-
sLeX Capture Antibody: Mouse anti-human sLeX monoclonal antibody (e.g., CSLEX-1).
-
sLeX Detection Antibody: Biotinylated or HRP-conjugated mouse anti-human sLeX monoclonal antibody.
-
sLeX Standard: Purified sLeX-conjugated protein of known concentration.
-
Streptavidin-HRP: If using a biotinylated detection antibody.
-
96-well Microplates: High protein-binding capacity.
-
Coating Buffer: (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: (e.g., 1% BSA in PBST).
-
Assay Diluent: (e.g., 0.5% BSA in PBST).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: (e.g., 2 N H₂SO₄).
-
Plate Reader: Capable of measuring absorbance at 450 nm.
-
Pipettes and tips.
Sample Preparation
Proper sample collection and storage are crucial for accurate results. Avoid repeated freeze-thaw cycles.
-
Serum: Use a serum separator tube (SST). Allow blood to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Collect the serum and assay immediately or aliquot and store at ≤ -20°C.
-
Plasma: Collect plasma using EDTA, heparin, or citrate (B86180) as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Assay immediately or aliquot and store samples at ≤ -20°C.
-
Cell Culture Supernatants: Remove particulates by centrifugation at 500 x g for 5 minutes. Assay immediately or aliquot and store at ≤ -20°C.
-
Sample Dilution: Samples may require dilution in Assay Diluent to fall within the standard curve range. Determine the optimal dilution factor in a preliminary experiment.
Assay Procedure
Bring all reagents and samples to room temperature before use.
-
Plate Coating: Dilute the capture antibody to its optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microplate. Seal the plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution from each well. Wash the plate 3 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and blot it firmly against clean paper towels to remove any remaining buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step as described in step 2.
-
Standard and Sample Incubation: Prepare serial dilutions of the sLeX Standard in Assay Diluent. Add 100 µL of each standard, sample, and blank (Assay Diluent only) to the appropriate wells. Seal the plate and incubate for 2 hours at RT with gentle shaking.
-
Washing: Repeat the wash step as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of diluted HRP-conjugated Detection Antibody to each well. Seal the plate and incubate for 1 hour at RT with gentle shaking.
-
Washing: Repeat the wash step, but increase to 4 times.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at RT in the dark. A blue color will develop in positive wells.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Read Plate: Measure the optical density (OD) of each well within 30 minutes using a microplate reader set to 450 nm.
Data Analysis
-
Calculate Mean Absorbance: Average the duplicate or triplicate readings for each standard, control, and sample.
-
Subtract Blank: Subtract the mean OD of the blank from all other mean OD values.
-
Generate Standard Curve: Plot the mean OD (Y-axis) against the corresponding concentration of the standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended for sigmoidal curves.
-
Calculate Sample Concentrations: Interpolate the sLeX concentration for each sample from the standard curve using its mean OD value.
-
Apply Dilution Factor: Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of sLeX in the original sample.
References
- 1. Sandwich ELISA Using a Mouse/Human Chimeric CSLEX-1 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purified Mouse Anti-Human CD15s [bdbiosciences.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Elevated serum levels of sialyl Lewis X (sLeX) and inflammatory mediators in patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. An improved ELISA for the determination of sialyl Lewis(x) structures on purified glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aviscerabioscience.com [aviscerabioscience.com]
- 9. An enzyme-linked immunosorbent assay (ELISA) for quantification of human collectin 11 (CL-11, CL-K1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Lectin Histochemistry for Lewis X Detection in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a carbohydrate epitope with the structure Galβ1-4(Fucα1-3)GlcNAc. It plays a crucial role in various biological processes, including cell adhesion, migration, and immune responses.[1][2] Altered expression of LeX has been associated with different developmental stages and diseases, such as cancer.[3] Lectin histochemistry is a powerful and widely used technique to visualize the distribution and localization of specific glycans like Lewis X within tissue sections.[3] This method utilizes lectins, which are proteins that bind to specific carbohydrate structures, to detect the presence of the target glycan. This document provides detailed protocols and application notes for the detection of Lewis X in tissue samples using lectin histochemistry.
Principle of the Method
Lectin histochemistry for Lewis X detection relies on the high affinity and specificity of certain lectins for the fucose residue present in the LeX trisaccharide. One of the most commonly used lectins for this purpose is Ulex Europaeus Agglutinin I (UEA-I), which specifically recognizes α-linked fucose residues.[4][5] The protocol typically involves the following key steps: tissue section preparation, blocking of endogenous components, incubation with a biotinylated lectin, detection with an avidin- or streptavidin-enzyme conjugate, and visualization with a chromogenic substrate.
Recommended Lectins for Lewis X Detection
Several lectins can be used to detect fucosylated glycans, including Lewis X. The choice of lectin may depend on the specific context and the fine structure of the glycan.
| Lectin | Abbreviation | Specificity |
| Ulex Europaeus Agglutinin I | UEA-I | Binds to α-L-fucose residues, a key component of the Lewis X antigen. It is a well-established marker for human endothelial cells.[4][5] |
| Lotus Tetragonolobus Lectin | LTL | Binds with high affinity to Lewis X carrying glycans.[1] |
| Aleuria Aurantia Lectin | AAL | Recognizes fucose residues.[6] |
Experimental Workflow
The following diagram illustrates the general workflow for lectin histochemistry for Lewis X detection in paraffin-embedded tissue sections.
Caption: Workflow for Lewis X detection by lectin histochemistry.
Detailed Protocols
This section provides detailed protocols for detecting Lewis X in both paraffin-embedded and frozen tissue sections.
Protocol 1: Staining of Paraffin-Embedded Sections
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
3% Hydrogen peroxide (H₂O₂) in methanol (B129727)
-
Blocking buffer (e.g., 1% BSA in PBS or a commercial blocking solution)[3]
-
Biotinylated UEA-I lectin
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (if required):
-
This step may be necessary for some tissues to unmask the glycan epitopes.[3]
-
Immerse slides in pre-heated antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath).
-
Allow slides to cool to room temperature.
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Endogenous Peroxidase Blocking:
-
Blocking Non-Specific Binding:
-
Lectin Incubation:
-
Dilute the biotinylated UEA-I lectin in PBS to a working concentration of 5-20 µg/ml.[4][8][9] The optimal concentration should be determined for each tissue type.
-
Apply the diluted lectin solution to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber.[7][8][9]
-
Wash with PBS containing 0.05% Tween 20 (PBST) (3 changes, 5 minutes each).
-
-
Detection:
-
Apply Streptavidin-HRP conjugate, prepared according to the manufacturer's instructions, to the sections.
-
Incubate for 30 minutes at room temperature.[3]
-
Wash with PBST (3 changes, 5 minutes each).
-
-
Substrate Development:
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color develops. Monitor under a microscope.
-
Rinse gently with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-5 minutes to visualize cell nuclei.[3]
-
"Blue" the sections in running tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Staining of Frozen Sections
Materials:
-
Frozen tissue sections on slides
-
Acetone (B3395972), cold
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Biotinylated UEA-I lectin
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin
-
Aqueous mounting medium
Procedure:
-
Fixation:
-
Endogenous Peroxidase Blocking (if necessary):
-
Follow step 3 from Protocol 1 if using an HRP-based detection system.
-
-
Blocking, Lectin Incubation, Detection, and Substrate Development:
-
Follow steps 4 through 7 from Protocol 1.
-
-
Counterstaining:
-
Follow step 8 from Protocol 1.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Data Presentation and Quantitative Analysis
While visual assessment is the primary output, semi-quantitative analysis can be performed to compare Lewis X expression between different samples. This is often done using a scoring system.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Peroxidase Block | H₂O₂ in Methanol | 0.3% | 20-30 min | Room Temp |
| Blocking | BSA in PBS | 1% | 30 min | Room Temp |
| Lectin Incubation | Biotinylated UEA-I | 5-20 µg/ml | 30-60 min | Room Temp |
| Detection | Streptavidin-HRP | Per manufacturer | 30 min | Room Temp |
| Substrate | DAB | Per manufacturer | 2-10 min | Room Temp |
| Counterstain | Hematoxylin | - | 1-5 min | Room Temp |
Table 2: Example of a Semi-Quantitative Scoring System
A scoring system can be established based on the intensity of the staining and the percentage of positive cells.
| Score | Staining Intensity | Percentage of Positive Cells |
| 0 | No staining | < 5% |
| 1 | Weak staining | 5-25% |
| 2 | Moderate staining | 26-50% |
| 3 | Strong staining | > 50% |
The final score for each sample can be the product of the intensity and percentage scores.
Troubleshooting
Table 3: Common Problems and Solutions in Lectin Histochemistry
| Problem | Possible Cause | Suggested Solution |
| No or Weak Staining | Inactive reagents | Use fresh reagents. |
| Improper tissue fixation | Optimize fixation time and method.[10] | |
| Antigen masking | Perform antigen retrieval.[11] | |
| Low lectin concentration | Increase the concentration of the biotinylated lectin.[12] | |
| Insufficient incubation time | Increase the incubation time for the lectin or detection reagents. | |
| High Background Staining | Incomplete deparaffinization | Use fresh xylene and ensure complete removal of paraffin.[11] |
| Endogenous peroxidase activity | Ensure complete blocking with H₂O₂.[10] | |
| Non-specific lectin binding | Increase the concentration or incubation time of the blocking solution. Use a high-protein blocking buffer.[13] | |
| High lectin concentration | Decrease the concentration of the biotinylated lectin.[13] | |
| Over-development of substrate | Reduce the incubation time with the DAB substrate. | |
| Non-specific Staining | Cross-reactivity of lectin | Perform a negative control by pre-incubating the lectin with its inhibitory sugar (α-L-fucose for UEA-I).[8][9] |
Visualization of Lectin-Lewis X Binding
The following diagram illustrates the binding of a biotinylated lectin to the this compound on a cell surface and the subsequent detection steps.
Caption: Lectin-based detection of the this compound.
Conclusion
Lectin histochemistry is a valuable and robust method for the in situ detection of Lewis X expression in tissues. Careful optimization of the protocol, including the choice of lectin, reagent concentrations, and incubation times, is crucial for obtaining reliable and reproducible results. The protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers employing this technique in their studies.
References
- 1. Lewisx and α2,3-Sialyl Glycans and Their Receptors TAG-1, Contactin, and L1 Mediate CD24-Dependent Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 3. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Vector Laboratories Ulex Europaeus Agglutinin I (UEA I) Biotinylated 2 | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 8. maokangbio.com [maokangbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. youtube.com [youtube.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Glycan Array Analysis of Lewis X Antibody Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a trisaccharide with the structure Galβ1-4(Fucα1-3)GlcNAc.[1][2] It is a crucial carbohydrate motif involved in various biological processes, including cell adhesion, immune responses, and cancer progression.[1][3][4] Its sialylated form, sialyl-Lewis X (sLeX), is a key ligand for selectins and mediates the initial steps of leukocyte tethering and rolling during inflammation.[3][4][5] The aberrant expression of LeX and sLeX on tumor cells is associated with metastasis and poor prognosis, making them important targets for cancer diagnostics and therapeutics.[4][6]
Glycan array technology offers a powerful, high-throughput platform for characterizing the binding specificity of anti-Lewis X antibodies.[7][8][9] By immobilizing a diverse library of synthetic or naturally derived glycans onto a solid surface, researchers can simultaneously screen antibodies against hundreds of different carbohydrate structures.[8][10] This allows for a detailed assessment of on-target binding to various presentations of Lewis X as well as potential off-target cross-reactivity with related glycan epitopes. Such detailed specificity profiling is critical for the development of highly specific and effective antibody-based therapeutics and diagnostics.[9]
These application notes provide detailed protocols for performing glycan array analysis to determine the specificity of Lewis X antibodies, along with guidelines for data presentation and interpretation.
Key Applications
-
Antibody Specificity Profiling: Elucidate the fine binding specificity of monoclonal and polyclonal antibodies against the Lewis X antigen and its variants.
-
Cross-Reactivity Analysis: Identify potential cross-reactivity of Lewis X antibodies with other structurally related glycans, such as Lewis A, Lewis Y, and sialylated Lewis antigens.[6]
-
Epitope Mapping: Determine the minimal glycan structure required for antibody binding and identify key sugar residues involved in the interaction.
-
Biomarker Discovery: Profile the repertoire of anti-glycan antibodies in patient serum to identify potential biomarkers for diseases associated with altered Lewis X expression.[11]
-
Vaccine and Drug Development: Characterize the humoral immune response to glycan-based vaccines and screen for therapeutic antibodies with desired binding profiles.[9]
Experimental Protocols
Protocol 1: Direct Glycan Array Binding Assay with a Fluorescently Labeled Primary Antibody
This protocol is suitable for purified, fluorescently labeled antibodies.
Materials:
-
Glycan array slide printed with a library of glycans including various Lewis X structures.
-
Fluorescently labeled anti-Lewis X antibody.
-
Blocking Buffer: 1% (w/v) Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Wash Buffer A: PBS with 0.05% (v/v) Tween-20 (PBST).
-
Wash Buffer B: PBS.
-
Deionized water.
-
Humidified incubation chamber.
-
Microarray scanner.
Procedure:
-
Blocking:
-
Place the glycan array slide in a slide holder.
-
Add 200 µL of Blocking Buffer to cover the entire array surface.
-
Incubate for 1 hour at room temperature in a humidified chamber with gentle agitation.
-
Aspirate the blocking buffer.
-
-
Antibody Incubation:
-
Dilute the fluorescently labeled anti-Lewis X antibody to the desired concentration (e.g., 1-10 µg/mL) in Blocking Buffer.
-
Apply 100 µL of the diluted antibody solution to the array surface.
-
Incubate for 1-2 hours at room temperature in a dark, humidified chamber with gentle agitation.
-
-
Washing:
-
Aspirate the antibody solution.
-
Wash the slide three times with 200 µL of Wash Buffer A for 5 minutes each with gentle agitation.
-
Wash the slide two times with 200 µL of Wash Buffer B for 5 minutes each with gentle agitation.
-
Briefly rinse the slide with deionized water.
-
-
Drying:
-
Dry the slide by centrifugation (1 min, 200 x g) or under a gentle stream of nitrogen.
-
-
Scanning and Data Acquisition:
-
Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Quantify the fluorescence intensity for each spot on the array using appropriate software. The data is typically reported as the average Relative Fluorescence Units (RFU) of the replicate spots.
-
Protocol 2: Indirect Glycan Array Binding Assay with a Primary and Labeled Secondary Antibody
This protocol is used for unlabeled primary antibodies.
Materials:
-
All materials from Protocol 1, except the primary antibody is unlabeled.
-
Fluorescently labeled secondary antibody that specifically recognizes the isotype of the primary anti-Lewis X antibody.
Procedure:
-
Blocking:
-
Follow step 1 of Protocol 1.
-
-
Primary Antibody Incubation:
-
Dilute the unlabeled anti-Lewis X antibody to the desired concentration (e.g., 1-10 µg/mL) in Blocking Buffer.
-
Apply 100 µL of the diluted antibody solution to the array surface.
-
Incubate for 1-2 hours at room temperature in a humidified chamber with gentle agitation.
-
-
Washing:
-
Follow step 3 of Protocol 1.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Apply 100 µL of the diluted secondary antibody to the array surface.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber with gentle agitation.
-
-
Washing:
-
Follow step 3 of Protocol 1.
-
-
Drying:
-
Follow step 4 of Protocol 1.
-
-
Scanning and Data Acquisition:
-
Follow step 5 of Protocol 1.
-
Data Presentation
Quantitative data from glycan array experiments should be summarized in a clear and structured format to facilitate comparison of binding signals across different glycans. The following table provides an example of how to present the results. The Relative Fluorescence Unit (RFU) values represent the mean of replicate spots, with background fluorescence subtracted. The percentage of maximal binding is calculated relative to the highest RFU value obtained for the primary target (e.g., Lewis X trisaccharide).
Table 1: Binding Specificity of Anti-Lewis X Monoclonal Antibody (Clone XYZ)
| Glycan ID | Glycan Name | Structure | Mean RFU | Std. Dev. | % Max Binding |
| 1 | Lewis X | Galβ1-4(Fucα1-3)GlcNAcβ-Sp | 55,234 | 2,187 | 100.0% |
| 2 | Sialyl-Lewis X | Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ-Sp | 48,912 | 1,956 | 88.6% |
| 3 | Lewis A | Galβ1-3(Fucα1-4)GlcNAcβ-Sp | 1,256 | 112 | 2.3% |
| 4 | Lewis Y | Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ-Sp | 8,745 | 432 | 15.8% |
| 5 | Lacto-N-tetraose | Galβ1-3GlcNAcβ1-3Galβ1-4Glc-Sp | 532 | 45 | 1.0% |
| 6 | 2'-Fucosyllactose | Fucα1-2Galβ1-4Glc-Sp | 489 | 38 | 0.9% |
| 7 | N-Acetyllactosamine | Galβ1-4GlcNAcβ-Sp | 612 | 55 | 1.1% |
| 8 | Dimeric Lewis X | Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)GlcNAcβ-Sp | 61,054 | 2,543 | 110.5% |
Sp represents a spacer arm linking the glycan to the array surface.
Visualizations
Diagrams are essential for visualizing complex biological structures and experimental workflows.
References
- 1. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. One-pot multienzyme synthesis of Lewis x and sialyl Lewis x antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 4. Custom Anti-sLeX Antibody Development for Cancer Metastasis Research - Creative Biolabs [creative-biolabs.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycan Arrays: Recent Advances and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the specificities of glycan-binding proteins using glycan array data and the GlycoSearch software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Glycan Array Service - Creative Proteomics [creative-proteomics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] Serum antibody screening using glycan arrays. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Generating Lewis X Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Lewis X in Biological Systems
The Lewis X (LeX) antigen, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, is a carbohydrate structure crucial for various cell-to-cell recognition processes.[1] It is a trisaccharide with the structure Galβ1-4[Fucα1-3]GlcNAc. In mammals, LeX and its sialylated form, sialyl-Lewis X (sLeX), are key ligands for selectin proteins (E-selectin, P-selectin, and L-selectin).[1][2][3] This interaction is fundamental to the immune response, mediating the initial tethering and rolling of leukocytes on endothelial cells at sites of inflammation.[1][3]
Beyond immunology, Lewis X plays significant roles in:
-
Embryonic Development: LeX is expressed at specific stages of embryonic development and is thought to be involved in cell adhesion and differentiation.[4]
-
Cancer Metastasis: The overexpression of LeX and sLeX on tumor cells can facilitate their adhesion to endothelial walls, a critical step in the metastatic cascade.[2][5][6][7]
-
Immune Regulation: sLeX has been identified as a marker for activated and functional regulatory T cells (Tregs) in mice, highlighting its role in immune suppression.[8]
The synthesis of the Lewis X epitope is catalyzed by α(1,3)-fucosyltransferases (FUTs). In mice, the primary enzymes responsible for LeX synthesis are Fut4 and Fut9.[4][9][10] Fut7 is predominantly involved in synthesizing the sLeX structure required for selectin ligands.[4] To study the in vivo function of Lewis X, researchers generate knockout mouse models by targeting the genes encoding these fucosyltransferases.
Strategies for Generating Lewis X Knockout Mice
Since Lewis X is a glycan epitope, it cannot be knocked out directly. The standard approach is to disrupt the genes encoding the glycosyltransferases responsible for its synthesis. The most effective and modern method for this is the CRISPR/Cas9 system.
Primary Gene Targets:
-
Fut4 : Contributes to LeX and sLeX synthesis.[4]
-
Fut9 : Considered a major fucosyltransferase for LeX synthesis, particularly during embryogenesis.[4][10] Fut9-null blastocysts show a complete lack of SSEA-1 expression.[4]
For a complete ablation of Lewis X expression, a double knockout (DKO) of both Fut4 and Fut9 may be necessary.
Comparison of Knockout Generation Technologies
| Feature | CRISPR/Cas9 System | ES Cell-Based Gene Targeting |
| Principle | Nuclease (Cas9) guided by RNA (sgRNA) creates a double-strand break (DSB) at a specific genomic locus. The break is repaired by Non-Homologous End Joining (NHEJ), often creating small insertions/deletions (indels) that disrupt the gene.[11][12] | Homologous recombination in embryonic stem (ES) cells replaces a target gene exon with a drug resistance cassette.[11][13] |
| Efficiency | High (can reach up to 95%).[14] | Lower (typically 10-20%).[14] |
| Timeline | Rapid (4-8 weeks to generate founder mice).[14] | Lengthy (12-18 months to establish a knockout line).[14] |
| Complexity | Relatively simple and versatile. Allows for simultaneous targeting of multiple genes.[15] | More complex, requires extensive ES cell culture and screening.[13] |
| Cost | Lower cost compared to ES cell methods.[15][16] | Higher cost due to labor-intensive steps and materials. |
| Application | Ideal for generating complete knockouts, small insertions, and point mutations.[15][17] | Robust for creating complex genetic alterations, including large insertions and conditional alleles ("floxed" mice).[11] |
Experimental Protocols
Protocol 1: Generation of Fut9 Knockout Mice via CRISPR/Cas9
This protocol outlines the generation of a Fut9 knockout mouse model using zygote microinjection of CRISPR/Cas9 components.
1. Design and Synthesis of single-guide RNAs (sgRNAs):
- Identify a critical exon early in the Fut9 gene sequence. Targeting an early exon increases the likelihood of generating a null allele.
- Use bioinformatics tools (e.g., CRISPOR, Benchling) to design two unique sgRNAs that target sites flanking the critical exon. Designing two sgRNAs can induce a larger deletion, ensuring gene knockout.[16]
- Synthesize the sgRNAs in vitro or purchase commercially synthesized, chemically modified sgRNAs to improve stability and reduce off-target effects.[11]
2. Preparation of CRISPR/Cas9 Reagents for Microinjection:
- Prepare a microinjection mix containing:
- Cas9 mRNA (or Cas9 protein for a ribonucleoprotein [RNP] complex).
- The two synthesized Fut9-targeting sgRNAs.
- The components are diluted in an appropriate injection buffer (e.g., TE buffer).
3. Zygote Collection and Microinjection:
- Induce superovulation in female mice of a chosen strain (e.g., C57BL/6J) and mate them with stud males.
- Collect fertilized zygotes from the oviducts of the female mice.[12]
- Perform pronuclear or cytoplasmic microinjection of the CRISPR/Cas9 mix into the collected zygotes.[12][16] This process requires specialized micromanipulation equipment.
4. Embryo Transfer:
- Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.[11][16] A pseudopregnant state is induced by mating female mice with vasectomized males.
5. Generation and Screening of Founder Mice:
- Allow the surrogate mothers to carry the embryos to term (approx. 19-21 days).
- The resulting pups are known as founder (F0) mice. These mice may be mosaic, containing a mix of cells with different genetic modifications.[16]
- At 2-3 weeks of age, obtain tail biopsies for genomic DNA extraction.
- Screen the F0 pups for the desired mutation using genotyping protocols (see Protocol 2).
- Breed founder mice that carry the desired mutation with wild-type mice to establish germline transmission and generate heterozygous (F1) offspring.[15]
Protocol 2: Genotyping of Founder Mice
1. Genomic DNA Extraction:
- Digest tail biopsies using a proteinase K solution.
- Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.
2. PCR Amplification:
- Design PCR primers that flank the targeted region of the Fut9 gene.
- Perform PCR on the extracted genomic DNA from each F0 pup and a wild-type control.
3. Analysis of PCR Products:
- Run the PCR products on an agarose (B213101) gel.
- A successful deletion induced by the two sgRNAs will result in a smaller PCR product compared to the wild-type allele.
- Small indels caused by a single sgRNA may not be resolvable by standard gel electrophoresis.
4. DNA Sequencing:
- For definitive confirmation, purify the PCR products and send them for Sanger sequencing.
- Align the sequences from the founder mice to the wild-type reference sequence to identify the exact nature of the indel or deletion and confirm a frameshift mutation.[16]
Protocol 3: Phenotypic Analysis of Lewis X Knockout Mice
Once a stable knockout line is established, a thorough phenotypic analysis is required to characterize the effects of Lewis X deficiency.
1. Confirmation of Lewis X Ablation (Flow Cytometry):
- Objective: To verify the absence of the Lewis X epitope on the cell surface.
- Cell Source: Isolate relevant cells, such as peripheral blood mononuclear cells (PBMCs), bone marrow cells, or embryonic stem cells.
- Staining:
- Prepare a single-cell suspension.
- Incubate cells with a fluorochrome-conjugated anti-mouse CD15 (Lewis X/SSEA-1) antibody.
- Co-stain with antibodies against lineage markers (e.g., CD45, Gr-1, Mac-1) to identify specific cell populations.
- Wash the cells and resuspend in a suitable buffer.
- Analysis: Acquire data on a flow cytometer. Compare the CD15 staining intensity on cells from knockout mice to that of wild-type littermate controls.
2. Immunohistochemistry (IHC):
- Objective: To examine the tissue distribution of Lewis X expression.
- Procedure:
- Harvest tissues of interest (e.g., spleen, lymph nodes, kidney, brain).[10]
- Fix, embed (in paraffin (B1166041) or OCT), and section the tissues.
- Perform antigen retrieval if necessary.
- Incubate sections with a primary antibody against Lewis X.
- Use a labeled secondary antibody and a suitable detection system (e.g., DAB or fluorescence) to visualize the staining.
- Compare tissue sections from knockout and wild-type mice.
3. Functional Assays:
- Leukocyte Adhesion and Rolling:
- Method: Intravital microscopy of the cremaster muscle or mesentery after induction of inflammation (e.g., with TNF-α).
- Analysis: Quantify the number of rolling and firmly adhered leukocytes in postcapillary venules. A defect in selectin-mediated rolling is expected in sLeX-deficient models.[1]
- Immune System Characterization:
- Perform a complete blood count (CBC) to check for abnormalities like neutrophilia, which is a hallmark of Leukocyte Adhesion Deficiency Type II (a human disorder of fucosylation).[18][19]
- Use flow cytometry to analyze the proportions of major immune cell populations (T cells, B cells, monocytes, granulocytes) in the blood, spleen, and lymph nodes.
- Developmental and Fertility Assessment:
- Monitor breeding pairs for litter size and viability of offspring to identify any reproductive or developmental defects. Note that Fut9 null blastocysts are viable despite lacking SSEA-1.[4]
Summary of Expected Phenotypes
The phenotype of a Lewis X knockout mouse will depend on which fucosyltransferase gene(s) are deleted.
| Knockout Model | Expected Lewis X/sLeX Expression | Reported/Expected Phenotype | References |
| Fut4-/- | Reduced sLeX expression. | Contributes to selectin ligand synthesis but is not the major fucosyltransferase. May have subtle immune phenotypes. | [4] |
| Fut9-/- | Complete loss of LeX (SSEA-1) in blastocysts. Loss of LeX in the brain. | Embryonically viable. Mice demonstrate disappearance of Lewis X in the brain and exhibit increased anxiety-like behaviors. Potential alterations in immune responses. | [4][10] |
| Fut7-/- | Major reduction in sLeX on leukocytes. | Defective leukocyte rolling and extravasation, leading to impaired inflammatory responses. | [4] |
| Fut4-/- Fut7-/- | Complete loss of sLeX on leukocytes. | Severe defect in leukocyte rolling, mimicking aspects of Leukocyte Adhesion Deficiency Type II. | [4] |
Visualizations
Diagram 1: CRISPR/Cas9 Knockout Mouse Generation Workflow
Caption: Workflow for generating knockout mice using CRISPR/Cas9.
Diagram 2: Role of Sialyl-Lewis X in Leukocyte Adhesion
Caption: sLeX-Selectin binding mediates leukocyte rolling on endothelium.
Diagram 3: Conditional Knockout (cKO) Breeding Strategy
Caption: Breeding scheme to generate a tissue-specific conditional knockout mouse.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What have we learned from glycosyltransferase knockouts in mice? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 6. Custom Anti-sLeX Antibody Development for Cancer Metastasis Research - Creative Biolabs [creative-biolabs.com]
- 7. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialyl Lewis X Defines an Activated and Functional Regulatory T Cell Subpopulation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Effects of Androgen on the Expression of Fut1, Fut2, Fut4 and Fut9 in Male Mouse Reproductive Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fut9 fucosyltransferase 9 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 12. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. anilocus.com [anilocus.com]
- 15. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 16. youtube.com [youtube.com]
- 17. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Leukocyte adhesion deficiency II syndrome, a generalized defect in fucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Leukocyte Adhesion Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Lewis X as a Marker for Isolating Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their capacity for self-renewal, differentiation, and tumor initiation. These cells are often resistant to conventional therapies and are thought to be a major driver of tumor recurrence and metastasis. The identification and isolation of CSCs are therefore critical for developing targeted therapies. The cell surface carbohydrate antigen Lewis X (LeX), also known as Sialyl Lewis X (sLeX) or CD15, has emerged as a promising marker for the enrichment of CSCs in various malignancies, including head and neck squamous cell carcinoma (HNSCC) and certain hematological cancers.[1][2] This document provides detailed protocols for the isolation and characterization of Lewis X-positive (LeX+) cancer stem cells.
Data Presentation
The expression of Lewis X is significantly enriched in cancer cell populations with stem-like properties. This enrichment can be quantified by comparing LeX expression in CSC-enriched cultures (e.g., tumorspheres or orospheres) to standard adherent cell cultures.
| Cancer Type | Culture Condition | Percentage of Lewis X Positive Cells | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Adherent Culture | 10-40% | [1] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Tumorsphere Culture (CSC-enriched) | 95-100% | [1] |
Signaling Pathways and Experimental Workflow
Lewis X-Mediated Cancer Stem Cell Adhesion and Signaling
The interaction between Lewis X on the surface of cancer stem cells and E-selectin on endothelial cells is a critical step in the metastatic cascade. This binding initiates a signaling cascade within the CSC that promotes cell survival and invasion.
Caption: Lewis X-E-selectin signaling pathway in cancer stem cells.
Experimental Workflow for Isolation and Validation of Lewis X+ Cancer Stem Cells
This workflow outlines the key steps from processing a solid tumor to the functional validation of the isolated Lewis X-positive cancer stem cells.
Caption: Workflow for isolating and validating Lewis X+ CSCs.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Solid Tumors
This protocol describes the initial step of processing a solid tumor to obtain a single-cell suspension suitable for cell sorting.
Materials:
-
Fresh tumor tissue
-
Cold sterile Phosphate-Buffered Saline (PBS)
-
DMEM/F12 medium
-
Collagenase Type IV (1 mg/mL)
-
Hyaluronidase (100 U/mL)
-
DNase I (20 U/mL)
-
Fetal Bovine Serum (FBS)
-
70 µm and 40 µm cell strainers
-
Sterile scalpel and forceps
-
15 mL and 50 mL conical tubes
-
Centrifuge
Procedure:
-
Place the fresh tumor tissue in a sterile petri dish on ice containing cold PBS.
-
Wash the tissue twice with cold PBS to remove any blood clots and debris.
-
Transfer the tissue to a new petri dish containing a small volume of DMEM/F12 medium.
-
Mince the tissue into small pieces (approximately 1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a 50 mL conical tube.
-
Add the enzymatic digestion solution (Collagenase IV, Hyaluronidase, and DNase I in DMEM/F12) to the tube.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Stop the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Further dissociate any remaining clumps by gently pressing them through the strainer with the plunger of a syringe.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS.
-
Filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
Protocol 2: Isolation of Lewis X+ Cells by Magnetic-Activated Cell Sorting (MACS)
This protocol describes the enrichment of LeX+ cells using microbead-conjugated antibodies.
Materials:
-
Single-cell suspension from Protocol 1
-
MACS Buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
Anti-CD15 (Lewis X) MicroBeads
-
MACS Columns and Separator
-
15 mL conical tubes
-
Centrifuge
Procedure:
-
Centrifuge the single-cell suspension at 300 x g for 10 minutes.
-
Aspirate the supernatant completely.
-
Resuspend the cell pellet in 80 µL of MACS Buffer per 10⁷ total cells.
-
Add 20 µL of Anti-CD15 MicroBeads per 10⁷ total cells.
-
Mix well and incubate for 15 minutes at 2-8°C.
-
Wash the cells by adding 1-2 mL of MACS Buffer per 10⁷ cells and centrifuge at 300 x g for 10 minutes.
-
Aspirate the supernatant completely.
-
Resuspend the cells in 500 µL of MACS Buffer.
-
Place a MACS column in the magnetic field of the separator.
-
Prepare the column by rinsing with 500 µL of MACS Buffer.
-
Apply the cell suspension onto the column.
-
Collect the flow-through containing the unlabeled (LeX-) cells.
-
Wash the column three times with 500 µL of MACS Buffer. Collect the wash and pool with the unlabeled fraction.
-
Remove the column from the separator and place it on a new collection tube.
-
Pipette 1 mL of MACS Buffer onto the column and firmly flush out the magnetically labeled (LeX+) cells using the plunger.
Protocol 3: Isolation of Lewis X+ Cells by Fluorescence-Activated Cell Sorting (FACS)
This protocol provides a more precise method for isolating LeX+ cells.
Materials:
-
Single-cell suspension from Protocol 1
-
FACS Staining Buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD15 (Lewis X) antibody
-
Fluorochrome-conjugated isotype control antibody
-
Fc receptor blocking solution (e.g., Human TruStain FcX™)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
-
Flow cytometer with sorting capabilities
Procedure:
-
Adjust the single-cell suspension to a concentration of 1 x 10⁷ cells/mL in cold FACS Staining Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Add the fluorochrome-conjugated anti-CD15 antibody to the sample tube and the corresponding isotype control to a separate tube at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold FACS Staining Buffer.
-
Add a viability dye just before analysis.
-
Set up the flow cytometer, including compensation controls.
-
Gate on the viable, single-cell population.
-
Set a gate for the LeX+ population based on the isotype control.
-
Sort the LeX+ and LeX- populations into separate collection tubes containing culture medium.
Protocol 4: Cancer Stem Cell Validation by Sphere Formation Assay
This functional assay is used to assess the self-renewal capacity of the isolated LeX+ cells.
Materials:
-
Isolated LeX+ and LeX- cells
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates or flasks
-
Microscope
Procedure:
-
Centrifuge the sorted LeX+ and LeX- cells at 300 x g for 5 minutes.
-
Resuspend the cells in serum-free sphere-forming medium.
-
Plate the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
Monitor for the formation of floating spherical colonies (tumorspheres) over 7-14 days.
-
Quantify the number and size of the tumorspheres. A higher sphere-forming efficiency in the LeX+ population is indicative of an enriched CSC population.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the isolation and characterization of Lewis X-positive cancer stem cells. The use of Lewis X as a marker, in conjunction with these methodologies, can significantly contribute to the advancement of cancer stem cell research and the development of novel therapeutic strategies targeting this resilient cell population.
References
Application Notes: Immunocytochemistry Protocol for Lewis X on Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lewis X (Leˣ), also known as CD15 or SSEA-1, is a carbohydrate antigen expressed on the surface of various cell types. It plays a crucial role in cell-cell recognition, adhesion, and signaling, particularly in processes like leukocyte trafficking and embryonic development. The detection and localization of Lewis X within cultured cells via immunocytochemistry (ICC) is essential for understanding its function in both normal physiology and disease states, including cancer. This document provides a detailed protocol for the fluorescent detection of the Lewis X antigen in cultured cells.
The protocol outlines each critical step, from cell preparation and fixation to antibody incubation and imaging. Special consideration is given to an optional antigen retrieval step, which may be necessary to unmask the Lewis X epitope, a glycan structure that can be obscured by fixation procedures.
Experimental Protocols
This protocol is designed for adherent cells grown on glass coverslips. Modifications may be required for suspension cells.
1. Cell Preparation
-
Place sterile glass coverslips into the wells of a multi-well tissue culture plate.[1] For loosely attached cells, pre-coating coverslips with 0.1 mg/mL Poly-D-lysine for 15-30 minutes at room temperature may improve adherence.[2][3]
-
Seed cells onto the coverslips at a density that will result in 50-80% confluency at the time of fixation.[1][2]
-
Culture the cells overnight or until the desired confluency is reached in a humidified incubator at 37°C with CO₂ levels appropriate for the culture medium.[1][2]
-
Gently aspirate the culture medium and rinse the cells twice with Phosphate Buffered Saline (PBS) at room temperature.[1] Do not let the cells dry out at any stage of the protocol.[4]
2. Fixation
Fixation is a critical step to preserve cell morphology and antigenicity. The choice of fixative can impact the accessibility of the Lewis X epitope and may necessitate different downstream processing.[2]
-
Option A: Paraformaldehyde (Cross-linking Fixative)
-
Fix the cells by incubating them in freshly prepared 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[1] PFA is recommended for preserving cell structure.[2][5]
-
Rinse the cells three times with PBS for 5 minutes each.[1]
-
Proceed to the optional Antigen Retrieval step or directly to Permeabilization.
-
-
Option B: Methanol (B129727) (Organic Solvent)
3. Antigen Retrieval (Optional but Recommended for PFA Fixation)
Formaldehyde fixation can create cross-links that mask the Lewis X epitope, preventing antibody binding.[6] Heat-Induced Epitope Retrieval (HIER) can reverse this masking.
-
Preheat Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0) to 95°C in a water bath or microwave.[6][7]
-
Immerse the coverslips in the preheated buffer, ensuring the cells are fully submerged.
-
Heat for 10 minutes at 95°C.[1] Be careful to avoid boiling, which can damage the cells.
-
Remove the container from the heat source and allow the coverslips to cool to room temperature (approximately 20-30 minutes).
-
Rinse the cells three times in PBS for 5 minutes each.[1]
4. Permeabilization (Required for PFA Fixation)
This step is necessary to allow antibodies to access intracellular antigens when a non-permeabilizing fixative like PFA is used.[5]
-
Incubate the cells in a solution of 0.1% - 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[1][4]
-
Rinse the cells three times with PBS for 5 minutes each.[1]
5. Blocking
Blocking is essential to minimize nonspecific antibody binding and reduce background signal.[5]
-
Incubate the cells in a blocking buffer for 1 hour at room temperature.[1][4]
-
Common blocking buffers include:
6. Primary Antibody Incubation
-
Dilute the anti-Lewis X primary antibody in an appropriate antibody dilution buffer (e.g., 1% BSA in PBS or 1% normal serum in PBS).[3][8] The optimal dilution should be determined empirically, but a starting concentration of 5-10 µg/mL is common.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1][3][4]
7. Secondary Antibody Incubation
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[3][8]
-
Dilute a fluorophore-conjugated secondary antibody that specifically recognizes the host species and isotype of the primary antibody (e.g., Goat anti-Mouse IgM if the primary is a mouse IgM). Follow the manufacturer's recommended dilution.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.[2][8]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[3][8]
8. Counterstaining and Mounting
-
(Optional) To visualize cell nuclei, incubate the cells with a DNA stain like DAPI (e.g., 300 ng/mL) or Hoechst for 5-10 minutes at room temperature, protected from light.[1]
-
Rinse the coverslips briefly in PBS.
-
Mount the coverslips onto glass microscope slides with the cell-side down, using an anti-fade mounting medium.[2]
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store the slides at 4°C, protected from light, until imaging.
Data Presentation
The following table summarizes the key quantitative parameters of the protocol. Optimization may be required depending on the specific cell line and antibodies used.
| Step | Reagent | Concentration / Conditions | Incubation Time | Temperature |
| Fixation (Option A) | Paraformaldehyde (PFA) | 4% in PBS | 10-20 minutes | Room Temp |
| Fixation (Option B) | Methanol | 100% | 10 minutes | -20°C |
| Antigen Retrieval | Sodium Citrate Buffer | 10 mM, pH 6.0 | 10 minutes | 95°C |
| Permeabilization | Triton X-100 | 0.1% - 0.5% in PBS | 10-15 minutes | Room Temp |
| Blocking | Normal Goat Serum or BSA | 5-10% (Serum) or 1-5% (BSA) in PBS | 1 hour | Room Temp |
| Primary Antibody | Anti-Lewis X Antibody | 5-10 µg/mL (or as optimized) | 1-2 hours or Overnight | Room Temp or 4°C |
| Secondary Antibody | Fluorophore-conjugated | Manufacturer's recommendation | 1 hour | Room Temp |
| Counterstain | DAPI | ~300 ng/mL | 5-10 minutes | Room Temp |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the immunocytochemistry protocol.
References
- 1. health.uconn.edu [health.uconn.edu]
- 2. protocols.io [protocols.io]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. Immunocytochemistry (ICC) Methods and Techniques - IHC WORLD [ihcworld.com]
- 5. A Practical Guide to Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Immunocytochemistry (ICC) Protocol | Rockland [rockland.com]
Quantitative Analysis of Lewis X Expression by Flow Cytometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate epitope with the structure Galβ1-4(Fucα1-3)GlcNAcβ-R.[1][2] It is a crucial molecule involved in various biological processes, including cell-cell recognition, adhesion, and signaling.[1] LeX is expressed on the surface of various cell types, including leukocytes, neural stem cells, and embryonic stem cells.[2][3][4] Notably, aberrant expression of LeX and its sialylated form, Sialyl Lewis X (sLeX), is frequently observed in various cancers and is associated with metastasis, tumor progression, and poor prognosis.[5][6][7][8] Consequently, the quantitative analysis of LeX expression is of significant interest in cancer research, immunology, and stem cell biology for biomarker discovery, diagnostic development, and therapeutic targeting.
Flow cytometry is a powerful technique for the precise and high-throughput quantification of cell surface antigens like Lewis X at the single-cell level.[9][10] This application note provides a detailed protocol for the quantitative analysis of Lewis X expression using flow cytometry, including sample preparation, antibody staining, data acquisition, and analysis.
Principle of the Assay
This protocol utilizes fluorescently labeled monoclonal antibodies specific for the Lewis X antigen.[11][12] Single-cell suspensions are incubated with the antibody, allowing it to bind to the LeX antigen on the cell surface. The cells are then analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells as they pass through a laser beam.[10] The intensity of the fluorescence signal is directly proportional to the amount of LeX antigen expressed on the cell surface. By using appropriate controls and calibration standards, the expression of Lewis X can be quantified and compared across different cell populations and experimental conditions.[13]
Materials and Reagents
-
Primary Antibody: Fluorochrome-conjugated anti-human CD15/Lewis X monoclonal antibody (e.g., FITC, PE, APC, or Alexa Fluor® conjugates).[12] The choice of fluorochrome will depend on the instrument's laser and filter configuration.
-
Isotype Control: Fluorochrome-conjugated isotype control antibody matching the host species and immunoglobulin subclass of the primary antibody.[12]
-
Cells of Interest: Single-cell suspension of the cells to be analyzed.
-
Flow Cytometry Staining Buffer: PBS containing 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.05-0.1% sodium azide.
-
Viability Dye: A viability dye (e.g., Propidium Iodide (PI), 7-AAD, or a fixable viability dye) to exclude dead cells from the analysis.
-
Compensation Beads: Antibody-capture beads for single-color compensation controls.[14][15]
-
Flow Cytometer: A flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Flow Cytometry Analysis Software: Software for data analysis (e.g., FlowJo, FCS Express).
Experimental Protocols
I. Cell Preparation
-
Cell Culture and Harvesting: Culture cells under desired experimental conditions. For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to maintain cell surface antigen integrity. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C and resuspending the cell pellet.
-
Cell Counting and Viability Assessment: Count the cells using a hemocytometer or an automated cell counter. Assess cell viability using a method like trypan blue exclusion. A viability of >95% is recommended.
-
Cell Concentration Adjustment: Resuspend the cells in cold Flow Cytometry Staining Buffer to a final concentration of 1 x 10^6 cells/mL.
II. Antibody Staining
-
Aliquotting Cells: Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into individual flow cytometry tubes.
-
Primary Antibody Incubation: Add the predetermined optimal concentration of the fluorochrome-conjugated anti-Lewis X antibody to the respective tubes.
-
Isotype Control Staining: In a separate tube, add the same concentration of the corresponding fluorochrome-conjugated isotype control antibody. This will serve as a negative control to determine background fluorescence.[9]
-
Unstained Control: Prepare a tube with cells only (no antibody) to assess autofluorescence.
-
Incubation: Gently vortex the tubes and incubate for 20-30 minutes at 2-8°C in the dark.
-
Washing: After incubation, wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of cold Flow Cytometry Staining Buffer.
-
Viability Staining (if using a non-fixable dye): If using a viability dye like PI or 7-AAD, add it to the cells just before analysis according to the manufacturer's instructions.
III. Flow Cytometry Acquisition
-
Instrument Setup: Turn on the flow cytometer and allow it to warm up. Set up the appropriate laser and filter configuration for the fluorochromes being used.
-
Compensation Setup: Prepare single-color compensation controls using compensation beads and the same fluorochrome-conjugated antibodies used in the experiment.[14][16][17] Run the single-stained beads to calculate the compensation matrix and apply it to the experimental samples to correct for spectral overlap.[14]
-
Gating Strategy Setup:
-
Run the unstained sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest.
-
Create an initial FSC vs. SSC plot to gate on the main cell population and exclude debris.[18][19]
-
Create a subsequent gate to exclude doublets by plotting FSC-A (Area) vs. FSC-H (Height) or SSC-A vs. SSC-H.[20]
-
If using a viability dye, create a gate to exclude dead cells.[20]
-
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (typically 10,000-50,000 events within the live, single-cell gate) for statistically significant analysis.
IV. Data Analysis
-
Gating: Apply the established gating strategy to all samples to analyze the live, single-cell population.[20]
-
Histogram Analysis: For each sample, create a histogram displaying the fluorescence intensity of the Lewis X channel.[9]
-
Quantification:
-
Percentage of Positive Cells: Set a gate on the histogram based on the isotype control to distinguish between Lewis X-negative and Lewis X-positive populations. The percentage of cells falling within the positive gate represents the proportion of Lewis X-expressing cells.[21]
-
Mean Fluorescence Intensity (MFI): The MFI of the positive population provides a relative measure of the antigen density on the cell surface. Changes in MFI can indicate upregulation or downregulation of Lewis X expression.
-
Quantitative Flow Cytometry (QFCM): For absolute quantification of Lewis X molecules per cell, commercially available calibration beads with known numbers of fluorochrome molecules (Molecules of Equivalent Soluble Fluorochrome - MESF) can be used to generate a standard curve.[13] The MFI of the Lewis X-positive cells can then be interpolated onto this curve to determine the Antigen Binding Capacity (ABC).
-
Data Presentation
Quantitative data for Lewis X expression should be summarized in a clear and structured table for easy comparison between different samples or conditions.
| Sample ID | Treatment/Condition | % Lewis X Positive Cells | Mean Fluorescence Intensity (MFI) of LeX+ Population | Antigen Binding Capacity (ABC) (Optional) |
| Control 1 | Untreated | 5.2% | 1500 | 12,000 |
| Control 2 | Vehicle | 5.5% | 1550 | 12,500 |
| Test 1 | Compound A | 25.8% | 8500 | 68,000 |
| Test 2 | Compound B | 10.3% | 3200 | 25,600 |
Visualizations
Lewis X in Cancer Cell Signaling
Caption: Lewis X and Sialyl Lewis X mediate cancer cell adhesion to endothelial cells and can modulate intracellular signaling pathways promoting metastasis.[7][22]
Experimental Workflow for Quantitative Lewis X Analysis
Caption: A streamlined workflow for the quantitative analysis of Lewis X expression by flow cytometry, from sample preparation to data analysis.
Gating Strategy for Lewis X Analysis
Caption: A logical gating strategy is crucial for isolating the target cell population and ensuring accurate quantification of Lewis X expression.[18][20][23]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background/Non-specific Staining | - Antibody concentration too high.- Inadequate washing.- Dead cells present. | - Titrate the antibody to determine the optimal concentration.- Increase the number of wash steps.- Use a viability dye to exclude dead cells from the analysis. |
| Weak or No Signal | - Low or no expression of Lewis X on cells.- Improper antibody storage or handling.- Incorrect instrument settings. | - Use a positive control cell line known to express Lewis X.- Ensure the antibody is stored correctly and has not expired.- Check laser and filter settings on the flow cytometer. |
| High Compensation Values | - Significant spectral overlap between fluorochromes. | - Choose fluorochromes with minimal spectral overlap.- Ensure single-stain controls are bright and accurately reflect the experimental staining. |
| Poor Resolution Between Positive and Negative Populations | - Low antigen density.- Suboptimal antibody concentration. | - Consider using a brighter fluorochrome or an amplification step (e.g., biotinylated primary antibody followed by streptavidin-fluorochrome).- Perform antibody titration. |
Conclusion
The quantitative analysis of Lewis X expression by flow cytometry is a robust and valuable tool for researchers in oncology, immunology, and stem cell biology. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can obtain reliable and reproducible quantification of Lewis X expression, contributing to a deeper understanding of its role in health and disease and facilitating the development of novel diagnostics and therapeutics.
References
- 1. Anti-Lewis X Monoclonal Antibody - Amerigo Scientific [amerigoscientific.com]
- 2. rndsystems.com [rndsystems.com]
- 3. LewisX: a neural stem cell specific glycan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 6. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Custom Anti-sLeX Antibody Development for Cancer Metastasis Research - Creative Biolabs [creative-biolabs.com]
- 9. fortislife.com [fortislife.com]
- 10. How To Read Flow Cytometry Results? A Step-by-Step Guide - Merkel Technologies Ltd [merkel.co.il]
- 11. biocompare.com [biocompare.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Quantitative Flow Cytometry: Applications & Benefits - KCAS Bio [kcasbio.com]
- 14. Compensation Controls | McGovern Medical School [med.uth.edu]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. news-medical.net [news-medical.net]
- 20. bosterbio.com [bosterbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers | MDPI [mdpi.com]
- 23. youtube.com [youtube.com]
Application Notes: Developing Monoclonal Antibodies Against Lewis X Antigen
References
- 1. rndsystems.com [rndsystems.com]
- 2. Anti-Lewis X Monoclonal Antibody - Amerigo Scientific [amerigoscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 5. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Custom Anti-sLeX Antibody Development for Cancer Metastasis Research - Creative Biolabs [creative-biolabs.com]
- 8. Construction, production, and characterization of humanized anti-Lewis Y monoclonal antibody 3S193 for targeted immunotherapy of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 11. youtube.com [youtube.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. umass.edu [umass.edu]
- 14. Frontiers | Comparison of Two Strategies to Generate Antigen-Specific Human Monoclonal Antibodies: Which Method to Choose for Which Purpose? [frontiersin.org]
- 15. sinobiological.com [sinobiological.com]
- 16. Phage-display library selection of high-affinity human single-chain antibodies to tumor-associated carbohydrate antigens sialyl Lewisx and Lewisx - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody library generation for phage display - ProteoGenix [proteogenix.science]
- 18. Phage display—A powerful technique for immunotherapy: 1. Introduction and potential of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phage-display library selection of high-affinity human single-chain antibodies to tumor-associated carbohydrate antigens sialyl Lewisx and Lewisx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sonybiotechnology.com [sonybiotechnology.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Immunohistochemistry for Lewis X Antigen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or no signal in Lewis X (also known as CD15 or SSEA-1) immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: I am not seeing any staining in my positive control tissue for Lewis X. What are the likely causes?
A complete lack of staining in a known positive control points to a critical failure in the IHC protocol or with the primary antibody. Key areas to investigate include:
-
Primary Antibody Issues: The antibody may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or expiration. Always verify the antibody is validated for IHC on paraffin-embedded tissues.[1]
-
Incorrect Protocol Step: A step may have been missed, such as the addition of the primary antibody, secondary antibody, or the detection substrate.[1]
-
Antigen Retrieval Failure: The Lewis X epitope, a carbohydrate, can be masked by formalin fixation. Ineffective antigen retrieval will prevent the primary antibody from binding.[2][3]
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Inactive Detection System: The enzyme (e.g., HRP) or fluorophore conjugated to the secondary antibody or polymer may be inactive. Also, ensure the substrate is prepared correctly and has not expired.[1]
-
Incompatible Reagents: The primary and secondary antibodies must be compatible. For example, if the primary antibody is raised in a mouse, an anti-mouse secondary antibody must be used.[2][3]
Q2: My Lewis X staining is very weak. How can I increase the signal intensity?
Weak staining suggests that while the protocol is generally working, it is not optimal. Consider the following adjustments:
-
Primary Antibody Concentration: The antibody may be too dilute. An antibody titration experiment should be performed to find the optimal concentration.[1] Incubation time can also be extended, for instance, overnight at 4°C, to enhance binding.[4][5]
-
Suboptimal Antigen Retrieval: This is a critical step for the Lewis X antigen. The choice of retrieval buffer, pH, temperature, and incubation time are all crucial. For many anti-CD15/Lewis X antibodies, a high pH buffer (e.g., Tris-EDTA, pH 9.0) and sufficient heating time are effective.[6][7]
-
Insufficient Signal Amplification: If the target antigen is present at low levels, a more sensitive detection system may be required.[2][3] Consider using a polymer-based detection system or a biotin-conjugated secondary antibody with a streptavidin-HRP complex for signal amplification.[3][8]
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Tissue Fixation: Over-fixation of tissues in formalin can irreversibly mask the epitope, making it difficult to retrieve. If possible, reduce the fixation time for future experiments.[2]
Q3: What is the recommended antigen retrieval method for Lewis X IHC on formalin-fixed, paraffin-embedded (FFPE) tissues?
Heat-Induced Epitope Retrieval (HIER) is the most commonly recommended method for unmasking the this compound in FFPE tissues.[6][9] The optimal conditions can be antibody-dependent, but a common starting point is:
-
Buffer: A high pH buffer, such as Tris-EDTA (pH 9.0) or a proprietary high pH solution (e.g., Leica Bond ER Solution 2, Ventana Ultra CC1), is often successful for anti-CD15 antibodies.[6][7] However, a citrate (B86180) buffer (pH 6.0) can also be effective and should be tested if the high pH buffer yields suboptimal results.[10]
-
Heating Method: A pressure cooker, steamer, or microwave can be used to heat the slides in the retrieval buffer.[9][11]
-
Time and Temperature: Typical conditions involve heating to 95-100°C for 20-40 minutes.[12] Some automated systems may use extended heating times of up to 64 minutes.[7] It is crucial to allow the slides to cool down slowly in the retrieval buffer for at least 20 minutes.[11]
Q4: My negative control (without primary antibody) shows staining. What could be the cause?
Staining in the negative control indicates non-specific binding of the secondary antibody or detection reagents.[2] This can be due to:
-
Cross-reactivity of the Secondary Antibody: The secondary antibody may be binding to endogenous immunoglobulins in the tissue.
-
Endogenous Enzyme Activity: If using an HRP-based detection system, endogenous peroxidases in the tissue can react with the DAB substrate, causing a false positive signal.[2]
-
Endogenous Biotin (B1667282): In biotin-based amplification systems, endogenous biotin in tissues like the liver and kidney can lead to non-specific staining.
To resolve this, ensure you are using a blocking serum from the same species as the secondary antibody and consider using a pre-adsorbed secondary antibody.[2] A peroxidase blocking step (e.g., with 3% H₂O₂) before primary antibody incubation is essential for HRP-based detection.[3] If endogenous biotin is an issue, use an avidin/biotin blocking kit or switch to a non-biotin-based detection system.[3]
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for Lewis X immunohistochemistry. These values should be used as a starting point for optimization.
Table 1: Primary Antibody Incubation Conditions
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5-25 µg/mL (for concentrates) | Optimal concentration must be determined by titration.[13] |
| Incubation Time | 30-60 minutes at Room Temp. OR Overnight at 4°C | Overnight incubation at 4°C can increase signal intensity and reduce background.[4][5] |
| Antibody Clone | MMA, ICRF29-2, BY87 | Different clones may require different optimization.[7][13][14] |
Table 2: Antigen Retrieval Conditions (HIER)
| Parameter | Condition 1 (High pH) | Condition 2 (Low pH) | Notes |
| Buffer | Tris-EDTA, pH 9.0 | Sodium Citrate, pH 6.0 | High pH is often recommended for CD15/Lewis X.[6][7] |
| Heating Temperature | 95-100°C | 95-100°C | Consistent temperature is critical.[12] |
| Heating Duration | 20-60 minutes | 20-40 minutes | Must be optimized for your specific tissue and antibody.[6][12] |
| Cooling Time | Minimum 20 minutes in buffer | Minimum 20 minutes in buffer | Slow cooling is important for epitope renaturation.[11] |
Experimental Protocols
Detailed Methodology for Heat-Induced Epitope Retrieval (HIER)
This protocol is a general guideline for performing HIER on FFPE tissue sections for Lewis X IHC.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
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Pre-heat your chosen antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0) in a steamer or water bath to 95-100°C.[15]
-
Immerse the slides in the pre-heated buffer.
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Place the container in the steamer or water bath and incubate for 20-40 minutes. Ensure the buffer does not boil away.[15]
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Remove the container and allow the slides to cool in the buffer for at least 20-30 minutes at room temperature.[15]
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Rinse the slides with a wash buffer (e.g., PBS) two times for 5 minutes each.
-
-
Proceed with Staining: The slides are now ready for the subsequent steps of the IHC protocol (e.g., blocking, primary antibody incubation).
Mandatory Visualizations
Troubleshooting Workflow for Weak or No Lewis X Signal
Caption: A flowchart for troubleshooting weak or no signal in Lewis X IHC.
References
- 1. documents.cap.org [documents.cap.org]
- 2. benchchem.com [benchchem.com]
- 3. bma.ch [bma.ch]
- 4. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 5. In IHC what should be incubation time for primary antibody and secondary antibody ? | AAT Bioquest [aatbio.com]
- 6. genomeme.ca [genomeme.ca]
- 7. nordiqc.org [nordiqc.org]
- 8. origene.com [origene.com]
- 9. bosterbio.com [bosterbio.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. protocols.io [protocols.io]
- 13. rndsystems.com [rndsystems.com]
- 14. biocare.net [biocare.net]
- 15. Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background Staining in Lewis X Immunofluorescence
Welcome to the technical support center for troubleshooting immunofluorescence (IF) experiments targeting the Lewis X antigen. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background staining, ensuring clear and specific detection of Lewis X.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and where is it typically expressed?
The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a carbohydrate antigen. It is a trisaccharide structure found on both glycoproteins and glycolipids on the cell surface. LeX plays a role in cell-cell recognition and adhesion.[1] Its expression is found on various cell types, including granulocytes, monocytes, some lymphocytes upon activation, and is also considered a marker for certain stem cells and cancer cells.
Q2: I'm observing high background across my entire sample. What are the most common general causes?
High background staining in immunofluorescence can stem from several factors not specific to the this compound. These often include:
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Suboptimal antibody concentrations: Using primary or secondary antibodies at a concentration that is too high is a frequent cause of non-specific binding.[2][3][4]
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Insufficient blocking: Inadequate blocking of non-specific binding sites can lead to antibodies adhering to components other than the target antigen.[2][4][5]
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Problems with washing steps: Insufficient washing between incubation steps can leave unbound antibodies behind, contributing to background noise.[2]
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Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for specific staining.[6][7] This can be checked by examining an unstained sample under the microscope.[3][6]
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Fixation issues: The choice of fixative and the fixation time can impact background. For example, glutaraldehyde (B144438) is known to increase autofluorescence.[6]
Q3: Are there any specific challenges associated with immunofluorescence for carbohydrate antigens like Lewis X?
Yes, staining for carbohydrate antigens can present unique challenges. The repetitive nature of carbohydrate epitopes can sometimes lead to lower affinity antibody binding and potentially higher non-specific interactions. Antibody specificity is crucial, as there can be cross-reactivity with structurally similar carbohydrate antigens, such as the Lewis Y antigen. Therefore, careful selection of a well-validated monoclonal antibody is highly recommended.
Q4: My negative control (secondary antibody only) shows high background. What does this indicate?
If you observe staining in your negative control where no primary antibody was added, it strongly suggests that your secondary antibody is binding non-specifically to the sample.[3] This could be due to the secondary antibody cross-reacting with endogenous immunoglobulins in the tissue or binding to other cellular components.
Troubleshooting Guide: High Background in Lewis X Immunofluorescence
This guide provides a structured approach to identifying and resolving the root causes of high background staining in your Lewis X immunofluorescence experiments.
Diagram: Troubleshooting Workflow for High Background Staining
Caption: A logical workflow to diagnose and resolve high background staining in immunofluorescence.
Table: Common Problems, Causes, and Solutions
| Problem | Potential Cause | Recommended Solution | Quantitative Parameter/Consideration |
| Generalized High Background | Primary antibody concentration too high | Titrate the primary antibody to find the optimal concentration that provides a good signal-to-noise ratio. | Start with the manufacturer's recommended dilution and perform a dilution series (e.g., 1:50, 1:100, 1:200, 1:400).[4] |
| Secondary antibody concentration too high | Titrate the secondary antibody. | Perform a dilution series for the secondary antibody. | |
| Insufficient blocking | Increase blocking time and/or change the blocking agent. Using normal serum from the species the secondary antibody was raised in is recommended.[3][5] | Incubate with 5-10% normal serum for at least 1 hour at room temperature.[8] | |
| Inadequate washing | Increase the number and duration of wash steps. Add a mild detergent (e.g., Tween-20) to the wash buffer. | Wash 3-5 times for 5-10 minutes each after antibody incubations. Use PBS with 0.05% Tween-20. | |
| Autofluorescence | Endogenous fluorophores in the tissue | Treat samples with an autofluorescence quenching agent (e.g., Sudan Black B) or use photobleaching techniques.[6] | Examine an unstained control sample across different filter sets to identify the emission spectra of the autofluorescence. |
| Fixative-induced fluorescence | Avoid glutaraldehyde-based fixatives.[6] If using formaldehyde, ensure it is fresh and of high quality. | Consider using methanol (B129727) or acetone (B3395972) fixation as an alternative, but test for compatibility with the this compound and antibody. | |
| Non-specific Staining in Negative Control (Secondary Ab only) | Secondary antibody cross-reactivity | Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., if the primary is a mouse antibody, use an anti-mouse secondary).[3] |
| Ineffective blocking for secondary antibody | Use a blocking serum from the same species as the secondary antibody.[3][5] | Block with 5-10% normal serum for at least 1 hour. | |
| Patchy or Speckled Background | Antibody aggregates | Centrifuge the primary and secondary antibodies before use. | Spin at >10,000 x g for 10 minutes at 4°C. |
| Drying of the sample | Keep the sample hydrated throughout the staining procedure. Use a humidified chamber for incubations. | Ensure the sample is always covered with buffer or antibody solution. | |
| Potential Cross-Reactivity with other Antigens | Anti-Lewis X antibody recognizing similar carbohydrate structures (e.g., Lewis Y) | Use a well-characterized and validated monoclonal antibody clone. Check the antibody datasheet for specificity information. | Some anti-Lewis Y antibodies are known to cross-react with Lewis X.[9] Select an anti-Lewis X antibody with minimal reported cross-reactivity. |
Experimental Protocols
Below are detailed methodologies for key experimental steps in Lewis X immunofluorescence, with a focus on minimizing background.
Cell Preparation and Fixation
-
For Adherent Cells:
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Culture cells on sterile glass coverslips or chamber slides to an appropriate confluency (typically 60-80%).
-
Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fix the cells. Common methods include:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
For Frozen Tissue Sections:
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Cryosections (5-10 µm thick) should be air-dried onto slides.
-
Fix with cold acetone or methanol for 10 minutes at -20°C.[11]
-
Wash three times with PBS.
-
Permeabilization (if required)
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The this compound is on the cell surface, so permeabilization is often not necessary unless co-staining for an intracellular target.
-
If permeabilization is needed, incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
Blocking
-
Incubate the samples in a blocking buffer for at least 1 hour at room temperature in a humidified chamber.
-
Recommended Blocking Buffer: 5-10% normal serum from the species in which the secondary antibody was raised, in PBS containing 0.1% Triton X-100 (if permeabilized) and 1% Bovine Serum Albumin (BSA).[8][12]
Antibody Incubation
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Primary Antibody:
-
Washing:
-
Wash the samples three to five times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
-
Secondary Antibody:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the samples for 1 hour at room temperature, protected from light.[11]
-
-
Final Washes:
-
Repeat the washing steps as after the primary antibody incubation.
-
Counterstaining and Mounting
-
If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
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Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
Diagram: Standard Immunofluorescence Workflow
References
- 1. Anti-Lewis X Monoclonal Antibody - Amerigo Scientific [amerigoscientific.com]
- 2. sinobiological.com [sinobiological.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. Blocking Strategies for IHC | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. lab.moffitt.org [lab.moffitt.org]
- 12. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 13. scbt.com [scbt.com]
Optimizing Antibody Concentration for Lewis X Flow Cytometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize antibody concentration for Lewis X (CD15) flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is antibody titration crucial for Lewis X flow cytometry?
A1: Antibody titration is the process of determining the optimal concentration of an antibody for staining a specific cell population. This is a critical step for several reasons:
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Optimal Signal-to-Noise Ratio: Titration helps to find the antibody concentration that provides the brightest signal on the positive population while minimizing background staining on the negative population, thus maximizing the signal-to-noise ratio.[1]
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Cost-Effectiveness: It is often possible to use less antibody than recommended by the manufacturer, which can lead to significant cost savings.[2]
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Improved Data Accuracy and Reproducibility: Using a consistent, optimal antibody concentration reduces variability between experiments and ensures more accurate and reproducible results.[2]
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Avoidance of Staining Artifacts: Too much antibody can lead to non-specific binding and increased background fluorescence, while too little antibody will result in a weak signal that is difficult to distinguish from background.[2]
Q2: What is a Stain Index and how is it used in antibody titration?
A2: The Stain Index (SI) is a metric used to quantify the resolution between the positive and negative populations in a flow cytometry experiment. It is calculated using the following formula:
SI = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population)
A higher stain index indicates better separation between the positive and negative populations. During antibody titration, the stain index is calculated for each antibody concentration tested. The optimal antibody concentration is typically the one that yields the highest stain index.[3]
Q3: What are common cell types that express Lewis X (CD15)?
A3: Lewis X, also known as CD15, is primarily expressed on the surface of human granulocytes, including neutrophils and eosinophils. It is also found on some monocytes and can be a marker for certain cancer cells.[4]
Q4: Should I use an isotype control for my Lewis X staining?
A4: While historically used, the utility of isotype controls in flow cytometry is debated. A more robust approach to assess non-specific staining is to use unstained cells as a negative control and to properly titrate your antibody. If you do choose to use an isotype control, it should be of the same immunoglobulin class, subclass, and light chain as your primary anti-Lewis X antibody and used at the same concentration.
Troubleshooting Guide
This guide addresses common issues encountered during Lewis X flow cytometry experiments.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient antibody concentration. | Perform an antibody titration to determine the optimal concentration.[5][6] |
| Low or no expression of Lewis X on the target cells. | Confirm Lewis X expression on your cell type using literature or a positive control cell line. | |
| Improper antibody storage or handling. | Ensure the antibody has been stored according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles.[5][6] | |
| Incorrect laser and filter setup on the flow cytometer. | Verify that the laser and emission filters are appropriate for the fluorochrome conjugated to your anti-Lewis X antibody. | |
| Antigen degradation due to sample preparation. | Use a gentle cell dissociation method if working with adherent cells. Avoid harsh enzymes that may cleave the Lewis X epitope. | |
| High Background Staining | Antibody concentration is too high. | Titrate the antibody to a lower, saturating concentration.[2][3] |
| Inadequate blocking of Fc receptors. | Incubate cells with an Fc blocking reagent prior to staining, especially when working with cells known to express Fc receptors like monocytes and B cells. | |
| Insufficient washing steps. | Increase the number of wash steps after antibody incubation to remove unbound antibody. | |
| Presence of dead cells. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[7] | |
| Autofluorescence of cells. | Include an unstained control to assess the level of autofluorescence. | |
| Poor Resolution Between Positive and Negative Populations | Suboptimal antibody concentration. | Perform a thorough antibody titration and select the concentration with the highest stain index.[3] |
| High background staining. | Refer to the "High Background Staining" section of this guide. | |
| Instrument settings are not optimized. | Adjust the voltage (gain) for the detector to ensure the signal is on scale and well-separated from the electronic noise. | |
| Inappropriate compensation settings (for multicolor experiments). | Perform single-color compensation controls to correctly compensate for spectral overlap. |
Experimental Protocols
Protocol 1: Antibody Titration for Anti-Lewis X
This protocol outlines the steps for determining the optimal concentration of a fluorochrome-conjugated anti-Lewis X antibody.
Materials:
-
Cells known to express Lewis X (e.g., human peripheral blood mononuclear cells or a positive cell line)
-
Fluorochrome-conjugated anti-Lewis X antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (optional, but recommended)
-
96-well U-bottom plate or flow cytometry tubes
-
Flow cytometer
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.
-
Serial Dilution of Antibody: Prepare a series of dilutions of the anti-Lewis X antibody. A common starting point is to use the manufacturer's recommended concentration as the highest point and perform 2-fold serial dilutions for 6-8 points.
-
Cell Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate or into individual flow cytometry tubes. b. (Optional) Add Fc blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C. c. Add the diluted anti-Lewis X antibody to the corresponding wells/tubes. Include an unstained control (cells with no antibody). d. Incubate for 30 minutes at 4°C in the dark.
-
Washing: a. Add 200 µL (for plates) or 2 mL (for tubes) of cold Flow Cytometry Staining Buffer to each sample. b. Centrifuge at 300-400 x g for 5 minutes at 4°C. c. Carefully decant the supernatant. d. Repeat the wash step twice.
-
Data Acquisition: a. Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-400 µL). b. Acquire the samples on a flow cytometer. Collect a sufficient number of events for both the positive and negative populations.
-
Data Analysis: a. Gate on the cell population of interest based on forward and side scatter. b. For each antibody concentration, determine the Median Fluorescence Intensity (MFI) for both the Lewis X-positive and Lewis X-negative populations. c. Calculate the Stain Index (SI) for each concentration. d. Plot the Stain Index versus the antibody concentration to determine the optimal concentration (the peak of the curve).
Illustrative Anti-Lewis X Titration Data
The following table provides an example of data that could be generated from an anti-Lewis X antibody titration experiment.
| Antibody Dilution | Antibody Concentration (µg/mL) | MFI of Negative Population | MFI of Positive Population | Stain Index |
| 1:100 | 10.0 | 150 | 8000 | 130.8 |
| 1:200 | 5.0 | 120 | 7500 | 153.8 |
| 1:400 | 2.5 | 100 | 6800 | 167.5 |
| 1:800 | 1.25 | 90 | 5500 | 150.3 |
| 1:1600 | 0.625 | 85 | 3500 | 94.9 |
| 1:3200 | 0.313 | 80 | 1800 | 47.8 |
| Unstained | 0 | 75 | N/A | N/A |
Note: This is illustrative data. Actual MFI and Stain Index values will vary depending on the antibody clone, fluorochrome, cell type, and instrument used.
Visualizations
Caption: Experimental workflow for antibody titration.
Caption: Troubleshooting decision tree for Lewis X flow cytometry.
References
- 1. Flow Cytometry Antibody Titration Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. umt.edu [umt.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Flow cytometry troubleshooting [assay-protocol.com]
- 7. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Lewis X Staining in Immunohistochemistry (IHC)
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering false positive results in Lewis X (CD15) immunohistochemical staining. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and offer detailed protocols for prevention.
Troubleshooting Guides
High background or non-specific staining can obscure the true localization of Lewis X antigen, leading to misinterpretation of results. This guide provides a systematic approach to identifying and resolving the root causes of false positive staining.
Issue: High Background Staining Across the Entire Tissue Section
Possible Causes and Solutions
| Cause | Solution |
| Primary Antibody Concentration Too High | The concentration of the primary antibody is a critical factor. An excessively high concentration can lead to non-specific binding.[1][2] Action: Perform a titration experiment to determine the optimal antibody concentration.[3] Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:50, 1:100, 1:200). |
| Non-Specific Antibody Binding | Primary or secondary antibodies can bind to tissue components other than the target antigen through hydrophobic and ionic interactions.[3][4] Action: Use a blocking solution such as normal serum from the species in which the secondary antibody was raised.[1][5][6] Alternatively, protein solutions like bovine serum albumin (BSA) or non-fat dry milk can be used.[1] Ensure the blocking step is adequate (e.g., 30-60 minutes at room temperature).[1] |
| Endogenous Enzyme Activity | Tissues can contain endogenous enzymes like peroxidases (common in red blood cells) or alkaline phosphatases, which can react with the chromogenic substrate, leading to false positive signals.[7][8] Action: Quench endogenous peroxidase activity by treating the tissue with a hydrogen peroxide (H₂O₂) solution (e.g., 3% H₂O₂ in methanol (B129727) or water) before primary antibody incubation.[9][10] For alkaline phosphatase, levamisole (B84282) can be used as an inhibitor.[5][7] |
| Endogenous Biotin (B1667282) | If using a biotin-based detection system (e.g., Avidin-Botin Complex - ABC), endogenous biotin present in tissues like the liver and kidney can be a significant source of non-specific staining.[5][11][12] Action: Perform an avidin (B1170675)/biotin blocking step before primary antibody incubation.[10][11] This involves sequential incubation with avidin and then biotin to block all endogenous biotin. |
| Issues with Washing Steps | Insufficient washing between incubation steps can lead to the retention of unbound antibodies, contributing to high background.[1] Action: Ensure thorough and consistent washing with an appropriate buffer (e.g., PBS or TBS) containing a gentle detergent like Tween-20 (0.05%).[3] |
| Over-development of Chromogen | Allowing the chromogenic reaction to proceed for too long can result in a strong background signal.[3] Action: Monitor the color development under a microscope and stop the reaction by rinsing with buffer as soon as the specific staining is evident. |
Issue: Staining in the Negative Control (No Primary Antibody)
Staining in the negative control, where the primary antibody is omitted, strongly indicates that the secondary antibody or the detection system is the source of the non-specific signal.[1]
Possible Causes and Solutions
| Cause | Solution |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with endogenous immunoglobulins present in the tissue.[1] Action: Use a pre-adsorbed secondary antibody that has been purified to remove cross-reacting antibodies. Ensure the blocking serum is from the same species as the secondary antibody.[1][13] |
| Non-Specific Binding of Secondary Antibody | The secondary antibody itself may be binding non-specifically to the tissue. Action: Increase the stringency of the washing steps. Consider including a detergent like Tween-20 in the wash buffers.[3] Optimize the concentration of the secondary antibody by performing a titration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected localization of this compound, and how can I differentiate it from false positive staining?
The this compound is typically localized to the cell membrane.[1] In normal epithelial tissues, its expression is often restricted to the secretory borders. However, in many carcinomas, it is highly expressed over the entire cell surface.[1] True positive staining should appear as distinct membrane staining. Diffuse cytoplasmic or nuclear staining is more likely to be non-specific background.[1]
Q2: How can I confirm if my tissue has high endogenous peroxidase activity?
To test for endogenous peroxidase activity, incubate a rehydrated tissue section with the DAB substrate directly, without any antibody incubations.[6] If a brown color develops, it indicates the presence of endogenous peroxidases that need to be blocked.
Q3: When should I be concerned about endogenous biotin?
Endogenous biotin can be a problem when using detection systems that rely on the avidin-biotin interaction, such as ABC or LSAB methods.[5] Tissues like the kidney, liver, and spleen have high levels of endogenous biotin.[11] To check for endogenous biotin, you can incubate a tissue section (after deparaffinization and rehydration) with streptavidin-HRP followed by the DAB substrate. The appearance of a brown stain indicates the presence of endogenous biotin.
Q4: Can the antigen retrieval method contribute to false positives?
Yes, overly harsh antigen retrieval methods can damage tissue morphology and expose non-specific epitopes, potentially leading to increased background staining.[1] It is important to optimize the antigen retrieval protocol (both heat-induced and proteolytic-induced methods) for the specific antibody and tissue being used.
Q5: My primary antibody is a monoclonal. Does that prevent false positives?
While monoclonal antibodies are highly specific to a single epitope, this does not completely eliminate the possibility of false positives. Non-specific binding can still occur due to factors unrelated to the antibody's specific epitope recognition, such as hydrophobic or ionic interactions with other tissue components.[4] Therefore, all the standard precautions for preventing non-specific staining should still be followed.
Experimental Protocols
Protocol 1: Endogenous Peroxidase Blocking
-
Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections.
-
Wash the slides in distilled water.
-
Incubate the sections in a 3% hydrogen peroxide (H₂O₂) solution in methanol or distilled water for 15-30 minutes at room temperature.[9]
-
Rinse the slides thoroughly with wash buffer (e.g., PBS or TBS).
-
Proceed with the standard IHC staining protocol (e.g., blocking with normal serum).
Protocol 2: Endogenous Biotin Blocking
This procedure should be performed after antigen retrieval and before the primary antibody incubation.[11]
-
Following antigen retrieval, rinse the sections with wash buffer.
-
Incubate the sections with an avidin solution for 15 minutes at room temperature in a humidified chamber.[11]
-
Briefly rinse the sections with wash buffer.
-
Incubate the sections with a biotin solution for 15 minutes at room temperature in a humidified chamber.[11]
-
Rinse the sections thoroughly with wash buffer.
-
Proceed with the protein blocking step and primary antibody incubation.
Protocol 3: Normal Serum Blocking for Non-Specific Binding
-
After antigen retrieval and any necessary endogenous enzyme or biotin blocking, wash the sections with buffer.
-
Gently blot the excess buffer from around the tissue section.
-
Apply a blocking solution of 5-10% normal serum from the species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-mouse secondary antibody).[1] The serum should be diluted in a buffer like TBS.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[1]
-
Gently blot the excess blocking solution from the slides. Do not rinse.
-
Immediately apply the diluted primary antibody and proceed with the incubation.
Visualizations
Caption: A logical workflow for troubleshooting false positive IHC staining.
Caption: Mechanism of action for blocking non-specific antibody binding.
References
- 1. benchchem.com [benchchem.com]
- 2. aplm [aplm.kglmeridian.com]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. Basics of the Blocking Step in IHC [nsh.org]
- 6. biossusa.com [biossusa.com]
- 7. qedbio.com [qedbio.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 12. Methods to Block Endogenous Detection | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
cross-reactivity of anti-Lewis X antibodies with other glycans
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential cross-reactivity of anti-Lewis X antibodies with other glycan structures. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for validating antibody specificity.
Frequently Asked Questions (FAQs)
Q1: What is Lewis X and why is antibody specificity a concern?
The Lewis X (LeX) antigen, also known as CD15 or Stage-Specific Embryonic Antigen-1 (SSEA-1), is a trisaccharide glycan (Galβ1-4[Fucα1-3]GlcNAc). It plays a role in various biological processes, including cell adhesion and differentiation, and is a known marker for certain stem cells and cancer cells. Due to its structural similarity to other Lewis antigens and related glycans, anti-Lewis X antibodies can exhibit cross-reactivity, leading to inaccurate experimental results.
Q2: Which glycans are most likely to cross-react with anti-Lewis X antibodies?
Anti-Lewis X antibodies may cross-react with other glycans that share structural motifs. The most common cross-reactive structures include:
-
Lewis A (LeA): A structural isomer of Lewis X.
-
Lewis Y (LeY): A difucosylated antigen that contains the Lewis X structure.
-
Sialyl-Lewis X (sLeX): Lewis X with a terminal sialic acid residue.
-
Dimeric Lewis X: A structure containing two Lewis X motifs.
The degree of cross-reactivity can vary significantly depending on the specific antibody clone and the experimental conditions.
Q3: Is there quantitative data available on the cross-reactivity of specific anti-Lewis X antibody clones?
| Glycan | Relative Reactivity (compared to Sialyl-Lewis X) |
| Dimeric Lewis X | 29x higher |
| Lewis A-Lewis X | 12x higher |
| Lacto-N-hexose | 6x higher |
| Lewis A | 4x higher |
Data from a study on anti-sialyl-Lewis X antibody clone 258-12767 illustrates the potential for cross-reactivity with related glycan structures.[1]
Given the potential for such variability, it is crucial to experimentally validate the specificity of your particular anti-Lewis X antibody clone in the context of your specific application.
Understanding the Structural Basis for Cross-Reactivity
The potential for cross-reactivity arises from the shared structural elements among Lewis antigens. The following diagram illustrates the structures of Lewis X and related glycans.
Caption: Structural similarities of Lewis X and related glycans.
Troubleshooting Guides
Immunohistochemistry (IHC) / Immunofluorescence (IF)
Issue: High background or non-specific staining
This can manifest as diffuse staining of tissues expected to be negative or incorrect subcellular localization.
Caption: Troubleshooting high background in IHC/IF.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Perform a titration of your anti-Lewis X antibody to find the optimal concentration that maximizes signal-to-noise ratio. |
| Ineffective blocking | Increase the concentration (e.g., 5-10%) or incubation time of the blocking serum. Ensure the serum is from the same species as the secondary antibody. Consider trying alternative blocking agents like Bovine Serum Albumin (BSA). |
| Secondary antibody non-specific binding | Run a control slide with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody. |
| Primary antibody cross-reactivity | If the above steps do not resolve the issue, the primary antibody may be cross-reacting with other glycans in the tissue. Validate the antibody's specificity using the protocols below. |
Flow Cytometry
Issue: Positive staining in negative control cell lines or unexpected cell populations
This can lead to incorrect gating and inaccurate quantification of Lewis X-positive cells.
Caption: Troubleshooting non-specific staining in flow cytometry.
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Titrate the anti-Lewis X antibody to determine the optimal concentration. |
| Fc receptor binding | If working with immune cells (e.g., monocytes, B cells), pre-incubate with an Fc receptor blocking reagent. |
| Dead cells | Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis. |
| Antibody cross-reactivity | Stain a panel of cell lines with known glycan expression profiles (including Lewis X-negative and Lewis A/Y-positive lines). If unexpected staining persists, further validation is required. |
Experimental Protocols for Specificity Validation
It is highly recommended to validate the specificity of your anti-Lewis X antibody. Below are detailed protocols for key validation experiments.
Glycan Array Analysis
This is the most comprehensive method to determine the binding profile of an anti-glycan antibody against a large number of different glycan structures.
Caption: Glycan array experimental workflow.
Methodology:
-
Array Preparation: Utilize a commercially available or custom-printed glycan microarray that includes Lewis X, Lewis A, Lewis Y, sialyl-Lewis X, and other relevant glycan structures.
-
Blocking: Block the microarray slide according to the manufacturer's instructions to prevent non-specific binding. This typically involves incubation with a protein-based blocking buffer.
-
Antibody Incubation: Dilute the anti-Lewis X antibody to a working concentration (typically 1-10 µg/mL) in a suitable binding buffer. Apply the antibody solution to the microarray and incubate.
-
Washing: Wash the slide thoroughly to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody that is specific for the isotype of your anti-Lewis X antibody.
-
Final Washes: Perform final washes to remove unbound secondary antibody.
-
Scanning and Analysis: Scan the microarray using a suitable fluorescence scanner. Quantify the fluorescence intensity of each spot to determine the binding of the anti-Lewis X antibody to each glycan on the array.
Competitive ELISA
This method can be used to assess the relative affinity of your antibody for Lewis X versus other potentially cross-reactive glycans.
Methodology:
-
Coating: Coat a 96-well ELISA plate with a Lewis X-conjugated protein (e.g., LeX-BSA) and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Competition: In a separate plate, pre-incubate a constant, sub-saturating concentration of your anti-Lewis X antibody with increasing concentrations of a soluble competitor glycan (e.g., Lewis A, Lewis Y). Also, include a control with no competitor.
-
Incubation: Transfer the antibody-competitor mixtures to the LeX-coated plate and incubate.
-
Washing: Wash the plate to remove unbound antibodies.
-
Detection: Add an HRP-conjugated secondary antibody, incubate, and wash.
-
Substrate Addition: Add a TMB substrate and stop the reaction with a stop solution.
-
Analysis: Read the absorbance at 450 nm. A decrease in signal in the presence of the competitor glycan indicates cross-reactivity. The degree of signal reduction is proportional to the affinity of the antibody for the competitor glycan.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity, allowing for a quantitative comparison of the antibody's interaction with different glycans.
Methodology:
-
Chip Preparation: Immobilize a high-purity Lewis X-conjugated molecule onto a sensor chip. In a separate flow cell, immobilize a potentially cross-reactive glycan (e.g., Lewis Y-conjugate). A reference flow cell should be prepared without any immobilized glycan.
-
Analyte Injection: Prepare a series of dilutions of your anti-Lewis X antibody. Inject the antibody solutions over all flow cells, starting from the lowest concentration.
-
Data Acquisition: Monitor the binding in real-time as an increase in response units (RU).
-
Regeneration: After each injection, regenerate the sensor chip surface to remove the bound antibody.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the interaction with each glycan. A lower KD value indicates a higher affinity. By comparing the KD values for Lewis X and other glycans, you can quantify the degree of cross-reactivity.
References
Technical Support Center: Antigen Retrieval for Lewis X (CD15) in FFPE Tissues
Welcome to the technical support center for the immunohistochemical detection of Lewis X, also known as CD15, in formalin-fixed, paraffin-embedded (FFPE) tissues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their antigen retrieval protocols and achieving reliable staining results.
Frequently Asked Questions (FAQs)
Q1: What is antigen retrieval and why is it necessary for Lewis X staining in FFPE tissues?
Antigen retrieval is a critical step in immunohistochemistry (IHC) that unmasks epitopes that have been altered by formalin fixation.[1][2] Formalin creates protein cross-links that can obscure the Lewis X antigen, preventing antibody binding and leading to weak or false-negative staining.[2] Antigen retrieval methods, such as Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER), break these cross-links, restoring the antigen's three-dimensional structure and allowing for effective antibody recognition.[3]
Q2: Which antigen retrieval method is generally recommended for Lewis X?
For most antibodies targeting Lewis X (CD15), Heat-Induced Epitope Retrieval (HIER) is the recommended method.[3][4] Specifically, using a high pH buffer, such as Tris-EDTA (pH 9.0), has been shown to be effective for many primary antibodies.[5] Some antibody manufacturers recommend specific HIER solutions, for instance, an EDTA-based solution with a high pH for 20-30 minutes.[4]
Q3: Can I use Proteolytic-Induced Epitope Retrieval (PIER) for Lewis X?
While HIER is more commonly used, PIER, which involves enzymatic digestion with proteases like trypsin or proteinase K, can be an alternative.[3] However, PIER is a harsher method that can potentially damage tissue morphology or the epitope itself.[3][6] It is generally recommended to try HIER first, and if optimal staining is not achieved, then PIER can be tested.[3][6]
Q4: What is the optimal pH for the antigen retrieval buffer for Lewis X?
While the optimal pH can be antibody-dependent, a high pH buffer (around pH 8.0-9.0) is often recommended for this compound retrieval.[5][7][8] Buffers such as Tris-EDTA (pH 9.0) or EDTA (pH 8.0) are commonly used and have been shown to provide good results for many antibodies.[2][5] Citrate buffer at pH 6.0 is another common HIER buffer, but for some antigens, higher pH buffers yield stronger staining.[2][7]
Q5: My negative control slide shows positive staining. What should I do?
Staining in the negative control (where the primary antibody is omitted) suggests non-specific binding of the secondary antibody or other detection reagents. To troubleshoot this, ensure that the blocking step is adequate and that the secondary antibody is not cross-reacting with the tissue. Using a serum from the same species as the secondary antibody for blocking is recommended.[9][10]
Troubleshooting Guide
Weak or No Staining
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antigen Retrieval | - Optimize HIER conditions: Test different antigen retrieval buffers (e.g., Citrate pH 6.0, EDTA pH 8.0, Tris-EDTA pH 9.0).- Adjust heating time and temperature: Increase the duration or temperature of heating within the recommended range (e.g., 95-100°C for 20-40 minutes for water bath/microwave). A pressure cooker can be used for more robust retrieval.[1]- Consider adding 10% glycerol (B35011) to your Tris-EDTA buffer, as this has been shown to enhance antigen retrieval for some antibodies.[5] |
| Incorrect Primary Antibody Dilution | - Perform a titration of the primary antibody to determine the optimal concentration.[9][11] |
| Antibody Incompatibility | - Ensure the primary antibody is validated for use in FFPE tissues.[10]- Check that the secondary antibody is appropriate for the primary antibody's host species.[10] |
| Tissue Drying Out | - It is crucial to keep the tissue sections moist throughout the entire staining procedure, especially after antigen retrieval.[1][9] |
| Inadequate Deparaffinization | - Ensure complete removal of paraffin (B1166041) by using fresh xylene and sufficient incubation times.[1] |
High Background Staining
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | - Optimize blocking: Increase the concentration or incubation time of the blocking serum. Use a serum from the same species as the secondary antibody.[9][11]- Adjust primary antibody concentration: A high concentration of the primary antibody can lead to non-specific binding.[11] |
| Endogenous Enzyme Activity | - If using an HRP-conjugated detection system, quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation.[12] |
| Over-retrieval | - Excessive antigen retrieval can expose non-specific epitopes. Reduce the heating time or temperature, or use a milder retrieval buffer. |
| Issues with Washing Steps | - Ensure thorough and consistent washing between antibody incubation steps to remove unbound antibodies.[10] |
Data Presentation
Recommended HIER Protocols for Lewis X (CD15)
| Buffer | pH | Heating Method | Temperature | Duration | Notes |
| Tris-EDTA | 9.0 | Microwave/Water Bath | 95-100°C | 20-30 minutes | Often provides robust staining for many antibodies. The addition of 10% glycerol may enhance retrieval.[5] |
| EDTA | 8.0 | Microwave/Water Bath | 95-100°C | 20 minutes | A good alternative to Tris-EDTA.[2][8] |
| Citrate Buffer | 6.0 | Microwave/Water Bath | 95-100°C | 20 minutes | A commonly used buffer, but may be less effective than high pH buffers for some Lewis X antibodies.[12][13] |
Recommended PIER Protocol for Lewis X (CD15)
| Enzyme | Concentration | Incubation Temperature | Duration | Notes |
| Trypsin | 0.05% | 37°C | 10-20 minutes | Can be effective but may damage tissue morphology. Optimize incubation time carefully.[14] |
| Proteinase K | 20 µg/mL | 37°C | 10-15 minutes | Another option for enzymatic retrieval.[14] |
Experimental Protocols
Heat-Induced Epitope Retrieval (HIER) Protocol (Microwave Method)
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.[14]
-
-
Antigen Retrieval:
-
Place slides in a Coplin jar containing the chosen antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).
-
Heat in a microwave oven until the solution begins to boil.
-
Reduce power and maintain a sub-boiling temperature (around 95°C) for 20 minutes. Do not allow the solution to boil vigorously or evaporate completely.[1][12]
-
-
Cooling:
-
Remove the Coplin jar from the microwave and allow the slides to cool in the buffer at room temperature for at least 20 minutes.[12]
-
-
Washing:
-
Rinse slides with a wash buffer (e.g., PBS or TBS).
-
The slides are now ready for the blocking step of the IHC protocol.
-
Proteolytic-Induced Epitope Retrieval (PIER) Protocol
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for HIER.
-
-
Enzymatic Digestion:
-
Warm the protease solution (e.g., 0.05% Trypsin in PBS) to 37°C.
-
Cover the tissue sections with the pre-warmed enzyme solution.
-
Incubate in a humidified chamber at 37°C for 10-20 minutes. The optimal time should be determined empirically.[14]
-
-
Stopping the Reaction:
-
Rinse the slides thoroughly with cold running tap water or a wash buffer to stop the enzymatic reaction.
-
-
Washing:
-
Wash the slides with a wash buffer (e.g., PBS or TBS).
-
The slides are now ready for the blocking step of the IHC protocol.
-
Visualizations
Caption: General workflow for Lewis X immunohistochemistry in FFPE tissues.
Caption: Basic troubleshooting logic for common Lewis X IHC staining issues.
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. genomeme.ca [genomeme.ca]
- 5. Improved multiplex immunohistochemistry for immune microenvironment evaluation of mouse formalin-fixed paraffin-embedded tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. The Basic Truth: Antigen Retrieval Solutions and pH - Biocare Medical [biocare.net]
- 8. [Effects of different pH values of fixatives and antigen retrieval buffers on immunohistochemical staining] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.cap.org [documents.cap.org]
- 10. bosterbio.com [bosterbio.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Chromogenic Immunohistochemistry (IHC) Paraffin Protocol: Novus Biologicals [novusbio.com]
- 13. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Lewis X Immunohistochemistry
This guide provides detailed information, troubleshooting tips, and protocols for researchers selecting a secondary antibody for the immunohistochemical (IHC) detection of the Lewis X antigen.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it important in research?
The Lewis X (LeX) antigen, also known as Sialyl-Lewis X (sLeX) or CD15s, is a tetrasaccharide carbohydrate found on the surface of cells.[1] It plays a crucial role in cell-to-cell recognition processes, including the inflammatory response where it helps mediate the extravasation of leukocytes.[1] Its expression is often altered in various carcinomas, making it a significant biomarker in cancer research.
Q2: Why is the choice of secondary antibody so critical for a successful Lewis X IHC experiment?
The secondary antibody is fundamental to the indirect detection method commonly used in IHC. It binds to the primary antibody that is already attached to the this compound. The choice of secondary antibody is critical for:
-
Signal Amplification: Multiple secondary antibodies can bind to a single primary antibody, significantly amplifying the detection signal, which is especially useful if Lewis X is not abundantly present.[2]
-
Specificity and Low Background: A high-quality, specific secondary antibody prevents non-specific binding to other tissue components, ensuring that the signal you see is genuinely from the this compound.[3] This reduces background noise and makes results easier to interpret.
-
Flexibility: Using secondary antibodies allows for greater experimental flexibility. The same primary antibody can be used with different secondary antibodies conjugated to various enzymes or fluorophores, depending on the desired detection method.[2]
Q3: What are the primary factors to consider when selecting a secondary antibody for Lewis X IHC?
There are several key factors to ensure compatibility and specificity:
-
Host Species Compatibility: The secondary antibody must be raised against the host species of your primary anti-Lewis X antibody. For example, if your primary antibody was made in a mouse, you must use an anti-mouse secondary antibody (e.g., Goat Anti-Mouse IgG).[2][4][5][6][7]
-
Isotype Specificity: Ensure the secondary antibody recognizes the specific isotype (e.g., IgG, IgM) of your primary antibody.[4][5] Most primary antibodies are IgG, so an anti-IgG secondary is common.
-
Conjugate Type: The choice of conjugate depends on your detection method. For brightfield microscopy, use an enzyme conjugate like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP).[6][7] For fluorescence microscopy, use a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488, FITC).[6]
-
Cross-Adsorption (Pre-adsorption): To minimize background staining, it is highly recommended to use a secondary antibody that has been "cross-adsorbed" or "pre-adsorbed". This purification step removes antibodies that might cross-react with immunoglobulins from the species of your tissue sample.[4][6][8]
Q4: Should I use a whole IgG or a fragment (F(ab')2) secondary antibody?
The choice depends on your tissue type.
-
Whole IgG antibodies are standard and work well for most applications.
-
F(ab')2 fragments are smaller and lack the Fc region.[2][6] They are ideal for staining tissues rich in Fc receptors (e.g., spleen, lymph nodes, blood vessels) to prevent non-specific binding and reduce background.[2][8] Their smaller size can also improve tissue penetration.[2][6]
Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems related to secondary antibody selection and use in Lewis X IHC.
Problem 1: High Background Staining
High background staining can obscure the specific signal, making interpretation difficult.[9]
| Potential Cause | Recommended Solution |
| Non-specific binding of the secondary antibody. | Run a negative control using only the secondary antibody. If staining occurs, the secondary is binding non-specifically.[4][9] Switch to a secondary antibody that has been pre-adsorbed against the species of your tissue sample.[4][10] Also, ensure you are using a blocking serum from the same species in which the secondary antibody was raised.[9][10] |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to find the optimal dilution. A higher dilution (lower concentration) often reduces background while maintaining a strong specific signal.[4][11][12] |
| Insufficient blocking. | Increase the blocking incubation time or change the blocking reagent.[9] Common blockers include normal serum (from the secondary antibody host species) or a protein solution like Bovine Serum Albumin (BSA).[10][11] |
| Endogenous enzyme activity (for HRP/AP systems). | If you see background staining with an enzyme-conjugated secondary, it may be due to endogenous peroxidases or phosphatases in the tissue.[13] Quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation.[4][13] For AP systems, use levamisole (B84282) to block endogenous alkaline phosphatase.[4][13] |
Problem 2: Weak or No Signal
This is a frequent issue where the target antigen is not visible.[11]
| Potential Cause | Recommended Solution |
| Primary and secondary antibodies are incompatible. | Double-check that the secondary antibody is raised against the host species and isotype of your primary anti-Lewis X antibody.[4][5] For example, a mouse primary antibody requires an anti-mouse secondary.[5] |
| Inactive secondary antibody or detection system. | Ensure antibodies have been stored correctly and are within their expiration date.[12] Test the detection system independently to confirm its activity.[11] For fluorescent secondaries, protect them from light.[14] |
| Secondary antibody concentration is too low. | The antibody may be too dilute. Perform a titration experiment to find the optimal concentration, starting with the manufacturer's recommended range.[11][12] |
| Insufficient signal amplification. | If the this compound is expressed at low levels, you may need to amplify the signal.[4] Consider using a biotinylated secondary antibody followed by a streptavidin-HRP complex, or a more sensitive polymer-based detection system.[6][8] |
| Suboptimal antigen retrieval. | The Lewis X epitope may be masked by formalin fixation. Ensure you are using the correct antigen retrieval method (heat-induced or enzymatic) as recommended for your primary antibody.[11] |
Troubleshooting Data Summary
| Problem | Primary Cause Related to 2° Ab | Key Solution | Control Experiment |
| High Background | Non-specific binding | Use a pre-adsorbed 2° antibody | "Secondary only" control |
| Weak/No Signal | Incompatible 2° antibody | Verify host species & isotype match | Positive tissue control |
| Weak/No Signal | Insufficient 2° antibody concentration | Titrate 2° antibody dilution | Positive tissue control |
| High Background | 2° antibody concentration too high | Titrate 2° antibody dilution | "Secondary only" control |
Diagrams
Logical Workflow for Secondary Antibody Selection
This diagram outlines the decision-making process for choosing the correct secondary antibody.
Caption: Decision tree for selecting a secondary antibody.
Indirect IHC Staining Principle
This diagram illustrates how the primary and secondary antibodies work together to detect the this compound.
Caption: Antibody binding cascade in indirect IHC.
General Experimental Protocol for Lewis X IHC-P
This protocol provides a general workflow for immunohistochemical staining of Lewis X on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: Optimization of incubation times, dilutions, and antigen retrieval is critical and should be determined by the end-user.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
-
Endogenous Peroxidase Quenching Solution (3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBS)
-
Primary Antibody (e.g., Mouse anti-Lewis X) diluted in antibody diluent
-
Secondary Antibody (e.g., Goat anti-Mouse IgG-HRP) diluted in antibody diluent
-
DAB Substrate-Chromogen System
-
Hematoxylin Counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
This step is crucial for unmasking the Lewis X epitope.[11]
-
Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., 10mM Citrate, pH 6.0) at 95-100°C for 10-20 minutes.[14]
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).[14]
-
Rinse slides with Wash Buffer (2 times, 5 min).
-
-
Quenching of Endogenous Peroxidase:
-
Incubate sections in 3% H₂O₂ solution for 10 minutes to block endogenous peroxidase activity.[14]
-
Rinse with Wash Buffer (2 times, 5 min).
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Apply the diluted primary anti-Lewis X antibody to cover the tissue section.
-
Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[14]
-
Rinse with Wash Buffer (3 times, 5 min).
-
-
Secondary Antibody Incubation:
-
Apply the diluted enzyme-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse with Wash Buffer (3 times, 5 min).
-
-
Signal Detection:
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing thoroughly with distilled water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[14]
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Visualization:
-
Observe the staining under a brightfield microscope. Specific Lewis X staining will appear as a brown precipitate, while nuclei will be blue.
-
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. How to choose the right secondary antibody? | Proteintech Group [ptglab.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bma.ch [bma.ch]
- 5. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Beginner’s Guide to Immunohistochemistry 2: Choosing a Secondary Antibody - Nordic Biosite [nordicbiosite.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. How to Choose a Secondary Antibody [sigmaaldrich.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 12. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 13. qedbio.com [qedbio.com]
- 14. 8vr.d73.myftpupload.com [8vr.d73.myftpupload.com]
Technical Support Center: Multicolor Flow Cytometry with Lewis X
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing multicolor flow cytometry for the analysis of the Lewis X antigen. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common compensation and staining challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lewis X and on which cells is it typically expressed?
A1: Lewis X (Lex), also known as CD15 or SSEA-1, is a carbohydrate antigen involved in various cell adhesion processes. In the context of flow cytometry, it is commonly identified on the surface of human leukocytes. Its expression is abundant on polymorphonuclear leukocytes (PMNs) and monocytes. A subpopulation of natural killer (NK) cells and T cells may also express Lewis X, often at lower levels.[1] This variable expression pattern is a key consideration when designing multicolor panels and compensation strategies.
Q2: I am observing dim staining for Lewis X. What are the possible causes and solutions?
A2: Dim staining of Lewis X can be a significant challenge. Here are some common causes and troubleshooting steps:
-
Low Antigen Density: Certain cell populations naturally express low levels of Lewis X. To overcome this, it is crucial to select a bright fluorochrome for your anti-Lewis X antibody.[2][3] Refer to fluorochrome brightness charts to choose a fluorophore with a high staining index.
-
Suboptimal Antibody Titration: Using too little or too much antibody can result in weak signal or high background, respectively. Always perform a thorough titration of your anti-Lewis X antibody to determine the optimal concentration for your specific cell type and experimental conditions.
-
Reagent Integrity: Ensure your antibody has been stored correctly, protected from light, and is within its expiration date. Tandem dyes are particularly susceptible to degradation, which can lead to reduced brightness.[4]
-
Instrument Settings: Inadequate photomultiplier tube (PMT) voltages can lead to poor resolution of dim signals. Optimize PMT settings for each fluorochrome in your panel.
Q3: How do I choose the right fluorochrome for my anti-Lewis X antibody in a multicolor panel?
A3: The choice of fluorochrome is critical, especially given the variable expression of Lewis X.
-
For low Lewis X expression: Prioritize bright fluorochromes such as Phycoerythrin (PE) or Allophycocyanin (APC) to maximize the signal-to-noise ratio.[3][5]
-
Minimize Spectral Overlap: When building your panel, use online spectra viewers to select fluorochromes with minimal emission overlap to reduce the need for extensive compensation.[6]
-
Consider Tandem Dyes with Caution: While tandem dyes expand multicolor panel options, they can be prone to degradation and lot-to-lot variability, leading to compensation issues.[7][8] If using a tandem dye for Lewis X, ensure you use the same lot for both your experimental samples and your single-stain compensation controls.
Q4: I am seeing high non-specific background staining with my anti-Lewis X antibody. How can I reduce it?
A4: Non-specific binding can be a common issue, particularly with antibodies against carbohydrate antigens. Here are some strategies to minimize it:
-
Fc Receptor Blocking: Monocytes and other myeloid cells express Fc receptors that can non-specifically bind antibodies. Pre-incubate your cells with an Fc blocking reagent to prevent this.[9][10]
-
Proper Antibody Titration: Using an excessive concentration of antibody is a frequent cause of non-specific binding.
-
Include a Viability Dye: Dead cells are "sticky" and can non-specifically bind antibodies, leading to false positives. Always include a viability dye to exclude dead cells from your analysis.
-
Washing Steps: Ensure adequate washing steps after antibody incubation to remove unbound antibodies.
-
Use of Isotype Controls: While their use is debated, isotype controls can sometimes help to assess the level of non-specific binding of your antibody.[10][11][12][13][14] However, they should not be used to set positive gates.
Troubleshooting Guides
Problem 1: Difficulty in compensating for a dim Lewis X signal.
Logical Workflow for Troubleshooting Dim Lewis X Compensation
Caption: Troubleshooting workflow for dim Lewis X compensation.
-
Issue: The positive population in your single-stain control for Lewis X is too dim to set accurate compensation.
-
Solution:
-
Use Compensation Beads: Instead of cells, use antibody-capture beads for your single-stain Lewis X control. Beads provide a bright, consistent positive signal, which is ideal for accurately calculating the spillover matrix, especially for dimly expressed antigens.[15]
-
Optimize PMT Voltages: Ensure the voltage for the detector measuring your Lewis X fluorochrome is set optimally to maximize the resolution between the negative and positive populations without amplifying the background noise excessively.
-
Switch to a Brighter Fluorochrome: If you are using cells for compensation and the staining remains dim, consider switching your anti-Lewis X antibody conjugate to one with a brighter fluorochrome.
-
Problem 2: Spectral overlap from a tandem dye into the Lewis X channel.
Workflow for Managing Tandem Dye Spillover
Caption: Workflow for addressing tandem dye spillover.
-
Issue: A tandem dye in your panel is spilling over significantly into the channel you are using to detect Lewis X, making it difficult to accurately identify the Lewis X positive population.
-
Solution:
-
Lot-to-Lot Consistency: Tandem dyes can have significant lot-to-lot variability. Ensure that the single-stain control for the tandem dye is from the exact same vial and lot as the one used in your multicolor experiment.[4]
-
Fluorescence-Minus-One (FMO) Control: Prepare an FMO control for the Lewis X channel. This control contains all the antibodies in your panel except for the anti-Lewis X antibody. The FMO control will reveal the extent of the spillover from the other fluorochromes into the Lewis X channel, allowing you to set a more accurate gate for your Lewis X positive population.
-
Check for Tandem Dye Degradation: Tandem dyes are sensitive to light and fixation.[3] If you observe excessive spillover into the donor fluorochrome's channel, it may indicate degradation. Use a fresh vial of the tandem dye conjugate and protect it from light.
-
Experimental Protocols
Protocol: Single-Stain Compensation Control for Lewis X using Compensation Beads
This protocol is recommended when dealing with low or unknown expression levels of Lewis X.
Materials:
-
Antibody-capture compensation beads (e.g., anti-mouse Ig, κ)
-
Anti-human Lewis X (CD15) antibody conjugated to your fluorochrome of choice
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometry tubes
Methodology:
-
Vortex the compensation beads thoroughly to ensure a single-cell suspension.
-
Add one drop of the positive capture beads and one drop of the negative beads (or as per the manufacturer's instructions) to a flow cytometry tube.
-
Add the titrated amount of your anti-Lewis X antibody to the tube.
-
Vortex gently and incubate for 15-30 minutes at room temperature, protected from light.
-
Add 2 mL of FACS buffer to the tube and centrifuge at 300-400 x g for 5 minutes.
-
Decant the supernatant and resuspend the bead pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL).
-
The beads are now ready for acquisition on the flow cytometer to set the compensation for the Lewis X channel.
Data Presentation: Fluorochrome Brightness and Spectral Overlap Considerations
When designing a multicolor panel including Lewis X, consider the relative brightness of available fluorochromes and their potential for spectral overlap.
| Fluorochrome | Relative Brightness | Excitation Laser | Emission (nm) | Potential for Spillover into... |
| FITC | Moderate | Blue (488 nm) | 519 | PE channel |
| PE | Very Bright | Blue (488 nm) or Yellow-Green (561 nm) | 578 | PE-Texas Red, PE-Cy5 channels |
| APC | Bright | Red (633 nm) | 660 | APC-Cy7 channel |
| PerCP-Cy5.5 | Moderate | Blue (488 nm) | 695 | PE-Cy7 channel |
| Brilliant Violet 421™ | Very Bright | Violet (405 nm) | 421 | Brilliant Violet 510™ channel |
This table provides a general guide. The actual brightness and spillover will depend on the specific instrument configuration and antibody conjugate.
Note: For Lewis X, which can have low expression on certain cell types, selecting a fluorochrome from the "Bright" or "Very Bright" category is highly recommended. Always check the specific excitation and emission spectra for your chosen fluorochromes using an online spectral analyzer to predict and minimize spectral overlap in your panel.
References
- 1. Human CD15/Lewis X Antibody MAB7368: R&D Systems [rndsystems.com]
- 2. Fluorochrome Selection | CYM [cytometry.mlsascp.com]
- 3. pathology.medicine.uiowa.edu [pathology.medicine.uiowa.edu]
- 4. agilent.com [agilent.com]
- 5. biossusa.com [biossusa.com]
- 6. Flow Cytometry Dye Selection Tips [sigmaaldrich.com]
- 7. Tandem dyes: Stability in cocktails and compensation considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can I set up compensation for tandem dyes in flow cytometry? | AAT Bioquest [aatbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. When To Use (And Not Use) Flow Cytometry Isotype Controls - ExpertCytometry [expertcytometry.com]
- 12. Isotype controls: what, why and when? | labclinics.com [labclinics.com]
- 13. Flow Cytometry Isotype Control Setup [elabscience.com]
- 14. youtube.com [youtube.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Non-Specific Binding of Lewis X Antibodies in Cell Sorting
Welcome to the technical support center for troubleshooting issues related to the non-specific binding of Lewis X (CD15) antibodies in cell sorting and flow cytometry experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Lewis X antibody cell sorting?
A1: Non-specific binding occurs when a Lewis X antibody attaches to cells that do not express the Lewis X antigen, or to unintended targets on the cell surface.[1] This can happen through various mechanisms, including interactions with Fc receptors, hydrophobic or ionic forces, and binding to other structurally similar glycans.[1][2] This phenomenon can lead to high background signals, false-positive results, and inaccurate cell sorting.[1]
Q2: What are the primary causes of non-specific binding of Lewis X antibodies?
A2: Several factors can contribute to the non-specific binding of antibodies:
-
Fc Receptor Binding: Immune cells like monocytes, macrophages, and B cells express Fc receptors that can bind the Fc region of the Lewis X antibody non-specifically.[1][3][4]
-
High Antibody Concentration: Using an excessive concentration of the primary antibody increases the likelihood of low-affinity, non-specific interactions.[2][3]
-
Cell Viability Issues: Dead cells are prone to "sticky" non-specific antibody binding, partly due to exposed DNA.[2][3]
-
Presence of Other Glycans: Antibodies may cross-react with structurally similar glycan epitopes present on the cell surface.[5]
-
Inadequate Blocking: Failure to properly block non-specific binding sites on the cells can lead to high background fluorescence.[1]
Q3: Why is it important to use isotype controls?
A3: Isotype controls are essential for determining the level of non-specific background staining caused by the antibody's Fc region binding to Fc receptors on the cell surface.[6] They have the same isotype (e.g., IgM, IgG2a) as the primary antibody but lack specificity for the target antigen.[7] This helps in setting appropriate gates for positive and negative populations during flow cytometry analysis.[6] However, it's important to note that isotype controls can also bind non-specifically and may not always be a perfect representation of non-specific binding.[8]
Troubleshooting Guide
This guide provides systematic steps to identify and mitigate non-specific binding of Lewis X antibodies in your cell sorting experiments.
Issue: High background staining or false-positive populations
High background fluorescence across your entire cell population or the appearance of a false-positive population can obscure your true results.
References
- 1. benchchem.com [benchchem.com]
- 2. sanguinebio.com [sanguinebio.com]
- 3. cytometry.org [cytometry.org]
- 4. Fc Blocking | McGovern Medical School [med.uth.edu]
- 5. Immunological Outcomes of Antibody Binding to Glycans Shared Between Microorganisms and Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 8. fcslaboratory.com [fcslaboratory.com]
Technical Support Center: Validating the Specificity of a New Lewis X Antibody
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of a new Lewis X (LeX) antibody.
Frequently Asked Questions (FAQs)
Q1: What are the initial screening steps to assess the specificity of my new Lewis X antibody?
A1: Initial screening should involve a multi-pronged approach to build confidence in your antibody's specificity. Key recommended techniques include ELISA, Western Blotting, and Flow Cytometry using well-characterized positive and negative control cell lines.
Q2: Which cell lines are recommended as positive and negative controls for Lewis X expression?
A2: Selecting appropriate cell lines is critical for accurate validation. Based on published literature, here are some commonly used cell lines:
| Cell Line | Cancer Type | Lewis X Expression Level | Reference |
| HL-60 | Promyelocytic Leukemia | High | [1] |
| MCF-7 | Breast Cancer | Variable/Low | [2][3] |
| Colon Cancer Cell Lines | Colon | Generally High | [2] |
| Human Granulocytes | N/A (Primary Cells) | High | [1] |
| Normal Breast Tissue | N/A (Tissue) | Negative |
Note: It is crucial to independently verify the Lewis X expression status of your specific cell line stocks, as expression levels can vary.
Q3: How can I definitively prove my antibody is specific to the Lewis X glycan and not a related structure?
A3: For definitive specificity assessment, two advanced methods are highly recommended:
-
Glycan Array: This high-throughput method screens your antibody against a large panel of diverse glycan structures.[4][5][6] A truly specific Lewis X antibody should show strong binding to Lewis X and minimal to no binding to other related Lewis antigens (e.g., Lewis A, Lewis Y, sialyl Lewis X) or other glycans.
-
Knockout (KO) Cell Lines: Using CRISPR/Cas9-engineered cell lines that lack the gene responsible for Lewis X synthesis (e.g., a fucosyltransferase) provides the most definitive negative control.[3][7][8][9] A specific antibody will show a strong signal in the wild-type parental cell line and no signal in the knockout cell line.[8][9]
Troubleshooting Guides
High Background in Immunohistochemistry (IHC)
Problem: I am observing high background staining in my IHC experiments, making it difficult to interpret the results.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal concentration that provides a strong signal with minimal background. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA, 10% normal goat serum).[10] |
| Non-specific Secondary Antibody Binding | Use a pre-adsorbed secondary antibody and run a "secondary antibody only" control.[10][11] |
| Endogenous Peroxidase Activity | Ensure adequate quenching of endogenous peroxidases with a fresh hydrogen peroxide solution.[12][13] |
Unexpected Bands in Western Blot
Problem: My Western Blot shows multiple bands in addition to the expected high molecular weight smear typical for glycoproteins.
Possible Causes and Solutions:
| Cause | Solution |
| Antibody Cross-reactivity | Test the antibody on lysates from Lewis X-negative and knockout cell lines. A specific antibody should only show bands in the positive control.[3][9] |
| Proteolytic Degradation | Ensure the use of a fresh protease inhibitor cocktail during sample preparation.[14] |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding.[11] |
Experimental Protocols & Workflows
Glycan Array Analysis Workflow
A glycan array is a powerful tool for determining the fine specificity of a carbohydrate-binding antibody.[6] The workflow involves immobilizing a diverse library of glycans on a slide and probing with the labeled antibody.[6]
Caption: Workflow for assessing antibody specificity using a glycan array.
Interpreting the Data:
| Binding Profile | Interpretation |
| Strong signal only for Lewis X structures | High Specificity |
| Signal for Lewis X and other Lewis antigens | Cross-reactivity |
| Widespread, low-level signal | Non-specific binding |
Knockout Cell Line Validation Workflow for Western Blot
This workflow provides a definitive assessment of antibody specificity by comparing its reactivity between a wild-type (WT) cell line and its corresponding knockout (KO) counterpart.[8][9]
Caption: Workflow for antibody validation using knockout cell lines by Western Blot.
Expected Results:
| Sample | Expected Result | Interpretation of Specificity |
| Wild-Type Lysate | Strong band/smear at high MW | Antibody recognizes the target antigen. |
| Knockout Lysate | No band/smear | Antibody is specific for the target antigen. |
Detailed Protocol: Flow Cytometry for Cell Surface Lewis X Detection
This protocol outlines the steps for staining cell surface Lewis X for analysis by flow cytometry.
Materials:
-
Lewis X positive and negative cell lines
-
New Lewis X primary antibody
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
Isotype control antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Preparation: Harvest cells and wash once with cold Flow Cytometry Staining Buffer. Adjust cell density to 1 x 10^6 cells/mL.[15]
-
Staining: Aliquot 100 µL of cell suspension into flow cytometry tubes. Add the predetermined optimal concentration of the new Lewis X antibody or the isotype control.[15]
-
Incubation: Incubate for 30 minutes on ice, protected from light.[15]
-
Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.[15]
-
Secondary Antibody Staining (if applicable): If the primary antibody is not conjugated, resuspend the cell pellet in 100 µL of the fluorochrome-conjugated secondary antibody at its optimal dilution. Incubate for 30 minutes on ice in the dark.
-
Final Washes: Repeat the wash step (step 4) twice.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and analyze on a flow cytometer.[15]
Lewis Antigen Biosynthesis Pathway
Understanding the biosynthesis of Lewis antigens is crucial for interpreting cross-reactivity data. Lewis X is synthesized by the action of fucosyltransferases.
Caption: Simplified biosynthesis pathway of Lewis X and Sialyl Lewis X.
References
- 1. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Multidimensional Glycan Arrays for Enhanced Antibody Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan Microarray based Detection Service - Creative Biolabs [creative-biolabs.com]
- 6. Exploring the specificities of glycan-binding proteins using glycan array data and the GlycoSearch software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 9. selectscience.net [selectscience.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 14. origene.com [origene.com]
- 15. benchchem.com [benchchem.com]
issues with enzymatic digestion for Lewis X analysis
Welcome to the Technical Support Center for Enzymatic Glycan Analysis. This guide provides detailed troubleshooting advice and protocols specifically for researchers encountering issues with the enzymatic digestion for Lewis X (LeX) and sialyl Lewis X (sLeX) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the Lewis X antigen and why is its analysis important?
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a carbohydrate structure present on the surface of cells as a terminal motif on glycoproteins and glycolipids.[1][2] Its sialylated form, sialyl Lewis X (sLeX), is crucial for cell-to-cell recognition, particularly in processes like leukocyte homing during inflammation and cancer metastasis.[3][4][5] Accurate analysis of LeX and sLeX is vital for understanding these biological processes and for the development of diagnostics and therapeutics.
Q2: Why is enzymatic digestion necessary for Lewis X analysis?
Enzymatic digestion is a critical step to release glycan structures, like Lewis X, from their protein or lipid carriers. This release is essential for subsequent analytical techniques such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC). Specific enzymes are used to cleave the glycans from the protein backbone (e.g., PNGase F for N-linked glycans) or to sequentially remove terminal monosaccharides (e.g., sialidase, fucosidase) to confirm the structure.[1][6]
Q3: What are the key enzymes used in Lewis X analysis?
The primary enzymes include:
-
Peptide-N-Glycosidase F (PNGase F): Releases entire N-linked glycan chains from glycoproteins.[7]
-
Sialidase (Neuraminidase): Removes terminal sialic acid residues, which is necessary for analyzing the underlying sLeX structure.[6]
-
α1-3/4 Fucosidase: Removes fucose residues, a key component of the Lewis X determinant.
-
Endo-β-galactosidase: Cleaves internal poly-N-acetyllactosamine (poly-LacNAc) chains, which can often carry the Lewis X motif.[6][8][9]
Troubleshooting Guide: Enzymatic Digestion Issues
This section addresses common problems encountered during the enzymatic release and analysis of Lewis X-containing glycans.
Problem 1: Incomplete or no N-glycan release with PNGase F.
-
Possible Cause 1: Steric Hindrance. The glycosylation site on the native protein may be inaccessible to the enzyme.
-
Solution: Denature the glycoprotein (B1211001) before digestion. This is a crucial step for efficient cleavage.[10] Most protocols recommend heating the sample with a detergent like SDS, followed by the addition of a non-ionic detergent (e.g., NP-40 or Triton X-100) to sequester the SDS, which would otherwise inhibit PNGase F.[7][11][12] For particularly resistant proteins, pre-digestion with a protease like trypsin can improve accessibility.[13]
-
-
Possible Cause 2: Inhibitory Reaction Components. The buffer composition may be inhibiting the enzyme.
-
Possible Cause 3: Resistant Glycan Structure. The glycan contains a core fucose linked α1-3 to the innermost GlcNAc.
-
Solution: PNGase F cannot cleave N-glycans with α1-3 core fucosylation, which is common in plant and insect glycoproteins.[10][13] In this rare case for mammalian samples, PNGase A is required. However, be aware that PNGase A activity can be blocked by the presence of sialic acid on the N-glycan.[7][15]
-
Problem 2: My glycoprotein still runs as a broad smear on an SDS-PAGE gel after PNGase F treatment.
-
Possible Cause: Presence of Poly-N-acetyllactosamine (poly-LacNAc) Chains or O-linked Glycans.
-
Solution: The smearing may be due to long, repeating poly-LacNAc chains which are heterogeneous in length.[6] Treat the sample with endo-β-galactosidase , which cleaves these internal repeating units.[8][16] Note that this enzyme's activity can be hindered by branching on the glycan chain.[8][17] If the protein is heavily O-glycosylated (e.g., a mucin), PNGase F will have no effect. There is no universal enzyme for removing all O-linked glycans; chemical methods like β-elimination are typically required.[1]
-
Problem 3: Incomplete removal of terminal sugars (sialic acid or fucose).
-
Possible Cause 1: Incorrect Enzyme Specificity. The enzyme used may not recognize the specific linkage of the sugar.
-
Solution: Sialic acids can be linked in various ways (α2-3, α2-6, α2-8).[1] The sLeX structure specifically contains an α2-3 linkage.[3] Use a broad-specificity sialidase, such as the one from Arthrobacter ureafaciens, which cleaves all common sialic acid linkages.[6] Similarly, ensure your fucosidase is active against the α1-3 linkage present in the Lewis X structure.[1]
-
-
Possible Cause 2: Interference from Other Modifications.
Problem 4: Mass spectrometry signal is poor or shows contamination.
-
Possible Cause: Interfering Buffer Components.
-
Solution: Non-volatile salts, detergents, and polymers like PEG can interfere with mass spectrometry.[20] Ensure your sample preparation includes a cleanup step (e.g., C18 solid-phase extraction) to remove these contaminants before MS analysis. Use MS-compatible reagents and volatile buffers like ammonium (B1175870) bicarbonate whenever possible.[14][21]
-
Enzyme Digestion Conditions
The following table summarizes typical reaction conditions for key enzymes used in Lewis X analysis. Note that optimal conditions may vary by manufacturer and substrate.
| Enzyme | Source Organism | Optimal pH | Incubation Temp. | Key Activators / Inhibitors |
| PNGase F | Elizabethkingia miricola | 7.5 - 8.6 | 37°C | Inhibited by SDS. Requires a non-ionic detergent (NP-40, Triton X-100) if SDS is used for denaturation.[7][11][12] |
| Sialidase | Arthrobacter ureafaciens | 5.0 - 6.0 | 37°C | Broad specificity for α2-3, α2-6, and α2-8 linkages.[6] |
| α1-3 Fucosidase | Varies | 4.5 - 6.5 | 37°C | Specificity can be affected by nearby sulfation or sialylation.[18] |
| Endo-β-galactosidase | Bacteroides fragilis | 5.8 | 37°C | Cleaves unbranched poly-LacNAc.[8][16] Inhibited by branching. [17] |
Experimental Protocols
Protocol: Stepwise Enzymatic Digestion for N-Glycan Analysis of a Sialyl Lewis X-Carrying Glycoprotein
This protocol describes the release of N-glycans and the sequential removal of terminal monosaccharides to confirm the sLeX structure.
1. Denaturation of the Glycoprotein a. In a microcentrifuge tube, combine up to 50 µg of your glycoprotein sample with deionized water to a final volume of 12 µl.[14] b. Add 1 µl of 5% SDS and 1 µl of 1M DTT.[14] c. Heat the sample at 95-100°C for 5-10 minutes to denature the protein.[11][14] d. Cool the sample to room temperature.
2. N-Glycan Release with PNGase F a. To the denatured sample, add 2 µl of a 10X reaction buffer (e.g., 0.5M sodium phosphate, pH 7.5).[14] b. Add 2 µl of 10% NP-40 (or Triton X-100). This step is critical to counteract SDS inhibition. [11][14] c. Add 2 µl of PNGase F (e.g., 10,000 units/ml).[14] d. Incubate the reaction at 37°C for 1-3 hours. For native (non-denatured) proteins, incubation may need to be extended to 18-24 hours with a higher enzyme concentration.[11][14]
3. Exoglycosidase Digestion (Sequential) Note: It is recommended to split the PNGase F-treated sample into aliquots to test different enzyme combinations as controls. a. Sialidase Digestion: To an aliquot of the released glycans, add a broad-spectrum sialidase according to the manufacturer's protocol. Incubate at 37°C for 1-2 hours. This will remove terminal sialic acids. b. Fucosidase Digestion: To another aliquot (or the sialidase-treated sample), add an α1-3 fucosidase. Incubate at 37°C for 1-2 hours. c. Combined Digestion: A third aliquot can be treated with a cocktail of sialidase and fucosidase to observe the complete removal of the sLeX epitope.
4. Sample Cleanup for Mass Spectrometry a. After digestion, purify the released glycans from enzymes, detergents, and salts using a suitable method, such as solid-phase extraction with a graphitized carbon column. b. The purified glycans can then be derivatized (e.g., permethylation) to improve ionization efficiency and analyzed by mass spectrometry.[1]
Visualizations
Workflow and Pathway Diagrams
Caption: General workflow for N-glycan release and analysis of Lewis X.
Caption: Troubleshooting flowchart for incomplete PNGase F digestion.
Caption: Simplified biosynthetic pathway for the Sialyl this compound.
References
- 1. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 2. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 5. Altered expression of Sialyl Lewis X in experimental models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endoglycosidase and Glycoamidase Release of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Deglycosylating N-Linked Glycans [sigmaaldrich.com]
- 8. Endo-Beta-Galactosidase - Amerigo Scientific [amerigoscientific.com]
- 9. Endo-Beta-Galactosidase • QA-Bio • Cleaves Internal β(1-4) Galactose [qa-bio.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Do I Need to Trypsin Digest Before Releasing IgG Glycans With PNGase-F? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. Endo-β-galactosidase digestion - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. [Endo-β-galactosidase digestion]:Glycoscience Protocol Online Database [jcggdb.jp]
- 18. Sialidases and fucosidases of Akkermansia muciniphila are crucial for growth on mucin and nutrient sharing with mucus-associated gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: Cryopreservation and Lewis X Antigen Detection
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential effects of cryopreservation on the detection of the Lewis X antigen. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is it important?
The Lewis X (Lex) antigen, also known as CD15s or SSEA-1, is a carbohydrate antigen expressed on the surface of various cells, including leukocytes and some cancer cells.[1] It is a tetrasaccharide that plays a crucial role in cell-to-cell recognition, inflammation, and immune responses by mediating the adhesion of leukocytes to the vascular endothelium.[2][3] Furthermore, aberrant expression of Lewis X and its sialylated form, Sialyl Lewis X, is associated with tumor progression and metastasis, making it a significant biomarker in cancer research.[1][4]
Q2: How can cryopreservation affect the detection of the this compound?
Cryopreservation can significantly alter the cell surface, potentially impacting the detection of antigens like Lewis X. As a carbohydrate antigen, Lewis X is part of the glycocalyx, a dense layer of glycoproteins and glycolipids on the cell surface. The freeze-thaw process can cause damage to this glycocalyx, leading to several issues:
-
Loss of Antigen: The physical stress of ice crystal formation and osmotic changes can strip away or damage the glycoproteins and glycolipids carrying the Lewis X epitope.[5]
-
Epitope Masking: Cryopreservation can induce conformational changes in the proteins that present the this compound, making the epitope inaccessible to antibodies.
-
Alterations in Glycosylation: Studies have shown that cryopreservation can alter the glycan profiles of cells.[6][7] This could potentially affect the enzymes that synthesize the this compound, leading to reduced expression. For instance, cryopreservation has been shown to cause the loss of sialic acid on sperm, a key component of the related Sialyl this compound.[5]
Q3: Are there any general best practices for cryopreserving cells to maintain this compound integrity?
While specific protocols should be optimized for each cell type, some general best practices can help minimize damage to cell surface antigens like Lewis X:
-
Use of Cryoprotectants: Employ cryoprotective agents (CPAs) like dimethyl sulfoxide (B87167) (DMSO) or sugars (e.g., trehalose, glucose) to reduce ice crystal formation and osmotic stress.[8][9][10]
-
Controlled-Rate Freezing: A slow, controlled cooling rate allows for gradual dehydration of the cells, minimizing intracellular ice formation.
-
Proper Thawing Technique: Rapid thawing in a 37°C water bath is crucial to reduce the time cells are exposed to damaging conditions.
-
Post-Thaw Recovery: Allowing cells a recovery period in culture after thawing may help restore some cell surface markers, though this can vary.
Troubleshooting Guides
Flow Cytometry
Issue: Decreased or no Lewis X signal in cryopreserved cells compared to fresh cells.
| Potential Cause | Troubleshooting Steps |
| Loss of this compound from the cell surface | - Optimize the cryopreservation protocol by testing different cryoprotectants and concentrations.[8][9]- Minimize the number of freeze-thaw cycles. |
| Epitope masking | - Try a different anti-Lewis X antibody clone that recognizes a different epitope.- Include a brief incubation with a gentle enzyme (e.g., neuraminidase if detecting a non-sialylated form) to potentially unmask the epitope, but this requires careful validation. |
| Antibody titration issues | - Re-titrate the anti-Lewis X antibody on cryopreserved cells, as the optimal concentration may differ from that for fresh cells.[11] |
| Cell viability | - Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies.[12] |
| Instrument settings | - Optimize flow cytometer voltage settings to ensure proper detection of both bright and dim signals.[11] |
Immunohistochemistry (IHC) on Frozen Tissues
Issue: Weak or absent Lewis X staining in cryopreserved tissue sections.
| Potential Cause | Troubleshooting Steps |
| Antigen degradation during storage or thawing | - Ensure tissues are stored at -80°C or in liquid nitrogen for long-term preservation.- Allow slides to air dry thoroughly before fixation and staining to improve tissue adherence.[13] |
| Fixation issues | - Over-fixation can mask the epitope. Reduce the fixation time or try a less harsh fixative like acetone (B3395972) for a shorter duration.[14]- For some antigens, post-fixation of cryosections is preferred over pre-fixation of the tissue block. |
| Epitope masking due to cryopreservation | - Implement an antigen retrieval step. While often associated with formalin-fixed paraffin-embedded tissues, mild heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer at a lower temperature might be beneficial for frozen sections. This needs careful optimization to avoid tissue damage.[15] |
| Inadequate antibody penetration | - Ensure tissue sections are of optimal thickness (typically 5-10 µm).- Include a permeabilization step with a detergent like Triton X-100 if the antibody is expected to bind to intracellular domains of a transmembrane protein carrying the this compound.[14] |
| Non-specific background staining | - Use a blocking serum from the same species as the secondary antibody to reduce non-specific binding.[14][16]- Ensure adequate washing steps between antibody incubations.[16] |
Data Presentation
Due to the variability in cryopreservation effects, it is crucial to empirically determine the impact on Lewis X detection for your specific cell type and protocol. Use the following table to compare your results between fresh and cryopreserved samples.
Table 1: Comparison of this compound Detection in Fresh vs. Cryopreserved Samples
| Parameter | Fresh Samples | Cryopreserved Samples | Fold Change |
| Cell Viability (%) | |||
| % Lewis X Positive Cells (Flow Cytometry) | |||
| Mean Fluorescence Intensity (MFI) of Lewis X (Flow Cytometry) | |||
| Staining Intensity (IHC Score: 0-3+) | |||
| % Stained Area (IHC) |
Experimental Protocols
Protocol 1: Flow Cytometry Staining for Lewis X on Fresh vs. Cryopreserved Cells
-
Cell Preparation:
-
Fresh Cells: Prepare a single-cell suspension from your tissue or cell culture.
-
Cryopreserved Cells: Thaw cells rapidly in a 37°C water bath. Slowly dilute the cells in pre-warmed culture medium and centrifuge to remove the cryoprotectant. Resuspend in fresh medium and allow a recovery period if necessary.
-
-
Staining:
-
Wash cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate cells with an anti-Lewis X antibody (or isotype control) at the predetermined optimal concentration for 30 minutes at 4°C, protected from light.
-
Wash the cells twice to remove unbound antibody.
-
If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C.
-
Wash twice.
-
-
Analysis:
-
Resuspend cells in a buffer containing a viability dye.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events.
-
Gate on viable, single cells to analyze Lewis X expression.
-
Protocol 2: Immunohistochemistry for Lewis X on Cryopreserved Tissue
-
Tissue Sectioning:
-
Section cryopreserved tissue blocks at 5-10 µm thickness using a cryostat.
-
Mount sections on positively charged slides and allow them to air dry.
-
-
Fixation:
-
Fix the sections in cold acetone for 10 minutes or 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., PBS with 5% normal serum from the secondary antibody host species and 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the anti-Lewis X primary antibody at its optimal dilution overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash sections with PBS.
-
Incubate with a labeled secondary antibody for 1 hour at room temperature.
-
Wash and develop the signal using a suitable chromogen (e.g., DAB) or mount with a fluorescent mounting medium.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) (for chromogenic detection).
-
Dehydrate, clear, and mount the slides.
-
Visualizations
Caption: Workflow for comparing Lewis X detection in fresh vs. cryopreserved samples.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. [Structures, synthesis and functions of sialyl Le(a)/sialyl Le(x) antigens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of cryopreservation on the glycan profile of Symbiodiniaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of sugar molecules on the cryopreservation of mouse spermatogonial stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose-Enhanced Cryopreservation of hCAR-T Cells: Improved Recovery and Reduced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose-Enhanced Cryopreservation of hCAR-T Cells: Improved Recovery and Reduced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. 10 Tips to Optimize Clinical Flow Cytometry | Technology Networks [technologynetworks.com]
- 13. Immunohistochemistry-Frozen Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Immunohistochemistry Frozen Section Troubleshooting | IHC-FR | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
Technical Support Center: Lewis X Epitope Integrity in Cell Fixation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the impact of cell fixation methods on the integrity of the Lewis X (also known as CD15 or SSEA-1) epitope, a crucial carbohydrate antigen in cell-to-cell recognition, inflammation, and cancer biology.[1] This guide offers troubleshooting advice and frequently asked questions to help you optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when fixing cells for Lewis X epitope detection?
The primary challenge is to preserve the cell's morphology and the structural integrity of the Lewis X epitope simultaneously.[2] Lewis X is a carbohydrate moiety, and its presentation on glycoproteins and glycolipids can be sensitive to the chemical and physical alterations induced by fixation.[3][4] The choice of fixative can significantly impact the accessibility of the epitope to antibodies, potentially leading to false-negative results or quantification errors.[5][6]
Q2: How do different types of fixatives affect the Lewis X epitope?
Fixatives are generally categorized into two main types: cross-linking agents and precipitating/denaturing agents. Each has a different mechanism of action that can affect the Lewis X epitope differently.
-
Cross-linking Fixatives (e.g., Paraformaldehyde, Formaldehyde): These agents form covalent bonds between molecules, creating a stable, cross-linked network of proteins.[7] This method is excellent for preserving cellular structure. However, extensive cross-linking can mask the Lewis X epitope, making it inaccessible to the antibody.[6] In such cases, an antigen retrieval step may be necessary.
-
Precipitating/Denaturing Fixatives (e.g., Methanol (B129727), Acetone): These organic solvents work by dehydrating the cell, which denatures and precipitates proteins.[2][8] This can be advantageous for some epitopes by exposing them for antibody binding. However, these fixatives also dissolve lipids, which can disrupt cell membranes where Lewis X-containing glycolipids reside.[7][9] This can lead to a loss of the epitope or altered localization.
Q3: Is there a universally recommended fixation method for the Lewis X epitope?
No single fixation method is ideal for all applications and cell types.[2] The optimal method must be determined empirically based on your specific experimental goals, the cell type being studied, and the antibody clone used. For flow cytometry, low concentrations of paraformaldehyde (PFA) (e.g., 0.5-1%) for a short duration at a low temperature are often a good starting point as this can preserve cell structure without excessive cross-linking.[10] For immunocytochemistry, a comparative analysis of different fixatives is recommended.
Q4: Can the order of fixation and antibody labeling affect the results?
Yes, the order of operations can significantly impact the detection of glycan epitopes like Lewis X.[3] Chemical fixation can alter the mobility and organization of glycans on the cell surface.[3] It is crucial to be consistent with your protocol. Some studies suggest that labeling with antibodies before fixation can sometimes yield different results compared to the more common practice of fixing before labeling.[5] However, the latter is generally preferred to prevent antibody-induced redistribution of the target antigen.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of the Lewis X epitope after cell fixation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Epitope Masking: The cross-linking action of PFA or formaldehyde (B43269) may be hiding the Lewis X epitope.[6] 2. Epitope Destruction: Harsh fixation with organic solvents (methanol/acetone) may have extracted glycolipids carrying the Lewis X epitope.[2][7] 3. Suboptimal Antibody Concentration: The primary antibody concentration may be too low. 4. Over-fixation: The duration of fixation may be too long, leading to excessive cross-linking.[12] | 1. Implement Antigen Retrieval: If using a cross-linking fixative, consider a heat-induced epitope retrieval (HIER) step with a citrate (B86180) buffer.[2] 2. Optimize Fixative: Test a milder fixation protocol, such as 1% PFA for 10-15 minutes at room temperature.[10][13] Alternatively, compare with a cold methanol fixation. 3. Titrate Antibody: Perform a titration experiment to determine the optimal concentration of your anti-Lewis X antibody. 4. Reduce Fixation Time: Decrease the incubation time with the fixative.[12] |
| High Background/Non-specific Staining | 1. Inadequate Blocking: Non-specific binding sites on the cells may not be sufficiently blocked. 2. Antibody Cross-reactivity: The primary or secondary antibody may be binding to other cellular components. 3. Cell Autofluorescence: Aldehyde fixatives can increase the natural fluorescence of cells.[8] | 1. Optimize Blocking: Increase the concentration or duration of the blocking step. Use a blocking buffer containing normal serum from the same species as the secondary antibody.[13] 2. Run Controls: Always include a secondary antibody-only control and an isotype control to assess non-specific binding.[12] 3. Use Quenching Agents: After aldehyde fixation, you can treat cells with a quenching agent like glycine (B1666218) to reduce autofluorescence.[14] |
| Inconsistent Staining Patterns | 1. Different Fixation Methods: Using different fixation protocols between experiments will likely lead to varied results.[15] 2. Cell Health: The physiological state of the cells can affect antigen expression. | 1. Standardize Protocol: Use a consistent, optimized fixation protocol for all related experiments. 2. Ensure Healthy Cell Culture: Use cells from a consistent passage number and ensure they are healthy and in the desired growth phase before fixation. |
Summary of Fixation Method Effects on Lewis X Epitope
The following table summarizes the general effects of common fixation methods on the integrity and detection of the Lewis X epitope. The optimal choice will always be application-dependent.
| Fixation Method | Mechanism | Pros for Lewis X Detection | Cons for Lewis X Detection | Best Suited For |
| Paraformaldehyde (PFA) / Formaldehyde | Cross-linking | - Excellent preservation of cell morphology.[2] - Preserves membrane integrity, retaining glycolipids.[7] | - Can mask the Lewis X epitope through protein cross-linking.[6] - May require antigen retrieval.[2] - Can induce autofluorescence.[8] | Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow Cytometry (at low concentrations). |
| Methanol (cold) | Precipitating / Denaturing | - Permeabilizes the cell membrane, allowing antibody access without detergents.[2][12] - Can sometimes enhance antibody binding by denaturing surrounding proteins. | - Disrupts lipid membranes, potentially leading to the loss of glycolipid-associated Lewis X.[2][7] - Can alter cell morphology.[10] | Immunocytochemistry (ICC), particularly for some cytoplasmic or nuclear antigens. Use with caution for membrane-associated glycans. |
| Acetone (cold) | Precipitating / Denaturing | - Strong permeabilizing agent.[2] | - Severely extracts lipids, posing a high risk to the integrity of glycolipid-associated Lewis X.[2] - Can cause significant changes in cell morphology. | Generally less recommended for sensitive, membrane-associated carbohydrate epitopes. |
| PFA followed by Methanol | Combination | - PFA initially stabilizes the cellular structure.[8] - Methanol then permeabilizes for antibody access. | - Combines the risks of epitope masking from PFA and lipid extraction from methanol. | Applications requiring both structural preservation and strong permeabilization. Requires careful optimization. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation for Immunocytochemistry
This protocol is a good starting point for preserving cell morphology while detecting the Lewis X epitope.
Materials:
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercially available ampules)
-
Blocking Buffer (e.g., PBS with 5% Normal Goat Serum and 0.1% Triton X-100 for permeabilization if needed)
-
Primary Antibody (anti-Lewis X)
-
Fluorophore-conjugated Secondary Antibody
-
Mounting Medium with DAPI
Procedure:
-
Culture cells on coverslips or in chamber slides to 60-80% confluency.[13]
-
Gently wash the cells three times with PBS.[13]
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[13]
-
Wash the cells three times with PBS for 5 minutes each.[13]
-
Optional Permeabilization: If your antibody targets an intracellular domain or if you are co-staining for an intracellular protein, incubate with a permeabilization buffer (e.g., 0.2% Triton X-100 in PBS) for 10 minutes.[12]
-
Incubate with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[13]
-
Dilute the primary anti-Lewis X antibody in the blocking buffer and incubate overnight at 4°C in a humidified chamber.[13]
-
Wash the cells three times with PBS for 5 minutes each.[13]
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslip onto a microscope slide using a mounting medium containing DAPI.[13]
-
Seal the edges and allow to dry before imaging.[13]
Protocol 2: Cold Methanol Fixation for Immunocytochemistry
This protocol is an alternative that permeabilizes the cells but should be used with caution due to its effects on lipids.
Materials:
-
Phosphate Buffered Saline (PBS)
-
100% Methanol (pre-chilled at -20°C)
-
Blocking Buffer (e.g., PBS with 5% Normal Goat Serum)
-
Primary Antibody (anti-Lewis X)
-
Fluorophore-conjugated Secondary Antibody
-
Mounting Medium with DAPI
Procedure:
-
Culture cells on coverslips or in chamber slides.
-
Gently wash the cells three times with PBS.
-
Aspirate the PBS and add pre-chilled (-20°C) 100% methanol.
-
Incubate for 10 minutes at -20°C.[11]
-
Wash the cells three times with PBS for 5 minutes each at room temperature.
-
Proceed with the blocking and antibody incubation steps as described in Protocol 1 (steps 6-12), typically without a separate permeabilization agent in the blocking buffer.
Visualizations
Caption: Experimental workflow for cell fixation and immunolabeling of the Lewis X epitope.
Caption: A logical guide to troubleshooting common issues in Lewis X immunostaining.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. Fixation Strategies and Formulations | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Spin-labeling Insights into How Chemical Fixation Impacts Glycan Organization on Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major glycan structure underlying expression of the Lewis X epitope in the developing brain is O-mannose-linked glycans on phosphacan/RPTPβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of fixation on quantification of the expression of leucocyte function-associated surface antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Tissue Fixatives on Morphology and Antibody-based Protein Profiling in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized protocols for isolation, fixation, and flow cytometric characterization of leukocytes in ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. BestProtocols: ICC Formaldehyde Fixed Cells—Indirect Method | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Preparing fixed cells for immunofluorescence [protocols.io]
- 15. methanol vs paraformaldehyde fixation [groups.google.com]
Validation & Comparative
Lewis X vs. Sialyl Lewis X in Colon Cancer: A Comparative Analysis for Researchers
A comprehensive guide to the expression, prognostic significance, and functional roles of Lewis X and sialyl Lewis X carbohydrate antigens in colorectal carcinoma.
This guide provides a detailed comparison of Lewis X (LeX) and sialyl Lewis X (sLeX) expression in the context of colon cancer, tailored for researchers, scientists, and drug development professionals. By synthesizing experimental data, this document aims to clarify the distinct and overlapping roles of these two critical carbohydrate antigens in cancer progression and metastasis.
Expression and Prognostic Significance
Both Lewis X and sialyl Lewis X are frequently overexpressed in colorectal cancer tissues compared to normal colonic mucosa.[1][2] However, their clinical implications differ, with sialyl Lewis X expression being more consistently and strongly associated with a malignant phenotype and poorer patient outcomes.
Numerous studies have demonstrated that the presence of sLeX on the surface of colon cancer cells is a significant indicator of tumor aggressiveness.[3][4][5] Its expression is correlated with increased tumor invasion, lymph node metastasis, and the development of distant metastases, particularly to the liver.[5][6] This is primarily attributed to its role as a ligand for E-selectin, which is expressed on endothelial cells, facilitating the adhesion of circulating tumor cells to the blood vessel walls—a critical step in the metastatic cascade.[7][8][9]
Lewis X, while also associated with a poor prognosis, has shown a more variable correlation in some studies.[10] However, its expression has been identified as an independent prognostic factor in colorectal carcinoma.[10] The sialylated form, sLeX, generally exhibits a stronger correlation with metastatic potential and reduced patient survival.[3][10]
Quantitative Comparison of Expression and Prognostic Value
| Antigen | Expression in Colon Carcinoma (Approximate %) | Correlation with Advanced Stage | Correlation with Metastasis | Correlation with Poor Survival | Hazard Ratio (HR) for Poor Survival |
| Lewis X (LeX) | 65.4%[10] | Yes[10] | Yes[10] | Yes[10] | 12.76 (Stage I/IV), 0.63 (Stage II), 1.69 (Stage III)[10] |
| Sialyl Lewis X (sLeX) | 32.4% - 75.3%[6][10] | Yes[3][5][10] | Yes[3][5][6] | Yes[3][4][5][10] | 2.90[10] |
Functional Roles in Colon Cancer Progression
The primary mechanism by which sLeX contributes to colon cancer metastasis is through its interaction with E-selectin on endothelial cells.[7][8] This adhesion is a crucial initiating step for the extravasation of tumor cells from the bloodstream into distant organs.[7] The interaction between sLeX on cancer cells and E-selectin on the endothelium activates signaling pathways within the cancer cells that can promote cell motility and invasion.[11]
Down-regulation of sLeX expression in colon cancer cell lines has been shown to reduce their binding to selectins and decrease their metastatic potential.[12] Conversely, forcing the expression of sLeX antigens increases adhesion to selectins in vitro and enhances metastatic ability in vivo.[12]
References
- 1. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. Involvement of carbohydrate antigen sialyl Lewis(x) in colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical value of carbohydrate antigens, sialyl Lewis-x and sialyl Lewis-a in gastrointestinal cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased expression of sialyl Lewisx antigen correlates with poor survival in patients with colorectal carcinoma: clinicopathological and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sialyl-lewis-x antigen immunoreaction of colorectal-cancer and its relationship to hematogenous metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C2-O-sLeX Glycoproteins Are E-Selectin Ligands that Regulate Invasion of Human Colon and Hepatic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on mechanism of Sialy Lewis-X antigen in liver metastases of human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of E-selectin on endothelial cells of small veins in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of Lewis(a), sialyl Lewis(a), Lewis(x) and sialyl Lewis(x) antigens as prognostic factors in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Sialyl Lewis Antigen Expression in Colon Cancer Cells by Sialidase NEU4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
functional differences between Lewis X and Lewis Y antigens in adhesion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between Lewis X (LeX) and Lewis Y (LeY) antigens, with a specific focus on their roles in cell adhesion. The information presented is supported by experimental data to aid in research and the development of novel therapeutic strategies targeting these carbohydrate antigens.
Introduction to Lewis Antigens
Lewis antigens are fucosylated oligosaccharides present on the surface of various cell types as glycolipids or glycoproteins.[1] They are involved in numerous biological processes, including cell-cell recognition, immune responses, and cancer progression.[2][3] Lewis X (LeX), also known as CD15 or SSEA-1, and Lewis Y (LeY), also known as CD174, are two prominent members of this family.[2][4] While structurally related, they exhibit distinct functional roles, particularly in mediating cell adhesion, which has significant implications in both normal physiology and disease, especially cancer metastasis.[5]
Functional Differences in Adhesion
The primary functional distinction between LeX and LeY in adhesion lies in their preferred ligands and the resulting cellular interactions. LeX, and more notably its sialylated form, sialyl Lewis X (sLeX), is a well-established ligand for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin).[6][7] This interaction is crucial for the initial tethering and rolling of leukocytes on the vascular endothelium during inflammation and is exploited by cancer cells to facilitate extravasation and metastasis.[4][8]
Lewis Y, on the other hand, is not a primary ligand for selectins. Its role in adhesion is more complex and often involves the modulation of other cell surface receptors, such as integrins and growth factor receptors.[9] LeY can influence cell-cell and cell-matrix adhesion, contributing to tumor cell aggregation and invasion.[9][10]
Quantitative Data on Adhesion and Expression
Direct quantitative comparisons of the binding affinities of LeX and LeY to their respective adhesion partners are not extensively documented in a single study. However, data on sLeX binding to selectins and the expression levels of both antigens in various cell types provide insights into their adhesive potential.
| Parameter | Lewis X / Sialyl Lewis X | Lewis Y | References |
| Primary Ligands | E-selectin, P-selectin, L-selectin | Integrins, Growth Factor Receptors (indirect modulation) | [6][7][9] |
| Binding Affinity (sLeX to P-selectin) | KD of ~111.4 μM | Not a primary selectin ligand | [1] |
| Typical Expression | Leukocytes, some epithelial cells, various cancer cells (e.g., breast, colon) | Epithelial cells, various cancer cells (e.g., ovarian, breast, colon) | [4][10] |
| Adhesion Role | Leukocyte rolling and extravasation, cancer cell metastasis | Tumor cell aggregation, invasion, and proliferation | [4][8][9] |
Note: The binding affinity of sLeX can vary depending on the specific selectin and the cellular context.[11] Quantitative data for LeY-mediated adhesion is often presented as changes in cell aggregation or adhesion to extracellular matrix components rather than a direct binding affinity to a single ligand.
Experimental Protocols
Protocol 1: Flow Cytometry for Lewis Antigen Expression
This protocol describes the detection and quantification of LeX and LeY on the cell surface using flow cytometry.
Materials:
-
Monoclonal antibodies specific for Lewis X (e.g., anti-CD15) and Lewis Y (e.g., clone F-3), conjugated to a fluorophore.[2][4]
-
Isotype control antibody with the same fluorophore.
-
Phosphate-Buffered Saline (PBS).
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum).
-
Single-cell suspension of the cells of interest.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues. For adherent cells, use a non-enzymatic dissociation method to preserve cell surface epitopes.[12]
-
Washing: Wash cells with cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in Flow Cytometry Staining Buffer. Aliquot approximately 1 x 10^5 cells per tube. Add the primary antibody or isotype control at the predetermined optimal concentration.[12]
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.[12]
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.
-
Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze on a flow cytometer.[12]
-
Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI) are determined. MFI provides a semi-quantitative measure of antigen density.
Protocol 2: Cell Adhesion Assay
This protocol outlines a method to assess the role of Lewis antigens in cell adhesion to an endothelial monolayer.
Materials:
-
Human umbilical vein endothelial cells (HUVECs).
-
Culture medium for HUVECs and the cancer cell line of interest.
-
Tumor necrosis factor-α (TNF-α) to activate HUVECs.
-
Cancer cells expressing Lewis X or Lewis Y.
-
Blocking antibodies for Lewis X, Lewis Y, or selectins.
-
Fluorescent label for cancer cells (e.g., Calcein-AM).
-
96-well plate.
-
Fluorescence plate reader.
Procedure:
-
Endothelial Monolayer Preparation: Seed HUVECs in a 96-well plate and grow to confluence. Activate the HUVEC monolayer by treating with TNF-α to induce E-selectin expression.[13]
-
Cancer Cell Labeling: Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.
-
Blocking (Optional): Pre-incubate the labeled cancer cells with blocking antibodies against LeX, LeY, or the HUVEC monolayer with anti-selectin antibodies for 30 minutes.
-
Adhesion: Add the labeled cancer cells (with or without blocking antibodies) to the activated HUVEC monolayer.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for adhesion.[14]
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.[14]
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent cells.
Signaling Pathways
Adhesion mediated by Lewis antigens can trigger intracellular signaling cascades that influence cell behavior.
Lewis X (Sialyl Lewis X) - Selectin Mediated Signaling: The binding of sLeX on cancer cells to E-selectin on endothelial cells can activate signaling pathways such as the MAPK/ERK pathway, promoting cell survival and proliferation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of cell surface antigens by Surface Plasmon Resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Lewisx and α2,3-Sialyl Glycans and Their Receptors TAG-1, Contactin, and L1 Mediate CD24-Dependent Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dot | Graphviz [graphviz.org]
- 9. Adhesive dynamics simulations of sialyl-Lewis(x)/E-selectin-mediated rolling in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Lewis blood group antigen expression on bacterial adherence to COS-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
Validating Lewis X as a Definitive Marker for Neural Stem Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and isolation of pure populations of neural stem cells (NSCs) are critical for advancing our understanding of neurogenesis, developing cell-based therapies for neurological disorders, and for high-throughput drug screening. Among the myriad of cell surface markers proposed for this purpose, the carbohydrate antigen Lewis X (LeX), also known as Stage-Specific Embryonic Antigen-1 (SSEA-1) or CD15, has emerged as a prominent candidate. This guide provides an objective comparison of Lewis X with other established NSC markers, supported by experimental data, detailed protocols, and visual representations of associated signaling pathways and workflows.
Lewis X as a Marker for Neural Stem and Progenitor Cells
Lewis X is a trisaccharide expressed on the surface of various stem and progenitor cells, including NSCs.[1] Its expression is dynamically regulated during development, being present on multipotent neural progenitor cells and downregulated upon differentiation.[1] This temporal expression pattern makes it a valuable tool for enriching for undifferentiated NSC populations.
One of the key advantages of using Lewis X as a marker is the existence of multiple monoclonal antibody clones that recognize different LeX-containing glycan epitopes. This allows for the fine-tuning of NSC isolation, enabling the separation of distinct subpopulations of neural progenitors.[2] For instance, studies have shown that different anti-LeX antibody clones like 487LeX, SSEA-1LeX, MMALeX, and the novel clone 5750, can be used to label and isolate unique subsets of neural cells.[1]
Comparative Analysis of Lewis X with Other NSC Markers
While Lewis X is a powerful tool, a comprehensive evaluation requires comparison with other commonly used NSC markers, such as CD133 (Prominin-1), Nestin, and SOX2.
| Marker | Type | Location | Advantages | Limitations |
| Lewis X (SSEA-1/CD15) | Glycan | Cell Surface | - Enables live cell sorting (FACS). - Multiple antibody clones allow for subpopulation isolation.[1][2] - High enrichment of neurosphere-forming cells.[1] | - Expression can be heterogeneous. - May not label all NSC populations. |
| CD133 (Prominin-1) | Glycoprotein | Cell Surface | - Widely used for prospective isolation of NSCs.[3] - Enables live cell sorting. | - Expression is not exclusive to NSCs and can be found on other cell types. - CD133-negative populations can also contain NSCs.[3] |
| Nestin | Intermediate Filament | Intracellular | - A well-established and widely used marker for neural progenitors.[1] | - Intracellular location requires cell fixation and permeabilization, precluding live cell sorting. - Not exclusively expressed in stem cells; also found in progenitor cells. |
| SOX2 | Transcription Factor | Intracellular | - A key transcription factor for maintaining NSC pluripotency and self-renewal.[4] - Highly specific to the neural stem and progenitor cell state. | - Intracellular location prevents its use for live cell sorting. |
Quantitative Comparison of Sorting Efficiency
Direct head-to-head comparisons of sorting efficiency between Lewis X and other surface markers are not abundantly available in the literature, underscoring a need for further research in this area. However, studies focusing on specific anti-Lewis X antibodies provide valuable quantitative insights.
For example, fluorescence-activated cell sorting (FACS) using the monoclonal antibody 5750 , which recognizes a specific LeX epitope, has been shown to significantly enrich for a population of nestin-positive precursor cells.
| Cell Population | % Nestin-Positive Cells (Mean ± SD) |
| Unsorted Control | 35.87 ± 7.20% |
| 5750-Negative | 12.56 ± 3.83% |
| 5750-Positive | 76.25 ± 6.53% |
This demonstrates a greater than two-fold enrichment of nestin-positive cells in the 5750-positive fraction compared to the unsorted population. Furthermore, the 5750-positive sorted cells exhibited a 32-fold increase in neurosphere formation capacity compared to the 5750-negative fraction, a key functional indicator of NSC activity.[1]
Experimental Protocols
Fluorescence-Activated Cell Sorting (FACS) of Lewis X-Positive Neural Stem Cells
This protocol is adapted from methodologies used for isolating LeX-positive NSCs from embryonic mouse brain.
Materials:
-
Single-cell suspension of neural tissue
-
Phosphate-Buffered Saline (PBS) with 2% Fetal Bovine Serum (FBS) (FACS Buffer)
-
Anti-Lewis X primary antibody (e.g., clone 5750, SSEA-1)
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the neural tissue of interest using appropriate enzymatic and mechanical dissociation methods. Filter the cell suspension through a 40 µm cell strainer to remove clumps.
-
Cell Staining: a. Resuspend the cells in cold FACS Buffer at a concentration of 1 x 10^6 cells/100 µL. b. Add the primary anti-Lewis X antibody at the predetermined optimal concentration. c. Incubate for 30 minutes on ice, protected from light. d. Wash the cells twice with 1 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes. e. If using an unconjugated primary antibody, resuspend the cell pellet in FACS Buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light. f. Wash the cells twice as described in step 2d.
-
Viability Staining: Resuspend the final cell pellet in FACS Buffer containing a viability dye such as PI to exclude dead cells from the analysis and sort.
-
FACS Analysis and Sorting: a. Analyze the stained cells on a flow cytometer. b. Gate on the live, single-cell population. c. Identify the Lewis X-positive population based on fluorescence intensity compared to an unstained or isotype control. d. Sort the Lewis X-positive cells into a collection tube containing appropriate culture medium.
Immunocytochemistry (ICC) for Lewis X in Neural Stem Cell Cultures
This protocol outlines the steps for visualizing Lewis X expression in cultured NSCs.
Materials:
-
NSCs cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Anti-Lewis X primary antibody
-
Fluorochrome-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Protocol:
-
Fixation: a. Aspirate the culture medium. b. Gently wash the cells with PBS. c. Fix the cells with 4% PFA for 15 minutes at room temperature. d. Wash three times with PBS.
-
Permeabilization (for intracellular co-staining if desired): a. Incubate with Permeabilization Buffer for 10 minutes. b. Wash three times with PBS.
-
Blocking: a. Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-Lewis X antibody in Blocking Buffer. b. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Wash the coverslips three times with PBS. b. Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. c. Incubate with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: a. Wash the coverslips three times with PBS. b. Incubate with DAPI solution for 5 minutes to stain the nuclei. c. Wash once with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Signaling Pathways Associated with Lewis X
Recent evidence suggests that the Lewis X glycan is not merely a passive marker but an active participant in signaling pathways that regulate NSC fate.
Notch Signaling Pathway
The Notch signaling pathway is fundamental for maintaining the NSC pool and regulating the balance between self-renewal and differentiation. Lewis X-carrying N-glycans have been shown to be actively involved in the proliferation of embryonic NSCs by modulating the expression of Musashi-1, an activator of the Notch signaling pathway. This suggests that Lewis X operates as an activator of the Notch pathway to maintain the "stemness" of NSCs.
Other Potential Signaling Interactions
While the link to Notch signaling is becoming clearer, there are indications that Lewis X may also be involved in other key developmental pathways:
-
Fibroblast Growth Factor (FGF) Signaling: Some studies suggest a role for LeX in modulating growth factor responses, including FGF signaling. Heparan sulfate (B86663) proteoglycans, which can carry Lewis X moieties, are well-known co-receptors for FGFs, and their glycosylation patterns can significantly impact signaling outcomes.[5]
-
Wnt Signaling: The Wnt pathway is crucial for NSC proliferation and fate decisions.[6][7][8][9] While direct evidence is still emerging, the involvement of glycans in modulating Wnt signaling is an active area of research, and it is plausible that Lewis X plays a role in this context as well.[10]
Conclusion
Lewis X is a robust and versatile cell surface marker for the identification and enrichment of neural stem cells. Its key advantages lie in its suitability for live-cell sorting and the existence of multiple antibody clones that allow for the isolation of distinct NSC subpopulations. While direct quantitative comparisons with other markers like CD133 are still needed to establish a definitive hierarchy, the available data strongly supports the utility of Lewis X in NSC research. Furthermore, the emerging role of Lewis X as an active modulator of key signaling pathways, such as Notch, elevates its status from a mere marker to a functionally significant molecule in the regulation of NSC fate. For researchers in neurobiology and drug development, the use of Lewis X for NSC isolation and characterization offers a powerful approach to obtaining highly enriched populations of these critical cells for a wide range of applications.
References
- 1. Structurally Distinct LewisX Glycans Distinguish Subpopulations of Neural Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LewisX: a neural stem cell specific glycan? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FACS-based Isolation of Neural and Glioma Stem Cell Populations from Fresh Human Tissues Utilizing EGF Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOX2 primes the epigenetic landscape in neural precursors enabling proper gene activation during hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Lived Glycan Engineering to Direct Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canonical Wnt Signaling Dynamically Controls Multiple Stem Cell Fate Decisions during Vertebrate Body Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic signaling for neural stem cell fate determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling and the control of human stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WNT signaling at the intersection between neurogenesis and brain tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycan Modifications as Regulators of Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Immunohistochemistry (IHC) versus Immunofluorescence (IF) for Lewis X Detection
For Researchers, Scientists, and Drug Development Professionals
The Lewis X (LeX) antigen, also known as CD15 or SSEA-1, is a crucial carbohydrate structure involved in various physiological and pathological processes, including inflammation, immune responses, and cancer metastasis.[1][2] Accurate detection and localization of LeX in tissues and cells are paramount for both basic research and clinical applications. The two most common techniques for in situ detection of LeX are immunohistochemistry (IHC) and immunofluorescence (IF). This guide provides an objective comparison of these two methods for LeX detection, supported by experimental principles and protocols, to aid researchers in selecting the most appropriate technique for their needs.
Principles of Detection: A Head-to-Head Comparison
Both IHC and IF rely on the highly specific binding of an antibody to the Lewis X antigen within a tissue sample. The fundamental difference lies in the method of visualization. IHC employs an enzyme-conjugated secondary antibody that reacts with a chromogenic substrate to produce a colored precipitate, which is visualized using a brightfield microscope.[3][4] In contrast, IF utilizes a fluorophore-conjugated secondary antibody that emits light at a specific wavelength upon excitation, and is visualized with a fluorescence microscope.[3][4]
This core difference in detection strategy gives rise to a number of practical distinctions, summarized in the table below.
| Feature | Immunohistochemistry (IHC) | Immunofluorescence (IF) |
| Detection Principle | Enzyme-substrate reaction producing a colored precipitate.[3] | Fluorophore excitation and emission of light.[3] |
| Visualization | Brightfield microscopy.[3] | Fluorescence microscopy. |
| Signal Stability | High; chromogenic stains are generally permanent and resistant to fading.[3][5] | Moderate; fluorophores are susceptible to photobleaching over time.[3] |
| Sensitivity | Generally high, with multiple signal amplification strategies available (e.g., ABC, polymer-based).[6] | High, particularly for detecting low-abundance proteins.[3] |
| Multiplexing | Limited; typically 1-2 markers per section, requiring distinct chromogen colors.[3] | High; multiple markers can be detected simultaneously using different fluorophores.[3] |
| Co-localization | Challenging; overlapping chromogens can be difficult to distinguish.[6] | Ideal; distinct fluorescent signals allow for clear co-localization analysis.[6] |
| Quantitative Analysis | Semi-quantitative (e.g., H-score, percentage of positive cells).[7] | More readily quantitative (e.g., mean fluorescence intensity).[7] |
| Tissue Morphology | Excellent; counterstains provide clear histological context.[8] | Good; nuclear counterstains are used, but overall tissue architecture may be less detailed. |
| Throughput | Lower; analysis is typically performed slide-by-slide.[7] | Higher; automated microscopy and image analysis can increase throughput. |
| Cost | Generally lower upfront cost for reagents and equipment.[3] | Can be higher due to the need for a fluorescence microscope and more expensive reagents.[3] |
| Archiving | Excellent; stained slides can be stored for long periods.[3] | Poor; fluorescent signal fades over time, requiring digital image archiving.[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for IHC and IF for the detection of Lewis X.
Detailed Experimental Protocols
The following are representative protocols for the detection of Lewis X in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: These are starting points and optimization of antibody concentrations, incubation times, and antigen retrieval methods is crucial for achieving optimal results.[9]
Immunohistochemistry (IHC) Protocol for Lewis X
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific protein binding with 5-10% normal serum from the species of the secondary antibody for 30-60 minutes.[7]
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary monoclonal antibody against Lewis X (e.g., clone P12) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Detection System:
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.[7]
-
-
Chromogen Development:
-
Rinse with wash buffer (3 x 5 minutes).
-
Apply 3,3'-Diaminobenzidine (DAB) substrate-chromogen solution and incubate until the desired brown color intensity is reached.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain the nuclei with hematoxylin.
-
Rinse with water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.[7]
-
Immunofluorescence (IF) Protocol for Lewis X
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Follow steps 1 and 2 from the IHC protocol.
-
-
Permeabilization:
-
If required for the target epitope, permeabilize sections with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Rinse with wash buffer (e.g., PBS).
-
Block non-specific binding with 1-5% BSA or 5-10% normal serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with a primary anti-Lewis X antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Rinse with wash buffer (3 x 5 minutes).
-
Incubate with a nuclear counterstain such as DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Rinse with wash buffer.
-
Mount with an antifade mounting medium.
-
Lewis X in Cell Signaling: The Leukocyte Adhesion Cascade
Lewis X plays a critical role as a ligand for selectins, a family of cell adhesion molecules.[10] This interaction is fundamental to the process of leukocyte extravasation during an inflammatory response. The following diagram illustrates this signaling pathway.
Conclusion and Recommendations
The choice between IHC and IF for the detection of Lewis X depends heavily on the specific research question.
Choose Immunohistochemistry (IHC) when:
-
The primary goal is to localize Lewis X expression within the context of tissue architecture.
-
Long-term storage of stained slides is required.
-
Multiplexing is not a priority.
-
Access to a fluorescence microscope is limited.
Choose Immunofluorescence (IF) when:
-
Detecting multiple markers simultaneously (multiplexing) is necessary.
-
Co-localization of Lewis X with other proteins is being investigated.
-
Higher sensitivity for low-abundance Lewis X expression is needed.
-
Quantitative analysis of expression levels is a key objective.
For many research projects, a combined approach may be the most powerful. IHC can provide the initial overview of Lewis X distribution in a larger tissue context, while IF can be used for more detailed, multi-marker analysis of specific regions of interest. Regardless of the chosen method, thorough optimization and the use of appropriate positive and negative controls are essential for obtaining reliable and reproducible results.
References
- 1. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of sialyl lewis X, sialyl Lewis A, E-cadherin and cathepsin-D in human breast cancer: immunohistochemical analysis in mammary carcinoma in situ, invasive carcinomas and their lymph node metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ihisto.io [ihisto.io]
- 4. ICC vs IHC vs IF ? Do You Know The Difference? [bio-techne.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. biossusa.com [biossusa.com]
- 7. benchchem.com [benchchem.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. biocompare.com [biocompare.com]
Distinguishing Lewis X and Sialyl Lewis X: A Flow Cytometry Panel Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a flow cytometry panel designed to distinguish between the closely related carbohydrate antigens Lewis X (LeX, also known as CD15) and sialyl Lewis X (sLeX, also known as CD15s). Understanding the differential expression of these glycans is crucial, as they play significant roles in cell adhesion, immune responses, and cancer metastasis. This document outlines a validated two-color flow cytometry panel, presents supporting quantitative data, and provides detailed experimental protocols to aid in your research.
Product Performance and Alternatives: A Comparative Overview
The simultaneous detection of Lewis X and sialyl Lewis X on the cell surface allows for the precise characterization of various cell populations, including leukocytes and cancer cells. The proposed flow cytometry panel utilizes two well-characterized monoclonal antibodies conjugated to spectrally distinct fluorochromes, enabling clear differentiation between cells expressing LeX, sLeX, both, or neither.
Recommended Antibody Panel:
| Target | Clone | Fluorochrome | Isotype | Application |
| Lewis X (CD15) | MMA | FITC | Mouse IgM | Flow Cytometry |
| Sialyl Lewis X (CD15s) | CSLEX1 | PE | Mouse IgM | Flow Cytometry |
Alternatives: Other clones for CD15 include HI98 and W6D3, and for CD15s, KM93 is also commonly used. A variety of fluorochrome conjugations are available for these antibodies, and the choice may be adapted based on the specific lasers and filter sets of the flow cytometer being used. It is important to consider potential spectral overlap between chosen fluorochromes and to perform proper compensation.
Supporting Experimental Data
The differential expression of Lewis X and sialyl Lewis X has been documented on various cell types. The following tables summarize quantitative data from flow cytometry experiments.
Table 1: Comparative Expression of Lewis X (CD15) and Sialyl Lewis X (CD15s) on Human Glioma Cell Lines and Astrocytes
| Cell Type | Condition | % CD15 Positive Cells | % CD15s Positive Cells |
| UP-007 (GBM cell line) | Non-synchronised | ~5% | ~5% |
| G1 phase arrest | 15% | 36% | |
| SNB-19 (GBM cell line) | Non-synchronised | ~5% | ~5% |
| G1 phase arrest | 20% | 15% | |
| SC-1800 (non-neoplastic astrocytes) | Non-synchronised | ~1% | ~1% |
| G1 phase arrest | 1.5% | 1.8% |
Data adapted from Jassam et al., 2020.
Table 2: Expression of Lewis X (CD15) and Sialyl Lewis X (CD15s) on Human Leukocytes
| Cell Type | Lewis X (CD15) Expression | Sialyl Lewis X (CD15s) Expression |
| Neutrophils | High | High |
| Monocytes | Variable | High |
| Lymphocytes | Negative | Low to Negative |
Human peripheral blood granulocytes and monocytes are well-established positive controls for both CD15 and CD15s expression.[1]
Experimental Protocols
This section provides a detailed methodology for the simultaneous staining of Lewis X and sialyl Lewis X on a cell suspension for flow cytometry analysis.
Materials:
-
Primary Antibodies:
-
FITC conjugated anti-human CD15 (Clone: MMA)
-
PE conjugated anti-human CD15s (Clone: CSLEX1)
-
-
Isotype Controls:
-
FITC conjugated Mouse IgM
-
PE conjugated Mouse IgM
-
-
Cells: Human peripheral blood, cultured cell lines (e.g., HL-60, UP-007), or other single-cell suspensions.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Red Blood Cell (RBC) Lysis Buffer (if using whole blood)
-
7-AAD or Propidium Iodide (for viability staining)
-
-
Equipment:
-
Flow cytometer with 488 nm laser and appropriate filters for FITC and PE
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
5 mL polystyrene flow cytometry tubes
-
Staining Procedure:
-
Cell Preparation:
-
For cultured cells: Harvest cells and wash once with cold PBS. Resuspend in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
For peripheral blood: Collect whole blood in an EDTA tube. For optimal results, isolate peripheral blood mononuclear cells (PBMCs) and granulocytes using density gradient centrifugation (e.g., with Ficoll-Paque). Alternatively, a lyse-wash protocol can be used after staining.
-
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add Fc receptor blocking reagent according to the manufacturer's instructions to prevent non-specific antibody binding.
-
Incubate for 10 minutes at room temperature.
-
-
Antibody Staining:
-
Prepare a master mix of the FITC anti-CD15 and PE anti-CD15s antibodies at their predetermined optimal concentrations in Flow Cytometry Staining Buffer.
-
Also, prepare tubes for single-color controls (one with only FITC anti-CD15, one with only PE anti-CD15s) and isotype controls (one with FITC Mouse IgM, one with PE Mouse IgM, and one with both). An unstained control is also necessary.
-
Add the appropriate antibody or isotype control to each tube.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Wash:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Repeat the wash step.
-
-
RBC Lysis (if using whole blood without prior isolation):
-
If a lyse-no-wash method is not used, resuspend the cell pellet in 1 mL of 1X RBC Lysis Buffer.
-
Incubate for 10 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
-
Final Resuspension and Viability Staining:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as 7-AAD or Propidium Iodide according to the manufacturer's protocol to exclude dead cells from the analysis.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Use the single-color controls to set up the correct compensation to correct for the spectral overlap between FITC and PE.
-
Collect a sufficient number of events for statistical analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for dual-color flow cytometry staining.
Biosynthetic Pathway of Lewis X and Sialyl Lewis X
Caption: Simplified biosynthetic pathway of Lewis X and sialyl Lewis X.
References
A Comparative Analysis of Lewis X Expression in Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lewis X (LeX) antigen expression across various tumor types, supported by experimental data. LeX, a carbohydrate antigen, is increasingly recognized for its role in cancer, with its expression levels often correlating with tumor progression and patient prognosis. This document summarizes quantitative data, details common experimental protocols for LeX detection, and illustrates associated biological pathways to support ongoing research and therapeutic development.
Quantitative Expression of Lewis X in Various Tumors
The expression of the Lewis X antigen varies significantly among different types of cancer. The following table summarizes quantitative data on LeX expression from immunohistochemical studies.
| Tumor Type | Percentage of Positive Cases (%) | Notes | Reference(s) |
| Non-Small Cell Lung Cancer | 75% - 86% | Expression intensity is significantly higher in poorly differentiated tumors and those with metastasis. | [1] |
| Transitional Cell Carcinoma | 89% | Immunoreactivity was observed in 34 of 38 cases studied. | |
| Primary Liver Cancer | 83.3% | Expression was stronger in cases with cancer cell thrombosis in the portal vein. | [1] |
| Gastric Cancer | 28% - 44.2% | One study found 44.2% of 233 specimens expressed LeX.[2] Another identified high expression of a LeX-related epitope in 28% of cases, which correlated with a poor prognosis.[3] | [2][3] |
| Triple-Negative Breast Cancer | 14.5% | LeX positivity was identified as an independent poor prognostic factor for recurrence-free and overall survival in younger patients. | [4] |
| Colorectal Cancer | 45.6% (for sLeX) | Data for the direct precursor Lewis X is limited; however, the related sialyl Lewis X (sLeX) antigen was expressed in 41 of 90 node-negative carcinomas. High sLeX expression is an independent predictor for disease-free survival. | [5] |
Experimental Protocols
Accurate detection and quantification of Lewis X are crucial for research. The following are detailed methodologies for key experimental techniques used to analyze LeX expression.
IHC is the most common method for assessing LeX expression in tissue samples.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned into 3-5 µm slices and mounted on slides.[6]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions to water.
-
Antigen Retrieval: To unmask the antigen epitope, slides are subjected to heat-induced epitope retrieval, often using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution. Non-specific binding sites are blocked using a protein-based blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Slides are incubated with a primary monoclonal antibody specific to Lewis X (e.g., P12) at an optimized concentration for a set duration (e.g., 60 minutes at room temperature or overnight at 4°C).
-
Detection System: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate (part of an avidin-biotin complex system).
-
Chromogen Application: The antigen-antibody complex is visualized by adding a chromogen substrate, such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the antigen site.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through a graded ethanol series and xylene, and a coverslip is mounted.
-
Analysis: Staining is evaluated by a pathologist. Scoring can be based on the intensity of the stain (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells.[6]
Flow cytometry is used to quantify the percentage of LeX-positive cells and the antigen density on the cell surface of single-cell suspensions.
-
Cell Preparation: Prepare a single-cell suspension from fresh tumor tissue or cultured cell lines. Ensure cell viability is >90%.
-
Washing: Wash cells with a suitable buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Staining:
-
Adjust cell concentration to 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the primary anti-Lewis X antibody (or a fluorophore-conjugated version) at a pre-determined optimal concentration. For an isotype control, add a corresponding isotype control antibody to a separate tube.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Secondary Antibody Incubation (if needed): If the primary antibody is not conjugated, wash the cells twice to remove unbound primary antibody. Then, add a fluorophore-conjugated secondary antibody (e.g., FITC-labeled goat anti-mouse) and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with buffer to remove any unbound secondary antibody.
-
Acquisition: Resuspend the cell pellet in 300-500 µL of buffer and analyze on a flow cytometer.
-
Data Analysis: Use the isotype control to set the negative gate. The percentage of positive cells and the Mean Fluorescence Intensity (MFI), which indicates antigen density, can be determined.
Western blotting can detect LeX-carrying glycoproteins in cell or tissue lysates.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Lewis X antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The molecular weight of the bands indicates which proteins carry the LeX antigen.
Signaling and Biological Relevance
While Lewis X is a key carbohydrate structure, its sialylated form, sialyl Lewis X (sLeX), is more directly implicated in cancer progression, particularly metastasis.[7][8] sLeX is a critical ligand for selectin proteins (E-selectin and P-selectin) expressed on the surface of endothelial cells and platelets.[7] This interaction mediates the initial adhesion of circulating tumor cells to the blood vessel wall, a crucial step in extravasation and the formation of distant metastases.[8] The expression of sLeX is often induced by oncogenes and growth factors.[2]
References
- 1. Expressions of Lewis antigens in human non-small cell pulmonary cancer and primary liver cancer with different pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of Lewis antigens and their precursors in gastric mucosa: relationship with Helicobacter pylori infection and gastric carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High expression of a Lewis(x)-related epitope in gastric carcinomas indicates metastatic potential and poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of Lewis X is associated with poor prognosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of sialyl Lewis(a), sialyl Lewis(x), and sialyl Tn antigens expression levels as predictors of recurrence after curative surgery in node-negative colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sialylated Lewis × Antigen Bearing Glycoproteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinicopathological and prognostic significance of sialyl Lewis X overexpression in patients with cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Lewis X vs. CD133: A Comparative Guide to Cancer Stem Cell Markers
In the pursuit of understanding and targeting the elusive cancer stem cell (CSC) population, researchers rely on specific cell surface markers to identify and isolate these critical drivers of tumor initiation, progression, and therapeutic resistance. Among the most prominent of these markers are Lewis X (also known as SSEA-1 or CD15s) and CD133 (Prominin-1). This guide provides an objective comparison of their performance as CSC markers, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Performance Comparison: Lewis X vs. CD133
Both Lewis X and CD133 have been utilized to enrich for CSC populations in a variety of malignancies. However, their expression patterns, prognostic significance, and functional roles can vary significantly depending on the cancer type. The following tables summarize key quantitative data comparing the two markers.
Table 1: Tumorigenicity of Lewis X+ vs. CD133+ Cancer Cells
| Cancer Type | Marker | Number of Cells Injected | Tumor Formation | Citation |
| Glioblastoma | CD133+ | 100 | Yes | [1] |
| CD133- | 100,000 | No | [1] | |
| Lung Cancer | CD133+ | 1 x 10^4 | Yes | [2] |
| CD133- | 1 x 10^5 | No | [2] | |
| Colorectal Cancer | CD133+ | 1 x 10^3 | Yes | [3] |
| CD133- | 1 x 10^3 | No/Very Small Tumors | [3] | |
| Pancreatic Cancer | CD133+ | 500 | Yes | [4] |
| Head and Neck Cancer | CD133+ | Not Specified | Reduced tumor growth upon depletion | [5] |
Note: Direct comparative tumorigenicity data for Lewis X+ cells using limiting dilution assays is less commonly reported in the reviewed literature.
Table 2: Expression of Lewis X and CD133 in Cancer Stem Cell Populations
| Cancer Type | Marker | Percentage of Positive Cells | Co-expression/Notes | Citation |
| Glioblastoma | CD133+ | 1% - 30% | CD133- cells can also be tumorigenic | [1] |
| Lewis X (SSEA-1) | Variable | Often co-expressed with other stem cell markers | [6] | |
| Colorectal Cancer | CD133+ | 15% - 33% (in LoVo cell line) | CD133- cells can also be tumorigenic | [7] |
| CD133+ | 24.5% (in patient samples) | Associated with T stage | [8] | |
| Lung Cancer | CD133+ | 0.02% - 35% (in primary NSCLC) | [8] | |
| Prostate Cancer (mCRPC) | CD133+ (in CTCs) | 18.2% - 100% | Associated with increased proliferation (Ki-67+) | [9][10] |
| Oral Squamous Cell Carcinoma | CD133+ | Higher in poorly differentiated tumors | Co-expression with CXCR4 indicates poor prognosis | [11] |
| Breast Cancer (in CTCs) | CD133+ | 65% (baseline), 47.8% (post-therapy) | Enriched in non-luminal subtypes post-chemotherapy | [12] |
Table 3: Prognostic and Chemoresistance Association
| Marker | Association with Prognosis | Association with Chemoresistance | Citation |
| CD133 | High expression associated with poor overall survival in colorectal, glioblastoma, hepatocellular, and non-small cell lung cancer.[13][14][15] | CD133+ cells are resistant to cisplatin (B142131), paclitaxel, and other chemotherapeutic agents.[16][17] | [13][14][15][16][17] |
| Lewis X | Expression is correlated with advanced disease and poor prognosis in several carcinomas. | Less direct evidence compared to CD133, but its role in metastasis suggests a link to therapeutic failure. | [18] |
Signaling Pathways
The function of Lewis X and CD133 as cancer stem cell markers is intimately linked to their involvement in key signaling pathways that regulate self-renewal, proliferation, and survival.
Lewis X Associated Signaling
Lewis X is a carbohydrate antigen, and its synthesis is catalyzed by fucosyltransferases (FUTs), such as FUT4 and FUT7. Its primary role in cancer progression is linked to cell adhesion and metastasis through its interaction with selectins on endothelial cells.
Caption: Lewis X synthesis and its role in metastasis.
CD133 Associated Signaling
CD133 is implicated in several critical cancer stem cell signaling pathways, including Wnt/β-catenin and PI3K/Akt, which are fundamental for maintaining stemness and promoting survival.
Caption: CD133 involvement in Wnt/β-catenin and PI3K/Akt pathways.
Experimental Protocols
Accurate identification and characterization of CSCs using Lewis X and CD133 require robust and well-defined experimental protocols.
Flow Cytometry for Cell Sorting and Analysis
Objective: To quantify and isolate Lewis X+ and CD133+ cell populations from a heterogeneous tumor cell suspension.
Methodology:
-
Cell Preparation:
-
Dissociate fresh tumor tissue into a single-cell suspension using enzymatic digestion (e.g., collagenase/hyaluronidase) and mechanical disruption.
-
Filter the cell suspension through a 40-70 µm cell strainer to remove clumps.
-
Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Determine cell viability using a method such as Trypan Blue exclusion.
-
-
Antibody Staining:
-
Resuspend cells in staining buffer at a concentration of 1x10^6 cells/100 µL.
-
Add fluorochrome-conjugated primary antibodies against Lewis X (e.g., anti-SSEA-1) and CD133 (e.g., anti-AC133).
-
Include appropriate isotype controls to set gates for positive and negative populations.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
-
Flow Cytometry Analysis and Sorting:
-
Resuspend the stained cells in a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes.
-
Gate on the viable, single-cell population.
-
Identify and quantify the percentage of Lewis X+, CD133+, double-positive, and double-negative populations.
-
For cell sorting, use a fluorescence-activated cell sorter (FACS) to isolate the desired cell populations into separate collection tubes.
-
Immunohistochemistry (IHC) for Tissue Analysis
Objective: To visualize the localization and distribution of Lewis X and CD133 expressing cells within formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Methodology:
-
Tissue Preparation:
-
Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using a heat-induced epitope retrieval (HIER) method with a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with primary antibodies against Lewis X and CD133 overnight at 4°C.
-
Wash with a wash buffer (e.g., TBS-T).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash with wash buffer.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the stained sections using a light microscope.
-
Analyze the staining intensity and the percentage of positive cells in different tumor regions.
-
Spheroid Formation Assay for Self-Renewal Capacity
Objective: To assess the self-renewal and sphere-forming capacity of isolated Lewis X+ and CD133+ cells in vitro.
Methodology:
-
Cell Plating:
-
Plate sorted Lewis X+ and CD133+ cells (and their negative counterparts as controls) at a low density (e.g., 1,000 - 5,000 cells/mL) in ultra-low attachment plates or flasks.
-
Culture the cells in a serum-free stem cell medium supplemented with growth factors such as EGF and bFGF.
-
-
Spheroid Formation and Passaging:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 7-14 days.
-
Monitor for the formation of floating, spherical colonies (spheroids).
-
To assess self-renewal, collect the primary spheroids, dissociate them into single cells, and re-plate them under the same conditions for secondary spheroid formation. This can be repeated for several passages.
-
-
Quantification:
-
Count the number of spheroids formed per well or per number of cells plated.
-
Calculate the sphere-forming efficiency (SFE) as (Number of spheroids / Number of cells seeded) x 100%.
-
In Vivo Tumorigenicity Assay
Objective: To determine the tumor-initiating capacity of Lewis X+ and CD133+ cells in an animal model.
Methodology:
-
Cell Preparation and Injection:
-
Sort Lewis X+ and CD133+ cells (and negative controls) using flow cytometry.
-
Prepare serial dilutions of the sorted cells in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to support tumor growth.
-
Inject the cell suspensions subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Monitoring and Analysis:
-
Monitor the mice regularly for tumor formation and growth.
-
Measure tumor volume using calipers.
-
At the end of the experiment, euthanize the mice and excise the tumors for histological analysis to confirm their phenotype and resemblance to the original patient tumor.
-
-
Data Analysis:
-
Determine the tumor-initiating cell frequency using limiting dilution analysis software.
-
Compare the tumorigenic potential of the different cell populations based on the number of cells required to form tumors and the rate of tumor growth.
-
Conclusion
Both Lewis X and CD133 serve as valuable, albeit imperfect, markers for identifying and isolating cancer stem cells. CD133 has been more extensively studied and is associated with a broader range of cancers and has more established links to key stem cell signaling pathways. However, the existence of tumorigenic CD133- populations highlights its limitations. Lewis X, while less universally applied as a CSC marker, shows strong correlations with metastasis and may identify a distinct, highly aggressive subpopulation of CSCs.
The choice of marker, or a combination of markers, will ultimately depend on the specific cancer type and the research question being addressed. The experimental protocols provided herein offer a foundation for the rigorous investigation of these and other potential cancer stem cell markers, paving the way for a deeper understanding of tumor biology and the development of more effective cancer therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The role of CD133 in cancer: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE CD133-POSITIVE COLON CANCER CELL PHENOTYPE IS MORE INTERACTIVE WITH THE TUMOR MICROENVIRONMENT COMPARED TO CD133-NEGATIVE CELL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of CD133 as a cancer stem cell markers focusing on the tumorigenicity of pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD133, Selectively Targeting the Root of Cancer [mdpi.com]
- 6. Mesenchymal stem cell-like properties of CD133+ glioblastoma initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD133-positive tumor cell content is a predictor of early recurrence in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly tumorigenic lung cancer CD133+ cells display stem-like features and are spared by cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular analysis of CD133-positive circulating tumor cells from patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular analysis of CD133-positive circulating tumor cells from patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stem Cell Markers CXCR-4 and CD133 Predict Aggressive Phenotype and Their Double Positivity Indicates Poor Prognosis of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD133 expression in circulating tumor cells from breast cancer patients: potential role in resistance to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prognostic value of cancer stem cell marker CD133 expression in non-small cell lung cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prognostic Value of CD133 and SOX2 in Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prognostic value of the expression of cancer stem cell-related markers CD133 and CD44 in hepatocellular carcinoma: From patients to patient-derived tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mednexus.org [mednexus.org]
- 17. Drug resistance and Cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer Stem Cells and Chemoresistance: The Smartest Survives the Raid - PMC [pmc.ncbi.nlm.nih.gov]
The Prognostic Significance of Lewis X Expression in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The expression of the carbohydrate antigen Lewis X (LeX), and particularly its sialylated form, sialyl Lewis X (sLeX), on the surface of tumor cells has been a subject of intense research due to its association with cancer progression and metastasis. This guide provides a comprehensive comparison of the prognostic value of Lewis X expression across various cancer types, supported by experimental data and detailed methodologies.
Correlation of Sialyl Lewis X Overexpression with Clinicopathological Parameters
Overexpression of sLeX has been significantly linked to several clinicopathological factors that indicate a more aggressive tumor phenotype. A meta-analysis has demonstrated a significant correlation between sLeX overexpression and lymphatic invasion, venous invasion, advanced T stage (tumor size and local invasion), N stage (lymph node metastasis), and M stage (distant metastasis).[1] Furthermore, sLeX expression is associated with a higher tumor stage and an increased likelihood of tumor recurrence.[1]
The following table summarizes the pooled relative risks (RR) from a meta-analysis, indicating the increased risk of poor prognostic factors in patients with sLeX-overexpressing tumors.[1]
| Clinicopathological Parameter | Comparison Group | Pooled Relative Risk (RR) | 95% Confidence Interval |
| Lymphatic Invasion | sLeX Positive vs. Negative | 1.36 | 1.15–1.61 |
| Venous Invasion | sLeX Positive vs. Negative | 1.41 | 1.18–1.67 |
| T Stage | pT3–4 vs. pT2 | 1.14 | 1.04–1.27 |
| N Stage | Lymph Node Metastasis vs. No Metastasis | 1.46 | 1.29–1.66 |
| M Stage | Distant Metastasis vs. No Metastasis | 1.76 | 1.34–2.31 |
| Tumor Stage | Stage III/IV vs. Stage I/II | 1.42 | 1.19–1.68 |
| Tumor Recurrence | Recurrence vs. Non-recurrence | 2.92 | 2.02–4.23 |
Prognostic Value of Lewis X Expression in Different Cancer Types
The prognostic significance of Lewis X and sialyl Lewis X expression can vary depending on the cancer type. The following tables provide a comparative overview of findings from various studies.
Breast Cancer
In breast cancer, sLeX expression has been associated with a higher risk of metastasis, although its overall prognostic value is debated.[2][3] Notably, high sLeX expression in estrogen receptor-positive (ER-positive) tumors is significantly correlated with bone metastasis.[2][3][4]
| Study Cohort | Lewis Antigen | Key Findings | Association with Survival | Reference |
| 352 primary breast cancers | sLeX | Significantly associated with ER-negative status, lymph node involvement, and high histologic grade. | No significant difference in breast cancer-specific survival or metastasis-free survival. | [2][3] |
| ER-positive tumors | High sLeX | Significantly higher frequency of bone metastasis. | - | [2][3][4] |
Non-Small Cell Lung Cancer (NSCLC)
In stage I NSCLC, the co-expression of Lewis Y and sialyl Lewis antigens (sLeX or sLeA) is associated with a significantly shorter postoperative survival.[5] Expression of these antigens is also linked to a higher frequency of blood vessel invasion.[5] Overexpression of both Lewis X and sLeX antigens has been associated with a shortened survival time in lung cancer patients.[6]
| Study Cohort | Lewis Antigen(s) | Key Findings | Association with Survival | Reference |
| 133 patients with stage I NSCLC | Lewis Y and Sialyl Lewis (sLeX/sLeA) | Co-expression significantly shortens postoperative survival. Higher frequency of blood vessel invasion. | Poorer survival with co-expression. | [5] |
| Lung cancer patients | Lewis X and sLeX | Overexpression is associated with shortened survival time. | Poorer survival. | [6] |
Colorectal Cancer
In colorectal cancer, the expression of both LeX and sLeX is associated with a poor prognosis.[7] Patients with sLeX-expressing tumors tend to have more advanced cancer, and the survival time after surgery is significantly shorter for patients with tumors expressing either LeX or sLeX.[7] Cox's regression analysis has identified both LeX and sLeX expression as independent prognostic variables for patient survival.[7]
| Study Cohort | Lewis Antigen | Key Findings | Hazard Ratio (HR) for Survival | Reference |
| 101 colorectal cancer patients | LeX and sLeX | Expression associated with more advanced cancer and shorter survival time. | sLeX-positive vs. negative: 2.90 | [7] |
| LeX-positive vs. negative: 12.76 (Stage I/IV), 0.63 (Stage II), 1.69 (Stage III) | [7] |
Head and Neck Squamous Cell Carcinoma (HNSCC)
In HNSCC, Lewis X expression has been positively correlated with tumor differentiation and better overall survival.[8] Multivariate analysis identified Lewis X as an independent predictor of better overall survival.[8]
| Study Cohort | Lewis Antigen | Key Findings | Association with Survival | Reference |
| 79 HNSCC patients | Lewis X | Detected in 43% of tumors. Positive correlation with tumor differentiation. | Better overall survival for LeX-positive patients. | [8] |
| sLeX | Detected in 14% of tumors. | No significant association with survival. | [8] |
Endometrial Cancer
In endometrial cancer, high expression of sLeX is correlated with less aggressive tumor characteristics, including lower tumor stage, lower grade, and lower FIGO stage, and is associated with better overall survival.[9] Conversely, high expression of Lewis Y (LeY) is correlated with lymph node metastasis (pN+) and poorer progression-free survival.[9]
| Study Cohort | Lewis Antigen | Key Findings | Association with Survival | Reference |
| Endometrial cancer patients | High sLeX | Correlated with low pT-stage, low grade, and low FIGO-stage. | Better overall survival rates. | [9] |
| High LeY | Correlated with pN+ and low grade. | Poorer progression-free survival. | [9] |
Signaling Pathways and Experimental Workflows
The role of sLeX in promoting metastasis is primarily mediated by its function as a ligand for selectin proteins (E-selectin, P-selectin, and L-selectin) expressed on endothelial cells and leukocytes. This interaction facilitates the adhesion of circulating tumor cells to the vascular endothelium, a critical step in the metastatic cascade.
Sialyl Lewis X Mediated Tumor Cell Adhesion and Extravasation
Caption: Sialyl Lewis X on tumor cells binds to E-selectin on endothelial cells, mediating adhesion and extravasation, leading to metastasis.
Experimental Workflow for Lewis X Detection by Immunohistochemistry
Caption: A typical workflow for the detection of Lewis X antigens in tissue samples using immunohistochemistry.
Experimental Protocols
Immunohistochemistry for Lewis X and Sialyl Lewis X
This protocol is a representative example for the detection of Lewis X and sialyl Lewis X in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes for 3 minutes each), 95% ethanol (3 minutes), 70% ethanol (3 minutes), and 50% ethanol (3 minutes).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
For sLeX (using HECA-452 antibody), heat-induced epitope retrieval using a citrate (B86180) buffer (10 mM, pH 6.0) is often recommended.
-
For LeX (using P12 antibody), heat-induced epitope retrieval with a citrate buffer is also recommended.
-
Immerse slides in the retrieval solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
4. Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in a suitable antibody diluent.
-
For sLeX: Anti-sLeX monoclonal antibody (e.g., HECA-452).
-
For LeX: Anti-LeX monoclonal antibody (e.g., P12).
-
-
Incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse/rat IgG) for 30-60 minutes.
-
Rinse with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Rinse with PBS.
-
Visualize the antigen-antibody complex by incubating with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity develops.
6. Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Note: This is a general protocol. Specific antibody concentrations, incubation times, and retrieval methods should be optimized for each antibody and tissue type.
Conclusion
The expression of Lewis X antigens, particularly sialyl Lewis X, is a significant prognostic indicator in a variety of cancers. Its overexpression is frequently associated with a more aggressive tumor phenotype, including increased invasion and metastasis, leading to poorer patient outcomes in many, but not all, cancer types. The role of sLeX in mediating tumor cell adhesion to the endothelium highlights it as a potential therapeutic target for inhibiting metastasis. Further research is warranted to fully elucidate the context-dependent prognostic value of Lewis X expression and to develop targeted therapies against this cancer-associated glycan.
References
- 1. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Targeting Selectins and Their Ligands in Cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. E-selectin binds to squamous cell carcinoma and keratinocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lewis X antigen immunostaining in the diagnosis of transitional cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Validating the Role of Lewis X in Metastasis: A Comparative Guide for In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
The carbohydrate antigen Lewis X (LeX), and its sialylated form, sialyl Lewis X (sLeX), are key players in the metastatic cascade. Their expression on the surface of tumor cells facilitates adhesion to endothelial cells, a critical step in the extravasation of cancer cells from the bloodstream to distant organs. This guide provides an objective comparison of in vivo models used to validate the role of Lewis X in metastasis, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Data Presentation: Quantitative Comparison of Metastatic Potential
The metastatic potential of cancer cells is significantly influenced by the expression levels of Lewis X and sialyl Lewis X. Below is a summary of quantitative data from various in vivo studies, comparing metastasis in models using cells with differential LeX/sLeX expression.
| Cancer Type | In Vivo Model | Cell Lines / Conditions | Organ of Metastasis | Quantitative Metastatic Readout | Key Findings | Reference(s) |
| Melanoma | C57BL/6 Mice | B16-F1 cells transfected to express varying levels of sLeX (Low, Medium, High) | Lung | Number of lung tumor nodules | Moderate sLeX expression led to the highest number of lung metastases. High sLeX expression resulted in fewer metastases, suggesting an optimal range for metastatic potential. | [1] |
| Breast Cancer (ER+) | N/A (Human Data) | Patient tumors with high vs. low sLeX expression | Bone | Frequency of bone metastasis | High sLeX expression in ER-positive primary tumors was significantly associated with a higher frequency of bone metastasis. | [1] |
| Colorectal Carcinoma | Nude Mice | Lovo (high sLeX) vs. HT29 (low sLeX) human colon carcinoma cells | Liver | Incidence and number of liver metastases | Lovo cells with high sLeX expression showed a significantly higher incidence and number of liver metastases compared to HT29 cells with low sLeX expression. | [2] |
| Lewis Lung Carcinoma | Syngeneic Mice | "High" vs. "Low" metastatic potential Lewis lung tumor lines | Lung, Liver | Not specified | The high metastatic phenotype is associated with altered production of cell-associated glycosaminoglycans, including heparan sulphate. | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Here are protocols for two common in vivo metastasis assays used to study the role of Lewis X.
Experimental Metastasis Assay via Tail Vein Injection
This model assesses the ability of cancer cells to survive in circulation and colonize distant organs, primarily the lungs.
a. Cell Preparation:
-
Culture cancer cells with known Lewis X expression levels (high and low expressing lines, or transfected vs. control lines) to 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with complete medium.
-
Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Keep the cell suspension on ice.
b. Animal Procedure (Mouse Model):
-
Use immunocompromised mice (e.g., nude or SCID mice) for human cell lines, or syngeneic mice for murine cell lines.
-
Warm the mouse tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Load a 1 mL syringe with a 27-30 gauge needle with 100 µL of the cell suspension (1 x 10^6 cells).
-
Carefully inject the cell suspension into one of the lateral tail veins. Observe for any leakage (indicating a failed injection).
-
Monitor the mice for signs of distress.
c. Quantification of Metastasis:
-
Euthanize the mice after a predetermined period (typically 2-4 weeks).
-
Excise the lungs and other organs of interest (e.g., liver, bone).
-
Fix the organs in 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the organ surface.
-
For microscopic metastases, embed the organs in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). The number of metastatic foci can then be quantified under a microscope.
Orthotopic Implantation Model
This model more closely mimics the natural progression of cancer, where a primary tumor grows in the correct organ microenvironment and spontaneously metastasizes.
a. Cell Preparation:
-
Prepare cancer cells as described in the tail vein injection protocol.
-
Resuspend the cells in a mixture of PBS and Matrigel (1:1 ratio) on ice to a final concentration of 1 x 10^6 cells/50 µL. The Matrigel helps to localize the tumor growth.
b. Animal Procedure (e.g., Lung Orthotopic Injection):
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision in the skin and underlying muscle over the left lateral thorax.
-
Carefully insert a 27-30 gauge needle attached to a syringe containing the cell suspension through the intercostal space into the left lung parenchyma.
-
Slowly inject 50 µL of the cell suspension.
-
Withdraw the needle and close the incision with sutures or surgical clips.
-
Monitor the mouse for recovery and tumor growth over time using imaging modalities like bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.
c. Quantification of Metastasis:
-
At the study endpoint, euthanize the mouse and perform a necropsy.
-
Measure the primary tumor size and weight.
-
Examine distant organs (e.g., contralateral lung, liver, lymph nodes, bone) for gross and microscopic metastases as described in the tail vein injection protocol.
Mandatory Visualization
Signaling Pathway: Lewis X-Mediated Cancer Cell Extravasation
The interaction between sialyl Lewis X on the cancer cell surface and E-selectin on endothelial cells initiates a signaling cascade that facilitates the extravasation of the cancer cell from the bloodstream into the surrounding tissue.
Caption: Lewis X-E-selectin signaling in metastasis.
Experimental Workflow: In Vivo Metastasis Assays
The following diagram illustrates the key steps in the two primary in vivo models for studying the role of Lewis X in metastasis.
Caption: Workflow for in vivo metastasis models.
References
- 1. Selectin ligand sialyl-Lewis x antigen drives metastasis of hormone-dependent breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between endothelial selectins and cancer cells regulate metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study on Lewis lung tumor lines with 'low' and 'high' metastatic capacity. II. Cytochemical and biochemical evidence for differences in glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Monoclonal vs. Polylonal Antibodies for Lewis X Detection
For researchers, scientists, and professionals in drug development, the precise detection of the Lewis X antigen, a key carbohydrate structure involved in cellular recognition and cancer metastasis, is paramount. The choice between monoclonal and polyclonal antibodies for this purpose can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
The fundamental difference between monoclonal and polyclonal antibodies lies in their origin and, consequently, their specificity. Monoclonal antibodies are produced by a single B-cell clone and recognize a single epitope on the this compound, ensuring high specificity and batch-to-batch consistency.[1][2] In contrast, polyclonal antibodies are a heterogeneous mixture of antibodies produced by multiple B-cell clones, allowing them to recognize multiple epitopes on the same antigen.[1][2] This multi-epitope recognition can lead to signal amplification, which is advantageous for detecting low-abundance targets.
Performance Comparison: Monoclonal vs. Polyclonal Antibodies for Lewis X Detection
The selection of an appropriate antibody reagent is critical for the success of any immunoassay. The following table summarizes the key performance characteristics of monoclonal and polyclonal antibodies for the detection of the this compound.
| Feature | Monoclonal Antibodies | Polyclonal Antibodies |
| Specificity | High: Recognizes a single epitope on the this compound. This reduces the likelihood of cross-reactivity with structurally similar antigens like Lewis A or Lewis Y.[1] | Variable: Recognizes multiple epitopes on the this compound. This can sometimes lead to cross-reactivity with other Lewis-family antigens, although this can be mitigated through affinity purification.[1] |
| Sensitivity | Generally high, but dependent on the affinity of the specific clone. | Often higher due to signal amplification from binding to multiple epitopes on the this compound. This can be particularly useful for detecting low levels of expression. |
| Affinity | Uniform and high for a single epitope. | A mixture of high and low-affinity antibodies for various epitopes. |
| Lot-to-Lot Consistency | High: Produced from a continuous cell line (hybridoma), ensuring minimal variation between batches.[3] | Low: Each batch is produced in a different animal, leading to inherent biological variability between lots.[3][4] This can affect the reproducibility of experiments over time. |
| Cost | Generally higher initial production cost. | Lower initial production cost. |
| Cross-Reactivity | Lower risk of cross-reactivity with other molecules. However, some monoclonal antibodies raised against synthetic Lewis antigens have shown cross-reactivity with related structures.[5] | Higher potential for cross-reactivity due to the recognition of multiple epitopes, which may be shared with other related antigens.[6] |
| Ideal Applications | Quantitative assays (ELISA, Flow Cytometry), Immunohistochemistry (IHC) with low background, therapeutic development. | Western Blotting, Immunoprecipitation, Sandwich ELISAs (as capture antibody), initial screening assays. |
Logical Comparison of Antibody Types
Caption: Comparison of monoclonal and polyclonal antibodies for Lewis X detection.
Experimental Protocols for Lewis X Detection
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for common immunoassays used for Lewis X detection.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantification of Lewis X-containing glycoproteins.
Materials:
-
High-binding 96-well microplate
-
Capture Antibody (Monoclonal or Polyclonal anti-Lewis X)
-
Detection Antibody (Biotinylated Monoclonal or Polyclonal anti-Lewis X, recognizing a different epitope than the capture antibody if using a sandwich format)
-
Recombinant Lewis X-conjugated protein standard
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (1% BSA in PBS)
-
Streptavidin-HRP
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well. Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[8]
-
Washing: Repeat the wash step.
-
Sample/Standard Incubation: Add 100 µL of standards and samples (diluted in Blocking Buffer) to the wells. Incubate for 2 hours at room temperature.[7]
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[7]
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.[8]
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 30 minutes.
Immunohistochemistry (IHC)
This protocol is for the detection of Lewis X in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody (Monoclonal or Polyclonal anti-Lewis X)
-
Biotinylated Secondary Antibody
-
HRP-conjugated Streptavidin
-
DAB Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 80% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer and heat in a steamer or water bath at 95-100°C for 20-40 minutes.[9]
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[9]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Lewis X antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[11]
-
-
Washing: Wash slides three times with PBS.
-
Secondary Antibody Incubation:
-
Incubate slides with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Washing: Wash slides three times with PBS.
-
Streptavidin-HRP Incubation:
-
Incubate slides with HRP-conjugated streptavidin for 30 minutes at room temperature.
-
-
Washing: Wash slides three times with PBS.
-
DAB Staining:
-
Incubate slides with DAB substrate until the desired stain intensity develops.[10]
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin.[9]
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol and xylene.
-
Mount with mounting medium.
-
Western Blotting
This protocol is for the detection of Lewis X on glycoproteins in cell lysates.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary Antibody (Monoclonal or Polyclonal anti-Lewis X)
-
HRP-conjugated Secondary Antibody
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence detection system
Procedure:
-
Sample Preparation: Prepare cell lysates in a suitable lysis buffer containing protease inhibitors.
-
SDS-PAGE: Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary anti-Lewis X antibody in Blocking Buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Experimental Workflow for Lewis X Detection
Caption: General experimental workflow for Lewis X detection.
Lewis X in Cell Adhesion and Signaling
While much of the signaling research has focused on the sialylated form, sialyl-Lewis X (sLeX), the core Lewis X structure is a critical component and its presentation on the cell surface is the first step in these interactions. The binding of Lewis X-containing glycans on leukocytes and cancer cells to selectins on endothelial cells is a key event in cell adhesion and subsequent signaling cascades that lead to processes like inflammation and metastasis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The Antibody Two-Step Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity analysis of blood group Lewis-y (Le(y)) antibodies generatedagainst synthetic and natural Le(y) determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mabtech.com [mabtech.com]
- 8. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Cross-Validation of Lewis X Expression: A Comparative Guide to Immunohistochemistry and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful analytical techniques, Immunohistochemistry (IHC) and Mass Spectrometry (MS), for the cross-validation of Lewis X (LeX) expression. The objective is to offer a clear understanding of their respective principles, methodologies, and data outputs to aid in the selection and application of these methods in biomarker discovery and validation.
Comparative Analysis: IHC vs. Mass Spectrometry for Lewis X Detection
Immunohistochemistry and mass spectrometry are complementary techniques that provide distinct yet synergistic information for the validation of Lewis X expression. IHC offers unparalleled spatial resolution, allowing for the visualization of LeX within the context of tissue architecture and cellular localization.[1][2] This is crucial for understanding the distribution of the glycan epitope in both normal and pathological tissues.[1][2] However, IHC is considered semi-quantitative at best, relying on scoring systems that can be subjective.[3]
On the other hand, mass spectrometry provides highly specific and quantitative data on LeX-carrying glycoproteins.[4][5] MS-based approaches can identify the specific proteins that are glycosylated with LeX and can quantify the abundance of these glycoforms with high accuracy.[6][7] This level of molecular detail is often essential for mechanistic studies and for the development of targeted therapies. The primary limitation of MS is the loss of spatial information, as the analysis is typically performed on homogenized tissue lysates.
The cross-validation of LeX expression using both IHC and MS, therefore, provides a more complete picture. IHC can confirm the presence and localization of LeX in the tissue, while MS can identify the specific carrier proteins and provide robust quantification. This integrated approach strengthens the evidence for LeX as a biomarker and provides deeper insights into its biological role.
Quantitative Data Presentation
| Sample ID | Tumor Type | IHC Score (% Positive Cells x Staining Intensity) | Relative Abundance of LeX-Glycopeptide (by MS) |
| TC-001 | Colorectal Carcinoma | 8 (4 x 2) - Strong, widespread staining | 3.5-fold increase vs. normal adjacent tissue |
| TC-002 | Colorectal Carcinoma | 2 (1 x 2) - Weak, focal staining | 1.2-fold increase vs. normal adjacent tissue |
| TC-003 | Gastric Cancer | 12 (4 x 3) - Very strong, widespread staining | 5.8-fold increase vs. normal adjacent tissue |
| TC-004 | Gastric Cancer | 0 - Negative | Not detected |
| N-001 | Normal Colon | 0 - Negative | Baseline |
| N-002 | Normal Stomach | 0 - Negative | Baseline |
Note: This table is a representative example to illustrate the different quantitative outputs of IHC and MS and is not derived from a single study.
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Lewis X Staining
This protocol outlines the general steps for IHC staining of LeX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (10 mM, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.
-
Rinse with phosphate-buffered saline (PBS).
-
Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody specific for Lewis X (e.g., clone P12 or a similar validated antibody) diluted in blocking buffer overnight at 4°C.
-
-
Detection:
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
-
Chromogen and Counterstaining:
-
Develop the signal with a diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Mass Spectrometry (MS) Protocol for Lewis X Glycoprotein Analysis
This protocol describes a general workflow for the identification and quantification of LeX-carrying glycoproteins from tissue samples.
-
Protein Extraction and Digestion:
-
Homogenize tissue samples in a suitable lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Enrichment of Glycopeptides (Optional but Recommended):
-
Enrich for fucosylated glycopeptides using lectin affinity chromatography with a lectin that binds fucose, such as Aleuria aurantia (B1595364) lectin (AAL).[7]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Look for the presence of characteristic oxonium ions for LeX (e.g., m/z 366.14, 512.20) in the MS/MS spectra to identify LeX-containing glycopeptides.[6]
-
-
Data Analysis:
-
Use specialized software (e.g., Byonic, MaxQuant) to identify the peptide sequences and the attached glycan structures.
-
Perform relative or absolute quantification of the identified LeX-glycopeptides. For relative quantification, label-free approaches or isotopic labeling (e.g., TMT, iTRAQ) can be used.
-
Visualizing the Workflow and Logic
References
- 1. Clinical application of quantitative glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A comparative study of gastric adenocarcinoma HER2 IHC phenotype and mass spectrometry-based quantification [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass-spectrometry-based quantitation of Her2 in gastroesophageal tumor tissue: comparison to IHC and FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of glycoproteins carrying a target glycan-motif by liquid chromatography/multiple-stage mass spectrometry: identification of Lewis x-conjugated glycoproteins in mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Sialyl Lewis A vs. Sialyl Lewis X: A Comparative Guide for Pancreatic Cancer Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of pancreatic cancer biomarkers is continually evolving in the quest for improved diagnostic accuracy and prognostic insights. Among the most prominent glycans implicated in pancreatic ductal adenocarcinoma (PDAC) are sialyl Lewis A (sLeᵃ), the epitope for the widely used CA19-9 assay, and its structural isomer, sialyl Lewis X (sLeˣ). This guide provides an objective comparison of sLeᵃ and sLeˣ as pancreatic cancer biomarkers, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Executive Summary
Sialyl Lewis A (CA19-9) is the current gold standard for monitoring pancreatic cancer. However, its utility is limited by a lack of sensitivity in a significant portion of patients, particularly those with a Lewis-negative blood group phenotype. Emerging evidence highlights the complementary role of sialyl Lewis X. Studies have demonstrated that a dual-marker panel incorporating both sLeᵃ and sLeˣ significantly enhances diagnostic accuracy compared to sLeᵃ alone. Furthermore, the expression patterns of these glycans are linked to distinct tumor biologies and metastatic potential, offering valuable prognostic information.
Performance as Diagnostic Biomarkers
The diagnostic performance of sLeᵃ is well-documented, though its limitations have spurred research into complementary markers like sLeˣ. A key study directly comparing the two demonstrated that a combined panel significantly improves the differentiation of pancreatic cancer from benign pancreatic diseases.
| Biomarker(s) | Sensitivity | Specificity | Accuracy | Patient Cohort |
| sLeᵃ (CA19-9) alone | 65% | 71% | 68% | 109 pancreatic cancers vs. 91 benign pancreatic diseases[1] |
| sLeᵃ and sLeˣ Panel | 74% | 78% | 79% | 109 pancreatic cancers vs. 91 benign pancreatic diseases[1] |
| sLeᵃ (CA19-9) alone | 53% (at 37 U/ml cutoff) | 80% (at 37 U/ml cutoff) | Not Reported | 109 cancer patients vs. 91 control subjects[1] |
Table 1: Comparison of Diagnostic Performance.
Notably, in patients with low sLeᵃ levels, sLeˣ was found to be elevated in 14-19% of cases, highlighting its potential to identify a subset of pancreatic cancers missed by the standard CA19-9 assay.[1]
Role in Metastasis and Prognosis
Both sLeᵃ and sLeˣ are critically involved in the metastatic cascade of pancreatic cancer. Their expression on the surface of cancer cells facilitates adhesion to endothelial cells, a crucial step in the process of extravasation and the formation of distant metastases. This interaction is primarily mediated by E-selectin expressed on the surface of endothelial cells.[2]
Overexpression of sLeˣ has been significantly correlated with the development of massive hepatic metastasis and poorer overall survival in patients with pancreatic ductal adenocarcinoma.[3] While high sLeᵃ (CA19-9) levels are also a well-established negative prognostic factor, the distinct expression patterns of sLeᵃ and sLeˣ may delineate different subtypes of aggressive disease.[1] For instance, sLeˣ staining has been observed in poorly differentiated ductal adenocarcinoma that does not show elevated plasma sLeᵃ.[1]
Signaling Pathway in Metastasis
The initiation of metastasis by pancreatic cancer cells expressing sLeᵃ and sLeˣ involves a well-defined adhesion cascade with endothelial cells.
Caption: Sialyl Lewis antigen-mediated cancer cell adhesion.
Experimental Protocols
Accurate and reproducible detection of sLeᵃ and sLeˣ is paramount for their clinical and research application. Below are detailed methodologies for key experimental assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum sLeᵃ/sLeˣ
This protocol describes a sandwich ELISA for the quantitative detection of sLeᵃ or sLeˣ in human serum.
Caption: ELISA workflow for sLeᵃ/sLeˣ detection.
Methodology:
-
Coating: Dilute capture antibody (e.g., anti-sLeᵃ clone 1116-NS-19-9 or anti-sLeˣ clone CSLEX1) in coating buffer and incubate in 96-well microplates overnight at 4°C.
-
Blocking: Wash plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash plates multiple times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection Antibody: Add biotinylated detection antibody (specific for a different epitope on the antigen) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-Horseradish Peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Immunohistochemistry (IHC) for Tissue sLeᵃ/sLeˣ
This protocol outlines the steps for detecting sLeᵃ or sLeˣ expression in formalin-fixed, paraffin-embedded (FFPE) pancreatic tissue sections.
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigenic sites.
-
Peroxidase Blocking: Incubate sections in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding using a protein block or normal serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-sLeᵃ or anti-sLeˣ) overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a chromogen such as DAB (3,3'-Diaminobenzidine) to visualize the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
Antibody Microarray for Plasma sLeᵃ/sLeˣ
This high-throughput method allows for the simultaneous detection of multiple glycoproteins carrying sLeᵃ or sLeˣ modifications in plasma.
Methodology:
-
Array Preparation: Use commercially available or custom-printed antibody microarrays with a high density of different capture antibodies.
-
Blocking: Block the microarray slide to prevent non-specific binding.
-
Sample Incubation: Dilute plasma samples and incubate on the microarray to allow capture of target proteins by the immobilized antibodies.
-
Washing: Wash the microarray to remove unbound proteins.
-
Detection: Incubate the microarray with fluorescently labeled detection antibodies specific for sLeᵃ and sLeˣ.
-
Washing: Wash to remove unbound detection antibodies.
-
Scanning: Scan the microarray using a fluorescence scanner to detect and quantify the signals at each antibody spot.
-
Data Analysis: Analyze the fluorescence intensities to determine the levels of sLeᵃ and sLeˣ on the captured proteins.
Conclusion
Both sLeᵃ and sLeˣ are valuable biomarkers in the context of pancreatic cancer. While sLeᵃ (CA19-9) remains a cornerstone for disease monitoring, its limitations in a subset of patients underscore the need for complementary markers. Sialyl Lewis X has demonstrated significant potential to fill this gap, particularly in sLeᵃ-low or -negative patients. The combination of sLeᵃ and sLeˣ in a diagnostic panel offers superior accuracy and may provide a more comprehensive picture of the tumor's biological characteristics and metastatic potential. For researchers and drug development professionals, understanding the distinct roles and detection methods for these two critical glycans is essential for advancing the diagnosis, prognosis, and treatment of pancreatic cancer.
References
- 1. Glycan Motif Profiling Reveals Plasma Sialyl-Lewis X Elevations in Pancreatic Cancers That Are Negative for Sialyl-Lewis A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Clinical value of carbohydrate antigens, sialyl Lewis-x and sialyl Lewis-a in gastrointestinal cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Expression of Lewis X and Lewis A in Gastric Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the expression patterns of Lewis X (LeX) and Lewis A (LeA) antigens in normal and cancerous gastric tissues. The information presented is supported by experimental data from peer-reviewed studies and is intended to serve as a valuable resource for researchers in the fields of oncology, gastroenterology, and drug development.
Introduction
Lewis antigens are carbohydrate structures that play a significant role in various biological processes, including cell adhesion, immune responses, and pathogenesis. In the context of gastric tissue, the expression of Lewis X (a type 2 chain Lewis antigen) and Lewis A (a type 1 chain Lewis antigen) is dynamically regulated and undergoes characteristic changes during the progression from normal gastric mucosa to gastritis, intestinal metaplasia, and gastric carcinoma. These alterations in glycosylation are increasingly recognized as important biomarkers and potential therapeutic targets. This guide summarizes the key differences in their expression, the methodologies used for their detection, and the signaling pathways influencing their synthesis.
Comparative Expression of Lewis X and Lewis A in Gastric Tissues
The expression of Lewis X and Lewis A antigens exhibits distinct patterns in different histological states of the gastric mucosa. In normal tissue, their localization is highly compartmentalized, a characteristic that is often disrupted in pathological conditions.
| Tissue Type | Lewis X (LeX) Expression | Lewis A (LeA) Expression | Key Observations |
| Normal Gastric Mucosa | Predominantly expressed in the deep glands.[1][2][3] | Primarily found in the surface foveolar epithelium.[1][2][3] | Segregated expression pattern reflects the functional differentiation of gastric epithelial cells. |
| Chronic Gastritis (especially H. pylori-associated) | Expression may be altered. | Expression may be altered. | Helicobacter pylori infection can modulate the expression of Lewis antigens on both the bacteria and host gastric cells.[4][5] |
| Intestinal Metaplasia | Expression is often decreased or absent.[2] | Expression is frequently increased.[2] | This shift in Lewis antigen expression is an early event in the gastric carcinogenesis sequence. |
| Gastric Adenoma & Carcinoma | Generally reduced or lost compared to normal deep glands.[2] | Often shows pronounced and widespread expression, even in individuals who are secretors.[1][2][6] | The re-expression and neo-expression of LeA and its sialylated form (sLeA) are considered tumor-associated changes. |
Experimental Methodologies
The primary method for visualizing and quantifying the expression of Lewis X and Lewis A in gastric tissue is immunohistochemistry (IHC) .
Representative Immunohistochemistry Protocol for Lewis X and Lewis A Staining of Paraffin-Embedded Gastric Tissue
This protocol is a generalized procedure based on standard IHC techniques.[7] Specific antibody concentrations and incubation times should be optimized for individual experiments.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Hydrate through graded ethanol solutions (95%, 80%, 70%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a staining container with 10 mM citrate (B86180) buffer (pH 6.0).
-
Heat to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
-
Blocking of Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline).
-
-
Blocking of Non-Specific Binding:
-
Incubate with a blocking serum (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Incubate with a primary monoclonal antibody specific for Lewis X (e.g., clone ICRF29-2) or Lewis A, diluted in blocking buffer, overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes at room temperature.
-
-
Signal Amplification:
-
Wash slides with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
-
Visualization:
-
Wash slides with PBS.
-
Apply diaminobenzidine (DAB) substrate solution until the desired brown color intensity is reached.
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Signaling Pathways in Lewis Antigen Expression
The expression of Lewis antigens is enzymatically controlled by fucosyltransferases (FUTs). The differential expression of LeX and LeA is a direct consequence of the activity of specific FUTs, such as FUT3 for LeA and FUT4 for LeX and LeY. In the context of gastric cancer, particularly in cases associated with Helicobacter pylori infection, several signaling pathways are known to be dysregulated, leading to altered FUT expression and, consequently, aberrant Lewis antigen presentation.
Helicobacter pylori infection, a major risk factor for gastric cancer, can influence the expression of Lewis antigens through its virulence factors, such as CagA.[6][9] This can trigger signaling cascades, including the MAPK and PI3K/AKT pathways, which in turn can modulate the transcription of FUT genes.[5][10] For instance, CagA has been shown to be correlated with the overexpression of FUT4, leading to increased LeY (a difucosylated LeX) expression.[6][9] Similarly, FUT3, the key enzyme for LeA synthesis, is known to promote gastric cancer cell migration.[11]
Conclusion
The differential expression of Lewis X and Lewis A antigens in gastric tissue represents a significant molecular alteration during the progression of gastric cancer. LeA expression tends to be upregulated in cancerous tissue, while LeX expression is often diminished. These changes are driven by altered fucosyltransferase activity, which can be influenced by oncogenic signaling pathways often initiated by chronic inflammation, such as that caused by Helicobacter pylori infection. The distinct expression patterns of LeX and LeA make them valuable subjects for further research into gastric cancer biomarkers, diagnostics, and targeted therapies.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Lewis antigens in Helicobacter pylori: biosynthesis and phase variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.origene.com [cdn.origene.com]
- 4. Role of fucosyltransferases in the association between apomucin and Lewis antigen expression in normal and malignant gastric epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential H. pylori-Induced MAPK Responses Regulate Lewis Antigen Expression and Colonization Density on Gastric Epithelial Cells Between Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partners in crime: The Lewis Y antigen and fucosyltransferase IV in Helicobacter pylori-induced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Fucosyltransferase-4 and Oligosaccharide Lewis Y Antigen as potentially Correlative Biomarkers of Helicobacter pylori CagA Associated Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knockdown of FUT11 inhibits the progression of gastric cancer via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FUT3 promotes gastric cancer cell migration by synthesizing Lea on ITGA6 and GLG1, affecting adhesion and vesicle distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Lewis X Knockdown: A Comparative Guide to qPCR and Flow Cytometry
For researchers, scientists, and drug development professionals engaged in studies involving the Lewis X antigen, accurate quantification of knockdown efficiency is paramount. This guide provides an objective comparison of two widely used techniques for this purpose: quantitative Polymerase Chain Reaction (qPCR) and Flow Cytometry. We present a detailed analysis of their methodologies, data interpretation, and comparative advantages, supported by experimental protocols and visualizations to aid in the selection of the most appropriate method for your research needs.
At a Glance: qPCR vs. Flow Cytometry for Lewis X Knockdown Analysis
| Feature | Quantitative PCR (qPCR) | Flow Cytometry |
| Analyte | mRNA transcripts of genes involved in Lewis X synthesis (e.g., FUTs) | Cell surface Lewis X glycan expression |
| Principle | Reverse transcription of RNA to cDNA followed by amplification of target gene sequences. | Detection of fluorescently labeled antibodies bound to Lewis X antigens on individual cells. |
| Data Output | Relative quantification of mRNA levels (e.g., fold change, percentage knockdown). | Percentage of Lewis X-positive cells and Mean Fluorescence Intensity (MFI). |
| Throughput | High-throughput, suitable for analyzing many samples simultaneously. | High-throughput, capable of analyzing thousands of cells per second. |
| Cellular Info | Provides an average measurement from a population of cells. | Provides single-cell resolution, allowing for population heterogeneity analysis. |
| Directness | Indirect measure of functional protein/glycan expression. | Direct measure of cell surface antigen presentation. |
| Pros | Highly sensitive and specific for target mRNA. Established protocols and data analysis methods. | Direct functional readout. Single-cell data reveals population dynamics. Multiplexing-capable. |
| Cons | mRNA levels may not always correlate with protein/glycan expression. No single-cell data. | Requires specific and validated antibodies. Cell viability can affect results. |
Quantitative PCR (qPCR) for Assessing Lewis X-related Gene Expression
qPCR is a powerful technique to quantify the mRNA levels of the fucosyltransferases (FUTs) responsible for Lewis X synthesis. A reduction in the mRNA of these enzymes is a primary indicator of successful knockdown by RNA interference (RNAi) or CRISPR-based methods.
Experimental Protocol: qPCR
-
RNA Isolation: Isolate total RNA from both control (e.g., non-targeting shRNA) and Lewis X knockdown cell populations using a commercial RNA isolation kit. Ensure high-quality RNA with an A260/A280 ratio of ~2.0.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which could interfere with qPCR results.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target FUT gene (e.g., FUT1, FUT3, FUT4) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
qPCR Cycling: Perform the qPCR on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the cycle threshold (Cq) values for the target and reference genes. Calculate the relative mRNA expression using the ΔΔCq method to determine the percentage of mRNA knockdown.[1] A knockdown of 70% or greater is generally considered significant.[1]
Example qPCR Primers for Human FUT1:
Visualizing the qPCR Workflow for Lewis X Knockdown
References
A Comparative Glycomic Guide: Profiling Cells with High vs. Low Lewis X Expression
For Researchers, Scientists, and Drug Development Professionals
The Lewis X (LeX) antigen and its sialylated form, Sialyl Lewis X (sLeX), are critical carbohydrate structures involved in a myriad of cell-cell recognition processes, from immune cell trafficking to cancer metastasis. The expression level of these glycans on the cell surface can dramatically alter cellular behavior and is often correlated with disease progression, particularly in oncology. This guide provides a comparative glycomic overview of cells distinguished by high and low expression of Lewis X, supported by quantitative data from colorectal cancer (CRC) cell lines, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Glycomic Profiles: High vs. Low Lewis X Cells
A powerful model for studying the impact of Lewis X expression is the comparison between different colorectal cancer cell lines. Well-differentiated, mucin-secreting cell lines like LS180 are known to exhibit high expression of LeX and sLeX. In contrast, poorly differentiated cell lines such as DLD-1 are characterized by a near-complete absence of these fucosylated structures, presenting a glycome dominated by sialylated, non-fucosylated glycans.[1][2] This differential expression provides a clear basis for comparative glycomic analysis.
O-Glycan Profiles
The O-glycome shows the most striking differences. LS180 cells express a diverse array of fucosylated and sialylated O-glycans, including sLeX on core 1, 2, and 4 structures. DLD-1 cells, however, primarily express truncated, sialylated core 2 glycans lacking fucose.[1]
Table 1: Comparison of Key O-Glycan Structures in High LeX (LS180) vs. Low LeX (DLD-1) Cells
| Glycan Structure (Symbolic) | Common Name/Feature | High LeX (LS180) Relative Abundance (%) | Low LeX (DLD-1) Relative Abundance (%) |
| NeuAcα2-3Galβ1-3(Fucα1-4)GlcNAcβ1-6(Galβ1-3)GalNAc | Sialyl Lewis A on Core 2 | High | Absent |
| Galβ1-4(Fucα1-3)GlcNAcβ1-6(Galβ1-3)GalNAc | Lewis X on Core 2 | High | Absent |
| NeuAcα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-6(Galβ1-3)GalNAc | Sialyl Lewis X on Core 2 | High | Absent |
| NeuAcα2-3Galβ1-3(NeuAcα2-6)GalNAc | Disialyl-T Antigen | Present | High |
| NeuAcα2-3Galβ1-3(NeuAcα2-3Galβ1-4GlcNAcβ1-6)GalNAc | Di-sialylated Core 2 | Present | High |
Data adapted from the findings in Madunić et al., Cell Mol Life Sci, 2021.[1][2]
N-Glycan Profiles
Similar trends are observed in N-glycosylation. "Colon-like" cell lines, including LS180, show a high abundance of N-glycans featuring LeX and sLeX epitopes. In contrast, undifferentiated cells like DLD-1 have higher levels of other modifications, such as α2-6 sialylation, but lack significant Lewis antigen expression.[3]
Table 2: Comparison of Key N-Glycan Features in High LeX (LS180) vs. Low LeX (DLD-1) Cells
| Glycan Feature | High LeX (LS180) Relative Abundance (%) | Low LeX (DLD-1) Relative Abundance (%) |
| Lewis A / Lewis X Antigens | ~6% | Low / Absent |
| Sialyl Lewis A / Sialyl Lewis X Antigens | ~4% | Low / Absent |
| α2-3 Sialylation | High | High |
| α2-6 Sialylation | Moderate | High |
| Antenna Fucosylation | High | Low / Absent |
Data adapted from the findings in Holst et al., Int J Mol Sci, 2023 and Holst et al., Mol Cell Proteomics, 2016.[3][4][5]
Experimental Protocols
The characterization of cellular glycomes, particularly the isomeric complexity of Lewis antigens, requires high-resolution analytical techniques. The data presented above were generated using Porous Graphitized Carbon nano-Liquid Chromatography coupled to Electrospray Ionization Mass Spectrometry (PGC-nano-LC-ESI-MS/MS).[1][2][3]
Detailed Protocol for Cellular O- and N-Glycan Analysis
This protocol outlines the sequential release and analysis of N- and O-glycans from cultured cells in a 96-well plate format.
1. Cell Culture and Harvesting:
-
Culture cells (e.g., LS180, DLD-1) to ~80% confluency.
-
Harvest cells using a cell scraper and wash with phosphate-buffered saline (PBS).
-
Aliquot approximately 500,000 cells per well in a 96-well plate for analysis.
2. Protein Immobilization and Denaturation:
-
Lyse the cells and immobilize the protein content onto a PVDF membrane in a 96-well filter plate.
-
Denature the immobilized proteins using a solution of Guanidine-HCl and dithiothreitol (B142953) (DTT).
3. Sequential N-Glycan Release:
-
After removing the denaturation solution, add Peptide-N-Glycosidase F (PNGase F) to each well.
-
Incubate overnight at 37°C to enzymatically release the N-linked glycans.
-
Collect the released N-glycans by centrifugation for subsequent purification and analysis.
4. O-Glycan Release by Reductive β-Elimination:
-
Wash the PVDF membrane containing the now N-deglycosylated proteins.
-
Add a solution of sodium borohydride (B1222165) (NaBH₄) in sodium hydroxide (B78521) (NaOH) to the membrane.
-
Incubate at 50°C for 16-18 hours. This chemical process cleaves the O-glycans from the peptide backbone and reduces the newly formed reducing end to a stable alditol.
5. Glycan Purification (Solid-Phase Extraction):
-
For O-Glycans: Neutralize the β-elimination reaction with acetic acid. Desalt the released O-glycan alditols using a mixed-mode solid-phase extraction (SPE) column containing PGC and boronic acid material. Elute the purified glycans.[6][7]
-
For N-Glycans: Purify the collected N-glycans using PGC-SPE.
6. PGC-nano-LC-MS/MS Analysis:
-
Resuspend the purified glycan samples in water.
-
Inject the sample into a nano-LC system equipped with a PGC trap column and an analytical column.
-
Separate the glycans using a gradient of acetonitrile (B52724) in 10 mM ammonium (B1175870) bicarbonate. The PGC stationary phase provides excellent separation of structural isomers, which is critical for distinguishing Lewis A from Lewis X.[1][6]
-
Interface the LC system with an ESI mass spectrometer (e.g., an ion trap or QTOF instrument) operating in negative ion mode.
-
Acquire data using data-dependent MS/MS, where precursor ions are selected for fragmentation to yield structural information. Cross-ring fragments are particularly informative for linkage analysis.[6]
7. Data Analysis:
-
Identify glycan compositions based on accurate mass from the MS1 spectra.
-
Confirm structures by manually inspecting the MS/MS fragmentation patterns and comparing retention times with known standards or previous data.
-
Perform relative quantification by comparing the peak areas of extracted ion chromatograms for each glycan species.[8]
Visualizations: Workflows and Signaling Pathways
Glycomic Analysis Workflow
The following diagram illustrates the comprehensive workflow for the sequential analysis of N- and O-glycans from cell lysates.
Sialyl Lewis X-Mediated Cell Adhesion Signaling
The expression of sLeX on the surface of cells, such as cancer cells or leukocytes, is a critical step for their interaction with endothelial cells lining blood vessels. This process is mediated by the selectin family of adhesion molecules (E-selectin, P-selectin) expressed on the endothelium. This binding is not merely an anchor but initiates a signaling cascade that leads to firm adhesion and extravasation.[9][10][11]
References
- 1. Colorectal cancer cell lines show striking diversity of their O-glycome reflecting the cellular differentiation phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorectal cancer cell lines show striking diversity of their O-glycome reflecting the cellular differentiation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-Depth Analysis of the N-Glycome of Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Sialyl)Lewis Antigen Expression on Glycosphingolipids, N-, and O-Glycans in Colorectal Cancer Cell Lines is Linked to a Colon-Like Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Lewis X Antigen
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount for both personal safety and environmental protection. The proper disposal of biological materials, such as the Lewis X antigen, is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated materials.
The Lewis X (Lex) antigen, also known as CD15s or SSEA-1, is a carbohydrate antigen involved in various biological processes, including cell adhesion and immune responses.[1] While not classified as acutely hazardous, it is crucial to treat it as potentially biohazardous material and follow standard laboratory waste disposal protocols. All waste containing Lex should be handled in accordance with institutional environmental health and safety (EHS) guidelines and local regulations.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its physical state (liquid or solid) and whether it is contaminated with other biohazardous or chemical agents.
1. Liquid Waste Disposal (e.g., buffer solutions, cell culture media)
-
Inactivation: Before disposal, liquid waste containing this compound should be chemically inactivated. A common and effective method is treatment with sodium hypochlorite (B82951) (household bleach).[2][3]
-
For general liquid biological waste, add bleach to a final concentration of 0.5% (5,000 ppm) sodium hypochlorite.[2] This is typically achieved by adding one part of household bleach to nine parts of liquid waste (1:10 v/v).[2]
-
For waste with a high organic load, such as those containing significant amounts of proteins or cells, increase the final concentration of sodium hypochlorite to 1% (10,000 ppm) by adding one part bleach to four parts waste (1:5 v/v).[2]
-
Ensure a minimum contact time of 30 minutes. For high organic loads, a longer contact time of up to 12 hours is recommended to ensure complete inactivation.[2]
-
-
Neutralization and Disposal: Following inactivation, the solution can typically be neutralized (if required by local regulations) and disposed of down the sanitary sewer with copious amounts of water. Always consult your institution's EHS guidelines for specific requirements regarding pH levels and drain disposal.
2. Solid Waste Disposal (e.g., contaminated labware, gloves, pipette tips)
-
Segregation: All solid waste contaminated with this compound should be collected in a designated, leak-proof biohazard bag.
-
Decontamination: The primary method for decontaminating solid biohazardous waste is by autoclaving.[4][5][6]
-
Final Disposal: After autoclaving, the decontaminated waste can typically be disposed of in the regular municipal solid waste stream. Place the autoclaved biohazard bag into an opaque trash bag to avoid public concern.
Quantitative Data for Inactivation and Decontamination
| Parameter | Chemical Inactivation (Liquid Waste) | Thermal Decontamination (Solid Waste) |
| Agent | Sodium Hypochlorite (Household Bleach) | Pressurized Steam |
| Concentration/Temperature | 0.5% (5,000 ppm) for general use1% (10,000 ppm) for high organic load[2] | 121°C (250°F)[4][5][6] |
| Contact/Cycle Time | Minimum 30 minutesUp to 12 hours for high organic load[2] | Minimum 30-60 minutes[4][6][7] |
| Pressure | Not Applicable | ~15 psi[6] |
Experimental Protocols and Visualizations
To further enhance understanding of the biological context of the this compound, this section provides a visualization of a key signaling pathway in which it participates.
The Role of Lewis X in the Leukocyte Adhesion Cascade
The this compound is a critical ligand for a family of cell adhesion molecules called selectins.[8][9] The interaction between Lewis X on the surface of leukocytes and E-selectin and P-selectin on endothelial cells is a crucial initial step in the leukocyte adhesion cascade, a process that allows white blood cells to exit the bloodstream and migrate to sites of inflammation or tissue injury.[10][11]
Caption: The leukocyte adhesion cascade, initiated by the binding of Lewis X to selectins.
References
- 1. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Sodium Hypochlorite (Bleach) – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 7. priorclave.com [priorclave.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Expression of sialyl-Lewis X, an E-selectin ligand, in inflammation, immune processes, and lymphoid tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Leukocyte–Endothelial Cell Adhesion - Inflammation and the Microcirculation - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Lewis X antigen
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lewis X antigen. It offers procedural, step-by-step guidance on personal protective equipment (PPE), operational protocols for common experiments, and disposal plans, ensuring safe and effective laboratory practices.
Hazard Identification and Biosafety Level
This compound is a carbohydrate molecule and is not considered a hazardous substance or mixture. It is intended for research use only and does not have a specific biosafety level classification under NIH guidelines for infectious agents. Therefore, it should be handled in accordance with standard laboratory practices for non-hazardous biological materials, which corresponds to Biosafety Level 1 (BSL-1) .
While not classified as hazardous, direct contact with the skin, eyes, or mucous membranes should be avoided. In case of contact, standard first aid procedures should be followed.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is essential to ensure personal safety and prevent contamination of experiments. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from splashes. |
| Gloves | Nitrile, powder-free | Prevents direct skin contact with the antigen and protects the sample from contamination. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes of solutions containing the antigen. |
| Face Protection | Face shield (in addition to safety glasses/goggles) | Recommended when there is a significant risk of splashing, such as when handling larger volumes or during vigorous mixing. |
Operational Plans: Experimental Protocols
Below are detailed methodologies for two common experiments involving the analysis of this compound: Flow Cytometry for cell surface expression and Immunoaffinity Chromatography for the purification of Lewis X-bearing glycoproteins.
Protocol 1: Flow Cytometry Analysis of this compound Expression
This protocol outlines the steps for staining cells with a fluorophore-conjugated anti-Lewis X antibody to quantify its expression on the cell surface.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorophore-conjugated anti-Lewis X antibody
-
Isotype control antibody (same fluorophore and concentration as the primary antibody)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.
-
Perform a cell count and assess viability (e.g., using trypan blue). Ensure cell viability is >90%.[1]
-
Adjust the cell concentration to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.[1]
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.[1]
-
Add the predetermined optimal concentration of the fluorophore-conjugated anti-Lewis X antibody to the sample tubes.
-
In a separate control tube, add the same concentration of the corresponding isotype control antibody.[1]
-
Incubate the tubes for 30 minutes at 4°C in the dark.[1]
-
-
Washing:
-
Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[1]
-
Analyze the samples on a flow cytometer.
-
Set the gates based on forward and side scatter properties to exclude debris and dead cells.
-
Protocol 2: Immunoaffinity Chromatography of Lewis X-Containing Glycoproteins
This protocol details the enrichment of glycoproteins bearing the this compound from a complex biological sample, such as a cell lysate.
Materials:
-
Cell lysate or other biological sample containing glycoproteins
-
Anti-Lewis X antibody-conjugated agarose (B213101) beads (or similar affinity matrix)
-
Binding/Wash Buffer (e.g., Tris-Buffered Saline, TBS)
-
Elution Buffer (e.g., low pH buffer like 0.1 M glycine-HCl, pH 2.5, or a buffer containing a competitive sugar)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes
-
End-over-end rotator
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Prepare the cell lysate using a suitable lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the clear supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Affinity Matrix Preparation:
-
Transfer the required amount of anti-Lewis X antibody-conjugated beads to a microcentrifuge tube.
-
Wash the beads by adding 10 volumes of Binding/Wash Buffer, gently inverting to mix, and then centrifuging at a low speed (e.g., 200 x g) for 30 seconds.
-
Carefully remove the supernatant. Repeat the wash two more times.
-
After the final wash, resuspend the beads in Binding/Wash Buffer to create a 50% slurry.
-
-
Binding:
-
Add the prepared cell lysate to the equilibrated affinity matrix.
-
Incubate for 2-4 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed.
-
Remove the supernatant (this is the unbound fraction and can be saved for analysis).
-
Add 1 mL of cold Binding/Wash Buffer to the beads and incubate for 5 minutes at 4°C on a rotator.
-
Pellet the beads and discard the supernatant. Repeat the wash step at least four more times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Add 1-2 bed volumes of Elution Buffer to the beads.
-
Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Centrifuge at a low speed and carefully collect the supernatant, which contains the purified glycoproteins. This is the eluate.
-
If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer.
-
Disposal Plan
As this compound is a non-hazardous biological material, its disposal should follow standard laboratory procedures for non-hazardous waste.
-
Liquid Waste:
-
Solid Waste:
-
Uncontaminated solid waste such as gloves, pipette tips, and tubes that have come into contact with this compound can be disposed of in the regular laboratory trash.[2][3]
-
If these materials are contaminated with any biohazardous material (e.g., from cell culture), they must be decontaminated, typically by autoclaving, before being disposed of as regular waste.[4]
-
Empty containers of this compound should have their labels defaced before being discarded in the regular trash to avoid confusion.[2]
-
-
Sharps:
-
Any sharps, such as needles or razor blades, used in procedures involving this compound (regardless of perceived contamination) must be disposed of in a designated sharps container.
-
Visualizations
Biosynthesis Pathway of this compound
The following diagram illustrates the enzymatic steps involved in the synthesis of the this compound from a Type 2 precursor chain.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
